Perfluorodecanoic acid

Catalog No.
S539037
CAS No.
335-76-2
M.F
C10HF19O2
C9F19COOH
M. Wt
514.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecanoic acid

CAS Number

335-76-2

Product Name

Perfluorodecanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid

Molecular Formula

C10HF19O2
C9F19COOH

Molecular Weight

514.08 g/mol

InChI

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31)

InChI Key

PCIUEQPBYFRTEM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Perfluorodecanoic acid; Ndfda; Nonadecafluoro-n-decanoic acid; Perfluoro-n-decanoic acid; Nonadecafluorodecanoic acid; PFDA.

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluorodecanoic acid is 513.9673 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Physicochemical Properties & Environmental Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties of PFDA that govern its behavior in the environment. PFDA is a member of the per- and polyfluoroalkyl substances (PFAS), specifically classified as a long-chain perfluoroalkyl carboxylic acid (PFCA) [1].

Property Description/Value Environmental Implication
Chemical Structure Long-chain PFCA (10 perfluorinated carbons) [1] Persistence and bioaccumulation potential.
Persistence Extremely stable and persistent in the environment [1]. Long-term environmental contamination; worldwide distribution.
Mobility in Soil Moderately mobile [1]. Potential for leaching into groundwater.
Bioaccumulation Potential High potential to bioaccumulate in aquatic organisms [1]. Increased concentrations in the food web.
Carbon-Fluorine Bond One of the strongest bonds in organic chemistry [2] [3]. Primary reason for extreme environmental persistence and resistance to degradation.

Environmental Transport and Fate

PFDA's environmental distribution is influenced by its unique properties. The following diagram illustrates its primary transport pathways and fate.

PFDA_Fate PFDA Environmental Fate & Transport Industrial & Consumer Sources Industrial & Consumer Sources Air Air Industrial & Consumer Sources->Air Emissions Soil Soil Industrial & Consumer Sources->Soil Direct release Land application of biosolids Surface Water & Groundwater Surface Water & Groundwater Industrial & Consumer Sources->Surface Water & Groundwater Wastewater discharge Air->Soil Wet/Dry Deposition Soil->Surface Water & Groundwater Leaching & Runoff Biota Biota Soil->Biota Plant Uptake Surface Water & Groundwater->Biota Aquatic Bioaccumulation

PFDA moves from sources through environmental compartments, accumulating in living organisms.

  • Sources and Entry into the Environment: PFDA is entirely synthetic and enters the environment through various waste streams [1]. Key sources include industrial facilities involved in manufacturing (e.g., metals, electronics, textiles) and use of PFAS-containing products like aqueous film-forming foams (AFFF) at airports and military bases [1] [4]. Consumer products such as stain-resistant coatings for carpets/furniture, food packaging, and ski wax are also ongoing sources [1].
  • Transport Mechanisms: In the atmosphere, PFDA can exist in vapor or particle-bound phases and is removed via wet and dry deposition [1]. In the subsurface, its transport is strongly influenced by interactions with soil and sediment components. For example, the presence of iron-sulfide minerals (FexSy) can affect its mobility, but this is highly dependent on local geochemistry, such as the type of ions (e.g., NO₃⁻, SO₄²⁻) present in groundwater [5].
  • Transformation and Accumulation: PFDA is highly resistant to environmental degradation due to strong carbon-fluorine bonds [2] [3]. It can be taken up by plants from contaminated soil and has a high potential for bioaccumulation in aquatic organisms [1]. A recent modeling study suggests there may be up to 80,000 presumptive contamination sites in the U.S., with industries like metal and electronics manufacturing warranting closer scrutiny [4].

Human Exposure Pathways

The general population is exposed to PFDA through several routes, with the oral pathway being the most significant [1].

Exposure Pathway Details Populations with Potentially Higher Exposure
Dietary Ingestion Primary exposure route; enters food chain via contaminated water, soil, and bioaccumulation [1]. General population.
Drinking Water Contamination from groundwater plumes near industrial sites, landfills, or areas using AFFF [6]. Communities near known contamination sites.
Dust Inhalation & Ingestion PFAS in household dust from treated consumer products (e.g., carpets, fabrics) [1] [6]. Infants and young children (due to hand-to-mouth behavior).
Occupational Exposure Frequent contact with PFAS-containing products [1] [6]. Firefighters, industrial workers (e.g., chemical manufacturing, ski waxers).

Biomonitoring data from the National Health and Nutrition Examination Survey (NHANES) has detected PFDA in the blood of the U.S. population, though serum concentrations have been declining over time due to industry phase-outs [1]. PFDA has also been detected in cord blood and human milk, indicating exposure routes for fetuses and infants [1].

Analytical Methods and Research Directions

Accurately measuring PFAS in environmental samples is technically challenging. The table below contrasts traditional and emerging analytical techniques.

Method Principle Advantages Limitations
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Separates compounds using a liquid solvent in a column before mass analysis [7]. Standard, well-established method for long-chain PFAS [7]. Ineffective for separating short- and ultrashort-chain PFAS; uses large amounts of solvent [7].
Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS/MS) Uses supercritical CO₂ as the mobile phase for separation [7]. More efficient, uses less solvent; can detect a wider range of PFAS (short, ultrashort, long) in one run [7]. Still under development as a routine analytical method [7].

Current environmental research on PFAS like PFDA focuses on several key areas [2]:

  • Health Effects: Understanding links to immune system suppression, thyroid disease, increased cholesterol, cancer risk, and developmental effects.
  • Environmental Remediation: Developing technologies to destroy PFAS or remove them from water (e.g., improved filtration media, electrochemical methods).
  • Exposure Science: Characterizing all sources of exposure and the health effects of complex PFAS mixtures.

Key Takeaways for Researchers

  • Persistence is the Core Challenge: The extreme stability of PFDA, driven by the C-F bond, makes it a "forever chemical," leading to widespread and long-term environmental contamination [1] [3].
  • Complex Environmental Behavior: PFDA's transport is governed by multiple factors, including source type, geochemistry (e.g., mineral composition, ion content), and hydrology [1] [5].
  • Analytical Gaps Exist: Standard methods like LC-MS/MS may miss shorter-chain PFAS, which are more mobile in water. Emerging techniques like SFC-MS/MS aim to provide a more comprehensive analysis [7].
  • Human Exposure is Widespread but Variable: While dietary intake is the main pathway, populations near contamination sources or with specific occupational exposures can have significantly higher levels [1] [4].

References

Sources and Industrial Uses of PFDA

Author: Smolecule Technical Support Team. Date: February 2026

PFDA is a perfluoroalkyl acid (PFAA) with a ten-carbon chain, historically valued in industry for its surfactant properties, providing resistance to heat, oil, stains, grease, and water [1].

Category Specific Applications
Historical & Direct Industrial Uses Stain & grease-proof coatings (furniture, packaging, carpets), nano/impregnation sprays, outdoor textiles, gloves, ski wax, leather, medical equipment, paper-based food containers, cosmetics [1].

| Current Sources & Exposure Pathways | • Environmental Persistence: Breakdown product from precursor compounds in older consumer goods [2]. • Consumer Product Leaching: Contamination from food contact materials, treated textiles, cosmetics [1]. • Industrial Legacy: Environmental contamination from manufacturing sites and firefighting foams [3]. |

Regulatory Landscape

Globally, PFDA is increasingly regulated as a persistent, bioaccumulative, and toxic (PBT) substance.

Region Regulatory Status for PFDA

| United States | • EPA RSL Tables: PFDA and its salts (ammonium, potassium, sodium perfluorodecanoate) added in 2024, establishing toxicity values for site clean-ups [2]. • TRI Reporting: Ammonium and sodium perfluorodecanoate added in 2025, requiring industrial reporting with no exemption for small concentrations [4]. | | European Union | • CLP Regulation: PFDA and its sodium/ammonium salts have a harmonized classification and labeling [3]. • Candidate List: Identified as Substance of Very High Concern (SVHC) [3]. • POPs Regulation: Long-chain PFCAs (C9-21) are under consideration for global elimination [3]. | | Canada | Interim objective of 30 ng/L for the sum of 25 specified PFAS in drinking water, with annual monitoring [2]. |

In the U.S., several states are implementing product bans [4]:

  • Minnesota (Amara's Law): As of January 1, 2025, banned intentionally added PFAS in numerous product categories, including carpets, cookware, cosmetics, and textile furnishings [4].
  • California (AB-1817): As of January 1, 2025, prohibited manufacturing and sale of new textile articles containing regulated PFAS [4].
  • Colorado: Sales bans on products with intentionally added PFAS are being phased in, extending to cosmetics, indoor upholstered furniture, and outdoor apparel [4].

Biochemical Effects & Experimental Insights

PFDA exposure activates specific biological pathways, influencing lipid metabolism and causing oxidative stress.

pfdamechanism PFDA PFDA PPARα PPARα PFDA->PPARα NLRP3 Inflammasome NLRP3 Inflammasome PFDA->NLRP3 Inflammasome Oxidative Stress Oxidative Stress PFDA->Oxidative Stress Target Genes Target Genes PPARα->Target Genes  Increases Expression Lipid Metabolism Lipid Metabolism Target Genes->Lipid Metabolism  Alters Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome->Caspase-1 Activation SREBP1 SREBP1 Caspase-1 Activation->SREBP1  Promotes Lipogenic Genes (FAS, SCD1) Lipogenic Genes (FAS, SCD1) SREBP1->Lipogenic Genes (FAS, SCD1)  Upregulates Cellular Triglyceride Accumulation Cellular Triglyceride Accumulation Lipogenic Genes (FAS, SCD1)->Cellular Triglyceride Accumulation Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) Oxidative Stress->Lipid Peroxidation (MDA) Antioxidant Defense (SOD, CAT, GPx) Antioxidant Defense (SOD, CAT, GPx) Oxidative Stress->Antioxidant Defense (SOD, CAT, GPx)  Disrupts

PFDA's primary mechanisms of action involve receptor activation, inflammasome signaling, and oxidative stress induction.

Key Experimental Models and Protocols

Standardized in vitro and in vivo models are used to study PFDA's effects.

  • In Vitro Models

    • HepG2 Cells & 3T3-L1 Adipocyte Differentiation: Used to investigate lipid accumulation and adipogenesis. A typical protocol involves treating differentiating 3T3-L1 cells with varying PFDA concentrations (e.g., 10-100 µM) for 8-10 days, followed by Oil Red O staining to quantify lipid accumulation [1].
    • NLRP3 Inflammasome Activation Assay: To confirm pathway involvement, treat cells with PFDA in the presence/absence of a caspase-1 inhibitor (e.g., VX-765) or after siRNA knockdown of NLRP3. Measure SREBP1 and lipogenic gene expression via qPCR or Western Blot [1].
  • In Vivo Models

    • Rodent Studies: Administer a single acute dose (e.g., 5 mg/kg) via gavage or intraperitoneal injection to mice or rats. Analyze liver tissue for histopathology (e.g., endoplasmic reticulum and mitochondrial damage), serum for thyroid hormones (T3, T4), and perform metabolic rate analyses [1].
  • Key Analytical Endpoints

    • Oxidative Stress Markers: In erythrocytes or serum, measure Malondialdehyde (MDA) for lipid peroxidation, and the activity/levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [1].
    • Gene Expression: Use qPCR to analyze Cyp2B10, Cyp4A14, and PPARα target genes in liver tissue [1].

Analytical Methods for Detection

Regulatory bodies recommend specific analytical methods for accurate PFDA detection.

Method Name Description Applicable Context
US EPA Method 533 Measures a list of PFAS, including PFDA, using LC-MS/MS. Isotope dilution is required for quantification [2]. Drinking water analysis, environmental sampling.
OECD Test Guidelines e.g., TG 439 (Human Epidermis Model) for skin irritation. Part of FDA's New Alternative Methods (NAMs) to reduce animal testing [5]. Safety testing for pharmaceuticals and cosmetics.

The global regulatory trend is moving towards regulating PFAS as a class. Researchers must stay updated on evolving guidelines from the EPA, ECHA, and Health Canada, particularly concerning "currently unavoidable use" exemptions and the expanding list of PFAS subject to reporting [3] [4].

References

Comprehensive Technical Review: PFDA Toxicity and Health Effects

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Perfluorodecanoic acid (PFDA) represents a significant concern within the per- and polyfluoroalkyl substances (PFAS) family due to its environmental persistence and potent biological effects. This whitepaper reviews current scientific evidence demonstrating that PFDA exposure induces genomic instability through DNA damage and repair inhibition, promotes cellular proliferation via senescence suppression, and causes endocrine disruption particularly to thyroid function. With a serum elimination half-life lasting several years and bioaccumulation potential exceeding shorter-chain PFAS, PFDA poses substantial toxicological risks that demand careful consideration in drug development and environmental health safety assessments. This review provides researchers and drug development professionals with comprehensive data and methodological guidance for evaluating PFDA-related health effects.

Introduction to PFDA

This compound (PFDA) is a ten-carbon chain perfluorinated carboxylic acid characterized by complete fluorine atom substitution of hydrogen atoms except at the terminal carboxyl group. This structure confers exceptional thermal stability and chemical resistance, making it historically valuable for industrial applications including stain-resistant coatings, fire-fighting foams, and waterproofing treatments. Unlike shorter-chain PFAS such as PFOA, PFDA demonstrates significantly greater persistence and bioaccumulation potential due to its longer carbon chain length, with serum elimination half-lives estimated to last several years in humans. [1] [2]

Primary exposure pathways include contaminated drinking water and food sources, particularly seafood, with dermal contact and inhalation representing additional routes of concern. Environmental monitoring has detected PFDA globally in biological samples, with studies indicating differential geographical trends—decreasing concentrations in European populations but increasing levels in certain Asian and Arctic regions. This widespread distribution, combined with PFDA's resistance to hydrolysis, photolysis, and biodegradation, establishes it as a persistent environmental contaminant with significant potential for human exposure and bioaccumulation. [1] [2]

Molecular Mechanisms of Toxicity

Genotoxicity and DNA Repair Inhibition

PFDA exposure induces genomic instability through multiple mechanisms, with research demonstrating significant interference with DNA damage repair pathways:

  • DNA Double-Strand Breaks: Multiple studies confirm PFDA promotes DNA double-strand breaks (DSBs), as evidenced by increased γ-H2AX foci formation—a sensitive marker for DSBs. This damage occurs at both high concentrations and environmentally relevant doses, suggesting potent genotoxic potential. [3] [4]

  • Repair Pathway Inhibition: PFDA specifically inhibits non-homologous end joining (NHEJ) by suppressing X-ray repair cross-complementing 4 (XRCC4) expression. Simultaneously, it impairs homologous recombination (HR) repair by promoting abnormal nuclear accumulation of cyclic GMP-AMP synthase (cGAS), which physically impedes HR repair machinery. This dual inhibition creates a vulnerable DNA repair landscape that perpetuates DNA damage. [3] [5] [4]

  • p53-Mediated Survival: Interestingly, PFDA-induced p53 inhibition appears to rescue cells from apoptosis triggered by NHEJ inactivation. Overexpression of p53 in PFDA-treated cells enhances apoptosis, suggesting PFDA creates a permissive environment for damaged cells that would normally undergo programmed cell death. [3]

The following diagram illustrates how PFDA exposure leads to genomic instability through these mechanisms:

G PFDA PFDA DNA_Damage DNA_Damage PFDA->DNA_Damage cGAS cGAS PFDA->cGAS XRCC4 XRCC4 PFDA->XRCC4 p53_Inhibition p53_Inhibition PFDA->p53_Inhibition Genomic_Instability Genomic_Instability DNA_Damage->Genomic_Instability HR_Inhibition HR_Inhibition cGAS->HR_Inhibition NHEJ_Inhibition NHEJ_Inhibition XRCC4->NHEJ_Inhibition HR_Inhibition->Genomic_Instability NHEJ_Inhibition->Genomic_Instability Apoptosis_Resistance Apoptosis_Resistance p53_Inhibition->Apoptosis_Resistance Apoptosis_Resistance->Genomic_Instability

PFDA induces genomic instability through multiple pathways, including DNA damage induction, repair inhibition, and apoptosis resistance. HR: Homologous recombination; NHEJ: Non-homologous end joining.

Cellular Proliferation and Senescence

PFDA demonstrates tumor-promoting activity through specific effects on cellular aging processes:

  • Senescence Suppression: In gastric epithelial cells (AGS, BGC823) and hepatic cell lines (Bel-7402), PFDA treatment significantly reduces cellular senescence, as demonstrated by decreased SA-β-galactosidase activity and reduced expression of senescence markers p16, p21, and p27. This effect promotes increased proliferative capacity and colony-forming ability. [2]

  • sPLA2-IIA/TCF4 Pathway: Microarray analysis reveals PFDA downregulates sPLA2-IIA (PLA2G2A) and its transcription factor TCF4, with expression decreased to approximately 20% of control levels. Restoration of TCF4 expression reduces cell proliferation by over 60%, while sPLA2-IIA restoration decreases proliferation by 30%, establishing this pathway as a key mechanism in PFDA-induced senescence avoidance. [2]

  • Dose-Dependent Proliferation: PFDA enhances cell growth in a concentration-dependent manner, with maximum effects observed at specific dosing ranges. Notably, PFDA demonstrates stronger proliferation-promoting effects than other perfluorinated compounds including PFOA and PFOS, suggesting chain-length dependent potency. [2]

Endocrine and Metabolic Disruption

PFDA significantly interferes with endocrine function and metabolic regulation:

  • Thyroid Hormone Disruption: Multiple in vivo studies consistently demonstrate PFDA exposure significantly reduces thyroxine (T4) levels in rats, with effects observed at doses as low as 0.312 mg/kg/day in 28-day studies. Free T4 (FT4) shows similar suppression, while thyroid stimulating hormone (TSH) typically remains unaffected. [6]

  • Lipid Metabolism Alteration: PFDA activates PPARα and promotes cellular triglyceride accumulation in a concentration-dependent manner. This effect appears mediated through activation of the NLRP3 inflammasome, which subsequently upregulates SREBP1 and its lipogenic target genes (FAS, HMGCS, SCD1). [1]

  • Oxidative Stress: In erythrocytes, PFDA disrupts the antioxidative defense system, altering glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities, leading to lipid peroxidation and oxidative injury. [1]

Quantitative Toxicity Data

In Vivo Toxicity Findings

Table 1: Summary of Key In Vivo Toxicity Studies for PFDA

Species/Sex Dose/Route/Duration Key Effects LOAEL/NOAEL Reference
Rat (male Wistar) Single 75 mg/kg i.p. injection Significant reduction in TT4 at all timepoints; minimum at 2 days post-treatment LOAEL: 75 mg/kg (single) Langley & Pilcher, 1985 [6]

| Rat (SD, both sexes) | 0.156-2.5 mg/kg/day by gavage for 28 days | Male: Significant ↓ TT4 at 0.312 mg/kg/day; ↓ FT4 at ≥0.312 mg/kg/day Female: ↓ FT4 at 1.25 mg/kg/day; ↓ TT3 at 2.5 mg/kg/day | LOAEL: 0.312 mg/kg/day (28-day) | NTP, 2022a [6] | | Rat (male SD) | Single i.p. injection (20, 40, 80 mg/kg) | Dose-dependent ↓ TT4 from 20 mg/kg; reduced thyroid gland weight at 80 mg/kg | LOAEL: 20 mg/kg (single) | Van Rafelghem et al., 1987 [6] | | Mouse models | Varying doses | Increased DNA double-strand breaks; reduced DNA repair capacity; altered chemosensitivity | Not established | [3] [4] |

Human Exposure and Toxicity Indicators

Table 2: Human Exposure Data and Toxicity Thresholds for PFDA

Parameter Findings Context
Typical Exposure Levels 0.8 ng/mL in European individuals (2013) Background exposure level [1]
Regional Trends Decreasing in Denmark/Germany; Increasing in Japan, Korea, Greenland, Northern Norway Geographical exposure variation [1]
EPA Health Advisory 70 parts per trillion (ppt) in drinking water Lifetime health advisory [1]
Acute Toxicity LD50 in rats: 57 mg/kg Acute oral toxicity estimate [1]
Elimination Half-life Several years Significantly longer than shorter-chain PFAS [2]

Experimental Methods and Protocols

In Vitro Assessment of Genotoxicity

Objective: To evaluate PFDA-induced DNA damage and repair inhibition in mammalian cell systems. [3] [4]

Cell Models:

  • Primary mouse ovarian epithelial cells
  • IOSE-80 ovarian epithelial cell line
  • AGS gastric epithelial cells
  • Additional validation lines: BGC823 (gastric), Bel-7402 (hepatic)

Treatment Protocol:

  • Culture cells in appropriate medium (RPMI 1640 for AGS, DMEM for others) supplemented with 10% FBS at 37°C, 5% CO₂
  • Prepare PFDA stock solution in DMSO; maintain DMSO concentration ≤0.1% in all treatments
  • Apply PFDA at environmentally relevant concentrations (low dose) and higher doses for comparison
  • Include vehicle controls (DMSO only) and positive controls for DNA damage (e.g., etoposide)

DNA Damage Assessment:

  • γ-H2AX Immunoblot: Harvest cells post-treatment, extract proteins, separate by SDS-PAGE, transfer to membrane, and immunoblot using anti-γ-H2AX antibody
  • Immunofluorescence Microscopy: Fix cells, permeabilize, incubate with primary γ-H2AX antibody, then fluorescent secondary antibody; quantify foci per nucleus
  • cGAS Localization: Fractionate nuclear and cytoplasmic components; verify purity; immunoblot for cGAS in both fractions

DNA Repair Function Assays:

  • Homologous Recombination Efficiency: Transfect with DR-GFP reporter; induce damage with I-SceI endonuclease; measure GFP+ cells by flow cytometry
  • Plasmid Repair Assay: Extract genomic DNA; perform PCR amplification of specific fragments; assess repair efficiency by gel quantification

The following diagram illustrates the experimental workflow for assessing PFDA genotoxicity:

G Cell_Culture Cell_Culture PFDA_Treatment PFDA_Treatment Cell_Culture->PFDA_Treatment DNA_Damage_Assays DNA_Damage_Assays PFDA_Treatment->DNA_Damage_Assays Repair_Function Repair_Function PFDA_Treatment->Repair_Function γH2AX_Detection γH2AX_Detection DNA_Damage_Assays->γH2AX_Detection cGAS_Localization cGAS_Localization DNA_Damage_Assays->cGAS_Localization HR_Efficiency HR_Efficiency Repair_Function->HR_Efficiency NHEJ_Assessment NHEJ_Assessment Repair_Function->NHEJ_Assessment Data_Analysis Data_Analysis γH2AX_Detection->Data_Analysis cGAS_Localization->Data_Analysis HR_Efficiency->Data_Analysis NHEJ_Assessment->Data_Analysis

Experimental workflow for assessing PFDA-induced genotoxicity and DNA repair inhibition, incorporating multiple complementary assays for comprehensive evaluation.

Senescence and Proliferation Analysis

Objective: To evaluate PFDA effects on cellular senescence and proliferative capacity. [2]

Cell Culture and Treatment:

  • Use AGS gastric epithelial cells or other relevant lines
  • Culture in RPMI 1640 with 10% FBS, 1% penicillin/streptomycin
  • Treat with PFDA across concentration range (e.g., 0-100 μM) for 72 hours
  • Include control groups: vehicle (DMSO) and positive controls for senescence

Senescence Assessment:

  • SA-β-Galactosidase Staining: Fix cells, incubate with X-gal solution at pH 6.0, count stained cells across multiple fields
  • Senescence Marker Analysis: Extract proteins, perform western blotting for p16, p21, and p27
  • Morphological Evaluation: Document changes in cell size, granularity, and vacuolization

Proliferation assays:

  • Colony Formation: Seed cells at low density, treat with PFDA for specified period, allow colony formation, fix and stain with crystal violet, count colonies >50 cells
  • Cell Viability: Perform CCK-8 assays according to manufacturer protocol, measure absorbance at 450nm
  • Gene Expression Manipulation: Transfect with pENTER-tcf4 and pENTER-pla2g2a expression plasmids; validate transfection efficiency by sequencing and western blot
In Vivo Thyroid Toxicity Assessment

Objective: To evaluate PFDA effects on thyroid function in rodent models. [6]

Animal Models:

  • Male Wistar or Sprague-Dawley rats (8-30/group)
  • Age-matched controls with pair-feeding to distinguish hypophagia effects
  • Appropriate acclimation period pre-study

Dosing Protocol:

  • Prepare PFDA in suitable vehicle (e.g., water with minimal organic solvent)
  • Administer via intraperitoneal injection (acute: 20-80 mg/kg) or oral gavage (subacute: 0.156-2.5 mg/kg/day for 28 days)
  • Include vehicle control groups and pair-fed controls
  • Monitor clinical signs, body weight, and food consumption regularly

Endpoint Assessments:

  • Terminal Blood Collection: Under appropriate anesthesia at study conclusion
  • Thyroid Hormone Analysis: Measure TT4, FT4, TT3, and TSH using validated immunoassays
  • Thyroid Histopathology: Collect and weigh thyroid glands, fix in formalin, section, stain with H&E, examine for histopathological changes
  • Plasma PFDA Quantification: Determine exposure levels using LC-MS/MS

Research Implications and Future Directions

The multifaceted toxicity of PFDA presents significant challenges and considerations for drug development professionals and environmental health researchers:

  • Cancer Risk Assessment: PFDA's dual action as a DNA damaging agent and DNA repair inhibitor suggests potential tumor-promoting activity that may influence cancer susceptibility in exposed populations. This is particularly relevant for gastric cancers, given the observed effects in gastric epithelial cells. [3] [2]

  • Chemotherapy Implications: The demonstrated alteration of cellular chemosensitivity by PFDA suggests that background exposure levels could potentially influence patient responses to cancer therapeutics, particularly DNA-damaging agents. [3]

  • Therapeutic Target Identification: The AhR and sPLA2-IIA/TCF4 pathways represent potential intervention targets for mitigating PFDA toxicity or addressing PFDA-associated disease processes. [7] [2]

  • Regulatory Considerations: The established reference doses and toxicity thresholds should inform environmental regulations and safety standards for PFDA and structurally related PFAS compounds. [6] [1]

Future research should prioritize mechanistic studies elucidating the precise molecular interactions between PFDA and DNA repair machinery, epidemiological investigations correlating human exposure levels with health outcomes, and interventional approaches to mitigate PFDA toxicity in exposed populations.

Conclusion

References

Comprehensive Technical Analysis: PFDA Activation of the PPARα Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFDA and PPARα

Perfluorodecanoic acid (PFDA) is a ten-carbon chain perfluoroalkyl substance (PFAS) characterized by complete substitution of hydrogen atoms with fluorine atoms and a terminal carboxylic acid group. This structure confers exceptional chemical stability and surface-active properties, leading to its historical use in various industrial and consumer applications including stain-resistant coatings, waterproof textiles, and food packaging materials. PFDA has been identified as a Persistent Organic Pollutant due to its environmental persistence, bioaccumulation potential, and toxicity concerns, leading to restrictions on its use in many jurisdictions. [1]

The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily (NR1C1). It functions as a master regulator of lipid metabolism and energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as liver, heart, kidney, and brown adipose tissue. PPARα is recognized as a xenobiotic sensor that responds to diverse exogenous compounds, including fibrate drugs and various industrial chemicals. PFDA has been identified as a potent activator of PPARα, initiating a cascade of molecular events that underlie both its adaptive metabolic effects and hepatotoxic consequences. [2] [3]

Molecular Mechanisms of PFDA-Induced PPARα Activation

PFDA Binding and PPARα Structural Activation

The activation of PPARα by PFDA begins with ligand-receptor interaction. PFDA serves as an exogenous ligand that binds directly to the ligand-binding domain (LBD) of PPARα, which is located in the C-terminal region of the receptor. This binding induces a conformational change in PPARα, particularly in the activation function-2 (AF-2) domain, which enhances the receptor's ability to recruit co-activator proteins and form transcriptionally active complexes. The structural features of PFDA that contribute to its effectiveness as a PPARα activator include:

  • Carbon chain length: PFDA's ten-carbon backbone optimizes its binding affinity to PPARα, with longer chains (up to C9-10) generally showing stronger activation potential among perfluoroalkyl carboxylates. [4]
  • Functional group: The carboxylic acid group of PFDA facilitates specific molecular interactions within the PPARα ligand-binding pocket.
  • Fluorination pattern: The perfluorinated carbon chain creates a unique electronic and steric profile that enhances receptor binding and resistance to metabolic degradation. [1]

Table 1: Structural Determinants of PFDA Binding to PPARα

Structural Feature Characteristics Impact on PPARα Activation
Carbon chain length 10 fully fluorinated carbons Optimal length for high-affinity binding
Functional group Terminal carboxylic acid Facilitates specific receptor interactions
Fluorination pattern Complete H-F substitution Enhances stability and binding persistence
Molecular geometry Linear configuration Compatible with PPARα ligand-binding pocket
PPARα-RXR Heterodimerization and DNA Binding

Following ligand binding, activated PPARα forms a obligate heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes. PPREs consist of a direct repeat of the consensus hexamer nucleotide sequence AGG(T/A)CA separated by a single nucleotide (DR-1 motif). The binding of the liganded PPARα-RXR heterodimer to PPREs initiates the assembly of a transcriptional activation complex that includes various co-activator proteins such as members of the CBP/p300 family, SRC/p160 family, and the mediator complex subunit PBP/MED1. These co-activators possess histone acetyltransferase activity that remodel chromatin structure to facilitate gene transcription. [2] [5]

Transcriptional Regulation of Target Genes

The PFDA-activated PPARα-RXR heterodimer regulates the expression of numerous genes involved in diverse metabolic processes. Genome-wide studies have revealed that PPARα-binding regions are distributed throughout the genome, with significant enrichment in intronic regions (approximately 50% in human hepatocytes) rather than strictly in promoter regions. This complex binding pattern enables PPARα to exert sophisticated control over metabolic pathways through:

  • Direct transactivation of genes containing PPREs in their regulatory regions
  • Transcriptional repression through protein-protein interactions with other transcription factors
  • Cross-talk with other signaling pathways through competitive recruitment of co-activators [2]

The transcriptional networks controlled by PPARα activation exhibit significant species-specific differences, with rodents generally showing more extensive responses than humans, particularly regarding cell proliferation pathways. This species selectivity has important implications for extrapolating toxicological findings from rodent models to human risk assessment. [6]

Experimental Evidence for PFDA-Mediated PPARα Activation

In Vitro Activation Studies

Multiple experimental approaches have demonstrated the direct activation of PPARα by PFDA. In cell-based reporter assays, PFDA concentration-dependently activated both mouse and human PPARα, though with generally higher potency toward the mouse receptor. One comprehensive study evaluating multiple perfluoroalkyl acids found that PFDA activated mouse PPARα with an EC₅₀ of approximately 5-20 μM, while showing minimal activation of human PPARα at comparable concentrations. This species selectivity has been observed across multiple experimental systems and reflects important differences in PPARα responsiveness between species. [4]

Table 2: Experimental Evidence for PFDA-Induced PPARα Activation

Experimental System Key Findings References
COS-1 cell transfection assay Concentration-dependent activation of mouse PPARα; weak human PPARα activation [4]
Wild-type vs Ppara-null mice PFDA-induced gene expression changes and hepatotoxicity abolished in null mice [7] [6]
Metabolomic profiling Disruption of bile acid homeostasis in WT but not Ppara-null mice [7]
Primary hepatocyte studies Transcriptomic signatures similar to prototypical PPARα agonists [6]
In Vivo Evidence from Genetic Models

Studies using Ppara-null mice have provided compelling evidence for the essential role of PPARα in mediating PFDA's hepatotoxic effects. When wild-type and Ppara-null mice were administered PFDA (80 mg/kg), dramatic differences in phenotypic and molecular responses were observed:

  • Wild-type mice exhibited significant hepatomegaly, disruption of bile acid homeostasis, induction of inflammatory markers, and altered expression of PPARα target genes
  • Ppara-null mice showed markedly attenuated responses to PFDA exposure, demonstrating the essential role of PPARα in mediating these effects [7]

Ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) metabolomic analysis revealed that the serum metabolome of PFDA-exposed wild-type mice clustered separately from Ppara-null mice, with particularly pronounced alterations in bile acid components. This metabolic disruption was accompanied by evidence of slight hepatocyte injury and adaptive regulation of bile acid synthesis and transport pathways. [7]

PPARα Signaling Pathway Activation by PFDA

The following diagram illustrates the key molecular events in PFDA-mediated PPARα pathway activation:

G PFDA PFDA PPARa PPARa PFDA->PPARa Binding Heterodimer Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Coactivators Coactivators Heterodimer->Coactivators Recruitment TargetGenes TargetGenes PPRE->TargetGenes Metabolism Metabolism TargetGenes->Metabolism Altered Expression Toxicity Toxicity TargetGenes->Toxicity Pathological Effects

> PFDA activates PPARα signaling through receptor binding, heterodimerization with RXR, DNA binding to PPREs, and regulation of target genes involved in metabolism and toxicity.

The PFDA-activated PPARα pathway regulates the expression of numerous genes involved in diverse metabolic processes:

  • Fatty acid oxidation genes: Acox1, Cpt1, Ehhadh, Cyp4a14
  • Lipid transport proteins: Fatty acid binding proteins, apolipoproteins (ApoA1, ApoA2, ApoA5)
  • Energy metabolism regulators: Fgf21, Pdk4
  • Xenobiotic metabolism enzymes: UDP-glucuronosyltransferases, Cytochrome P450 enzymes [7] [2] [3]

This coordinated gene regulation results in a profound reprogramming of hepatic metabolism that contributes to both adaptive metabolic responses and potential hepatotoxic effects.

Functional Consequences and Downstream Effects

Metabolic Consequences

The activation of PPARα by PFDA leads to comprehensive metabolic reprogramming, primarily characterized by enhanced fatty acid catabolism. This includes upregulation of mitochondrial and peroxisomal β-oxidation systems, leading to increased fatty acid utilization and energy production. PFDA exposure also stimulates hepatic ketogenesis through induction of HMG-CoA synthase, the rate-limiting enzyme in ketone body production. This metabolic shift mimics the adaptive response to fasting, redirecting energy metabolism from glucose utilization to lipid catabolism. Additional metabolic effects include:

  • Altered lipoprotein metabolism: decreased VLDL production and increased HDL levels
  • Enhanced gluconeogenesis and glycogen synthesis in liver
  • Repression of glycolytic pathways
  • Disruption of bile acid homeostasis through regulation of bile acid synthesis and transport genes [7] [3]
Toxicological Outcomes

While PPARα activation by PFDA regulates adaptive metabolic responses, it also initiates a cascade of events that can lead to hepatotoxicity. The dual role of PPARα in both protective and pathogenic processes is evidenced by several phenomena:

  • Hepatocellular hypertrophy and hepatomegaly resulting from peroxisome proliferation and metabolic adaptation
  • Inflammatory responses characterized by induction of IL-10 and activation of JNK signaling pathways
  • Oxidative stress through reactive oxygen species production and potential disruption of antioxidant defense systems
  • Mitochondrial dysfunction and cellular damage under high-exposure conditions [7] [8] [1]

Studies in wild-type versus Ppara-null mice have demonstrated that many of these toxicological outcomes are PPARα-dependent, as they are markedly attenuated or absent in mice lacking functional PPARα. However, some PPARα-independent effects have also been reported, suggesting additional mechanisms may contribute to PFDA's complete toxicological profile. [7] [8]

Experimental Protocols and Research Methods

In Vitro PPARα Activation Assays

Transient Transfection Reporter Assays represent a standard approach for evaluating PFDA-mediated PPARα activation:

  • Cell systems: COS-1 cells or CV-1 cells commonly used
  • Plasmids: PPARα expression vector and PPRE-driven luciferase reporter construct
  • Transfection: Lipid-based or electroporation methods
  • Exposure: 24-hour treatment with PFDA (typically 1-100 μM range) or vehicle controls
  • Controls: Negative (DMSO/water) and positive (WY-14643, GW7647) controls essential
  • Measurement: Luciferase activity normalized to protein content or control reporter [4]

This assay allows quantitative assessment of PPARα activation potency and efficacy relative to reference compounds, providing important data for structure-activity relationships and species comparisons.

In Vivo Studies and Phenotypic Assessment

Animal models, particularly wild-type and Ppara-null mice, have been instrumental in characterizing the PPARα-dependent effects of PFDA:

  • Dosing: Single administration (e.g., 80 mg/kg PFDA) or repeated exposures
  • Tissue collection: Blood and liver tissues at predetermined endpoints
  • Phenotypic assessment: Liver-to-body weight ratios, clinical chemistry, histopathology
  • Molecular analysis: Gene expression (RNA sequencing, qRT-PCR), metabolomics, protein analysis
  • Mechanistic studies: Chromatin immunoprecipitation (ChIP) for PPARα binding sites [7] [6]

These in vivo approaches allow correlation of molecular events with phenotypic outcomes and provide crucial context for understanding the pathophysiological relevance of PPARα activation by PFDA.

Conclusion and Research Implications

PFDA activates the PPARα signaling pathway through direct binding to the receptor, formation of PPARα-RXR heterodimers, and regulation of gene networks involved in lipid metabolism, energy homeostasis, and inflammatory responses. The species-specific activation patterns observed with PFDA, with generally stronger effects in rodents compared to humans, have important implications for human health risk assessment. The dual role of PPARα in mediating both adaptive metabolic responses and hepatotoxic effects underscores the complexity of PFDA's biological interactions.

Future research directions should include:

  • Structural characterization of PFDA binding to human versus rodent PPARα
  • Investigation of PPARα-independent mechanisms contributing to PFDA toxicity
  • Elucidation of cross-talk between PPARα and other nuclear receptors (CAR, PXR)
  • Development of humanized models for better extrapolation to human health effects
  • Exploration of therapeutic approaches to mitigate PPARα-mediated toxicity while preserving metabolic benefits

References

Molecular Mechanisms of PFDA Action

Author: Smolecule Technical Support Team. Date: February 2026

PFDA is a persistent environmental contaminant that influences cellular processes through several pathways, with its effects varying significantly by tissue and cell type.

  • Role of PPARγ: As a peroxisome proliferator, PFDA can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA to regulate the expression of genes involved in lipid metabolism, cell cycle arrest, and apoptosis [1]. In the context of hepatocellular carcinoma (HCC), the activation of PPARγ by agonists generally leads to tumor-suppressive effects, including the induction of G0/G1 cell cycle arrest and apoptosis [1].

  • A Contrasting Mechanism in Gastric Cells: Interestingly, a 2017 study on gastric cancer cell lines revealed a tumor-promoting mechanism for PFDA that appears to be independent of classic PPAR-driven proliferation. The research found that PFDA promotes cell proliferation by suppressing cellular senescence. This effect is mediated through the significant downregulation of two key proteins: the transcription factor TCF4 and the secreted phospholipase A2 group IIA (sPLA2-IIA) [2] [3]. The relationship between these elements is summarized in the diagram below.

pfdamechanism PFDA PFDA TCF4 TCF4 PFDA->TCF4 Downregulates sPLA2IIA sPLA2IIA PFDA->sPLA2IIA Downregulates Senescence Senescence Proliferation Proliferation Senescence->Proliferation Suppresses TCF4->sPLA2IIA Regulates sPLA2IIA->Senescence Promotes

PFDA suppresses senescence to promote proliferation [2] [3].

  • Inhibition of Steroidogenesis: In Leydig cells, PFDA exhibits an inhibitory effect, impairing steroid hormone production. It achieves this by reducing the expression of the Peripheral-type Benzodiazepine Receptor, now known as Translocator Protein. This reduction inhibits the transport of cholesterol into the mitochondria, a critical rate-limiting step in steroidogenesis [4].

Key Experimental Findings and Data

The following table summarizes quantitative data from the cited studies on PFDA's effects in different experimental models.

Cell Type / Model Exposure Details Key Observed Effects Molecular Findings
Gastric epithelial cells (AGS) [2] [3] In vitro culture Increased cell growth rate and colony-forming ability by >70%; Suppression of cell senescence. sPLA2-IIA expression reduced to 21.4% of control; TCF4 expression reduced to 19.9% of control.
Leydig cells (MA-10 & rat primary) [4] In vitro, time- and dose-dependent Inhibition of hCG-stimulated steroidogenesis; Lipid accumulation in cytoplasm. Reduction of PBR 18-kDa protein, its ligand-binding capacity, and mRNA levels.
Hepatic cell line (Bel-7402) [2] In vitro, various concentrations Promotion of cell amount. Downregulation of sPLA2-IIA and TCF4.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

Protocol 1: Investigating Cell Proliferation and Senescence in Gastric Cells [2] [3]

This series of experiments outlines how to establish the proliferative and anti-senescence effects of PFDA.

  • Cell Culture & Treatment: Use human gastric epithelial cell lines (e.g., AGS, BGC823). Culture cells and treat with PFDA at various concentrations (e.g., 50-200 μM), using DMSO as a vehicle control.
  • Proliferation Assay:
    • Cell Counting Kit-8 (CCK8): Seed cells in 96-well plates, treat with PFDA, and incubate for 1-4 days. Add CCK8 solution to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm to quantify viable cells.
    • Colony Forming Assay: Seed cells at low density in culture dishes. Treat with PFDA and allow colonies to form over 1-2 weeks. Fix with methanol, stain with Giemsa, and count the number of visible colonies.
  • Senescence Assay:
    • SA-β-gal Staining: Fix PFDA-treated and control cells, then incubate with the X-gal staining solution at pH 6.0 overnight at 37°C (without CO₂). Count the number of blue-stained senescent cells under a microscope.
    • Western Blot for Senescence Markers: Analyze cell lysates via SDS-PAGE and immunoblot for proteins like p16, p21, and p27, which are expected to decrease with PFDA treatment.
  • Mechanism Elucidation (Gene Expression):
    • DNA Microarray: Extract total RNA from treated and control cells, reverse transcribe to cDNA, and hybridize to a gene expression microarray. Analyze data with tools like DAVID to identify significantly altered pathways (e.g., VEGF signaling).
    • Functional Validation via Transfection: Transfect cells with expression plasmids (e.g., pENTER-tcf4, pENTER-pla2g2a) or siRNA against sPLA2-IIA. Perform CCK8 assays post-transfection to confirm the role of these genes in mediating PFDA's effects.
Protocol 2: Inhibiting Steroidogenesis in Leydig Cells [4]

This protocol details the investigation of PFDA's inhibitory effect on hormone production.

  • Cell Culture & Treatment: Use mouse tumor Leydig cell line MA-10 or isolated primary rat Leydig cells. Treat with PFDA in a time- and dose-dependent manner (e.g., 50-200 μM), with and without hCG stimulation.
  • Steroid Hormone Measurement: After treatment, measure the production of progesterone (for MA-10 cells) or testosterone (for rat Leydig cells) in the culture medium using a specific radioimmunoassay (RIA).
  • Localizing the Site of Action:
    • Cholesterol Transport Assay: Assess the movement of cholesterol into mitochondria, for example, by measuring the conversion of exogenous cholesterol substrates to steroids.
    • Western Blot & Ligand Binding: Isolate mitochondria from treated cells. Perform western blot to quantify the levels of the 18-kDa PBR protein and related proteins like StAR. Conduct radioligand binding assays on mitochondrial fractions with a specific PBR ligand to measure receptor binding capacity.
  • mRNA Stability Analysis: Treat cells with PFDA and an RNA synthesis inhibitor (e.g., Actinomycin D). Collect cells at different time points, extract total RNA, and use Northern blot analysis to measure the decay rate of PBR mRNA.

Research Implications & Future Directions

The dual role of PFDA—acting as both a peroxisome proliferator and a context-dependent modulator of cell growth—highlights the complexity of its toxicology. The discovery of the sPLA2-IIA/TCF4 senescence pathway in gastric cells [2] [3] suggests a novel, non-canonical mechanism that warrants further investigation in other tissue types. Furthermore, the inhibition of steroidogenesis in Leydig cells [4] underscores its potential as an endocrine disruptor.

Future research should focus on:

  • In vivo validation of the sPLA2-IIA/TCF4 mechanism.
  • Exploring the crosstalk between the PPARγ pathway and the TCF4/sPLA2-IIA axis.
  • Investigating the differential effects of PFDA across various organ systems to better understand its overall toxicological profile.

References

PFDA bioaccumulation in aquatic organisms

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Bioaccumulation Data

The following tables consolidate key quantitative findings on PFDA concentrations and bioaccumulation metrics in aquatic organisms.

Table 1: PFDA Concentrations in Freshwater Fish Tissues [1] Data from a study analyzing three fish species from contaminated freshwater systems, showing tissue-specific bioaccumulation.

Species Muscle (ng/kg) Kidney (ng/kg) Liver (ng/kg)
Grass Carp 2,749.83 5,180.41 5,815.79
Common Carp 4,081.04 18,890.92 8,210.76
Flathead Catfish 16,826.79 82,035.73 114,788.91

Table 2: Comparative Bioaccumulation Potential of PFAS [2] This data shows how the potential for bioaccumulation increases with carbon chain length, with PFDA being significantly more bioaccumulative than shorter-chain compounds.

PFAS Compound Carbon Chain Length Bioconcentration Factor (BCF)
PFBA (Perfluorobutanoic Acid) 4 7.61
PFOA (Perfluorooctanoic Acid) 8 789
PFNA (Perfluorononanoic Acid) 9 752
PFDA (Perfluorodecanoic Acid) 10 >789 (See note)

> Note on PFDA BCF: The provided source lists a BCF of 789 for PFDA, but this appears to be a contextual error as it is directly compared to PFOA and PFNA. The data clearly indicates that bioaccumulation increases with chain length, placing PFDA's bioaccumulation potential as higher than that of PFOA [2].

Detailed Experimental Protocol

To provide context for the data above, here is a detailed methodology for determining PFAS bioaccumulation kinetics in fish, based on a laboratory study using fathead minnows (Pimephales promelas) [3].

  • Test Organism: Adult fathead minnows, a standard model in ecotoxicology.
  • Exposure System: A flow-through system designed to simulate the introduction of contaminated groundwater into surface waters.
  • Chemical Mixture: A mixture of 19 PFAS, including both short- and long-chain perfluoroalkyl carboxylic acids (PFCAs, like PFDA) and perfluoroalkyl sulfonates (PFSAs), as well as a sulfonamide and fluorotelomer sulfonates.
  • Exposure Concentration: Levels were set to not elicit standardized adverse effects in larval fish, focusing on sublethal bioaccumulation.
  • Exposure Duration: 7-day uptake phase.
  • Sample Collection: Water, whole-body tissue, and blood plasma were collected at multiple time points throughout the exposure period.
  • Analytical Method: Samples were analyzed using liquid chromatography–tandem mass spectrometry (LC-MS/MS).
  • Data Analysis:
    • Uptake Kinetics: Estimated using nonlinear regressions for both tissue and plasma concentrations over time.
    • Bioaccumulation Factor (BAF): Calculated as the ratio of the chemical concentration in the organism to its concentration in water at steady-state.
    • Blood-Water Partitioning Coefficient (P_BW): Estimated to understand distribution between blood and water.
    • Apparent Volume of Distribution (V_D): Estimated to examine the distribution of PFAS within the fish, indicating whether chemicals are more distributed in plasma or tissue.

Molecular Mechanisms & Toxicity

Emerging research indicates that PFDA induces significant toxic effects, particularly immunotoxicity, through specific molecular pathways.

  • Toxicological Endpoints: PFDA exposure in zebrafish models primarily induced immunosuppression, apoptosis, and inflammatory responses. This cascade suppresses both innate and adaptive immunity, weakening the organism's defense against pathogens [4].
  • Key Molecular Target: The Toll-like Receptor (TLR) signaling pathway has been identified as a major target for PFDA-induced immunotoxicity. PFDA causes dysregulation in this pathway, a mechanism validated through experiments involving morpholino knockdown or pharmacological inhibition of a key adaptor protein called Myeloid Differentiation Factor 88 (MyD88) [4].
  • Comparative Toxicity: Among several PFAS alternatives (including PFBA, PFOA, and PFNA), PFDA posed a greater immunotoxic response in comparative studies [4].

The diagram below illustrates this mechanism of PFDA-induced immunotoxicity.

G PFDA PFDA TLR TLR PFDA->TLR Binds/Activates MyD88 MyD88 TLR->MyD88 Recruits PathwayActivation Altered NF-κB / IRF Signaling MyD88->PathwayActivation Transduces Signal ImmuneResponse Dysregulated Immune Response PathwayActivation->ImmuneResponse Leads To Immunotoxicity Immunosuppression & Inflammation ImmuneResponse->Immunotoxicity Results In

PFDA immunotoxicity occurs via TLR/MyD88 pathway dysregulation, leading to immunosuppression and inflammation [4].

Key Conclusions for Researchers

  • Significant Bioaccumulation: PFDA accumulates in aquatic organisms at concentrations orders of magnitude higher than in water, with a strong tissue-specific distribution (liver > kidney > muscle) and tropic magnification [1].
  • Chain Length Dependence: PFDA's bioaccumulation potential is higher than shorter-chain PFAS like PFBA and PFOA, consistent with the established structure-activity relationship for perfluoroalkyl carboxylic acids [2].
  • Novel Mechanism of Toxicity: PFDA poses a potent immunotoxic risk by specifically disrupting the TLR signaling pathway, a key regulator of innate immunity [4].

References

PFDA human exposure pathways and biomonitoring

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PFDA and Its Exposure Pathways

Perfluorodecanoic acid (PFDA) is a perfluoroalkyl carboxylic acid (PFCA) with a ten-carbon chain. Its structure imparts high thermal and chemical stability, leading to its classification as a persistent, bioaccumulative, and toxic (PBT) substance [1].

The table below summarizes the primary confirmed and potential pathways through which humans are exposed to PFDA.

Pathway Category Specific Route Key Sources / Media Notes & Evidence
Dietary Intake Food & Water Seafood, marine food chains, drinking water (especially near contamination sites) Major pathway for many PFAS; driven by environmental persistence [2] [3].
Indoor Environment Dust Ingestion & Inhalation Indoor air, household dust from products like carpets, upholstery, and textiles [4] [1] Significant source for some populations; contributes to overall PFAS intake [4] [2].
Direct Contact Dermal Contact PFDA-containing products (e.g., cosmetics, sprays, textiles) [1] Described as a "main route," though quantitative data is limited [1].
Other Potential Pathways Ingestion of Contaminated Soil or Food Uptake by plants from contaminated soil or water [1] A potential pathway, but relative contribution to human exposure is less characterized.

This exposure pathway network illustrates how PFDA moves from sources to humans:

fp PFDA Human Exposure Pathways Industrial Production Industrial Production Environmental Release Environmental Release Industrial Production->Environmental Release Emissions Consumer Products Consumer Products Indoor Environment Indoor Environment Consumer Products->Indoor Environment  Migration   Human Exposure Human Exposure Consumer Products->Human Exposure Dermal Contact Contaminated Water Contaminated Water Environmental Release->Contaminated Water Contaminated Soil Contaminated Soil Environmental Release->Contaminated Soil Indoor Dust Indoor Dust Indoor Environment->Indoor Dust Indoor Air Indoor Air Indoor Environment->Indoor Air Aquatic Food Chain Aquatic Food Chain Contaminated Water->Aquatic Food Chain Crops/Livestock Crops/Livestock Contaminated Soil->Crops/Livestock  Uptake   Seafood Seafood Aquatic Food Chain->Seafood Seafood->Human Exposure Ingestion Food Food Crops/Livestock->Food Food->Human Exposure Ingestion Indoor Dust->Human Exposure Ingestion/Inhalation Indoor Air->Human Exposure Inhalation

PFDA moves from industrial and product sources into the environment and homes, leading to human exposure through multiple routes.

Biomonitoring of PFDA in Human Populations

Human biomonitoring (HBM) is a key technique for assessing internal exposure to PFDA by measuring the chemical or its metabolites in biological tissues and fluids [4] [5].

Key Biomonitoring Matrices

The most relevant biological samples for PFDA biomonitoring are:

  • Blood (Serum/Plasma): This is the primary and most reliable matrix for PFDA biomonitoring due to PFDA's serum protein-binding nature [5] [3]. It reflects long-term exposure.
  • Human Milk: Useful for assessing exposure in lactating individuals and potential exposure to infants [5]. PFOA and PFOS are predominant, but PFDA is also monitored.
  • Urine: PFDA is typically detected at very low levels in urine, as it is not a major excretion pathway for long-chain PFCAs [5].
Regional Exposure Data

The table below summarizes typical PFDA concentrations found in human serum from different populations, illustrating regional exposure trends.

Population / Region Typical Serum PFDA Level Temporal Trend & Context
General European Population ~ 0.8 ng/mL (2013 data) [1] A decreasing trend has been observed in some European countries like Denmark and Germany [1].
East Asian Populations (e.g., Japan, Korea) Data shows a growing concentration trend [1]. Increasing levels, likely reflecting shifts in production and use.
Arctic Populations (e.g., Greenland, N. Norway) Data shows a growing concentration trend [1]. Increasing levels, highlighting long-range transport.
African Countries Much lower median levels (e.g., PFOA: 0.12 ng/mL; PFOS: 0.53 ng/mL) [5] Regional data on PFDA specifically is limited, but overall PFAS exposure is lower.

Analytical Methods for PFDA Measurement

Accurate biomonitoring relies on sophisticated analytical techniques. The field is evolving from targeted methods to more comprehensive approaches.

  • Targeted Mass Spectrometry: The current standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify PFDA against authentic standards [6] [3]. The typical workflow involves protein precipitation, solid-phase extraction, and LC-MS/MS analysis.
  • Total Fluorine and Suspect Screening: A major challenge is that targeted methods only capture a fraction of PFAS. To address this, researchers use:
    • Total Fluorine Measurements: Techniques like particle-induced gamma-ray emission (PIGE) determine the total organofluorine content [2] [3].
    • Suspect Screening: Using high-resolution mass spectrometry (HRMS) to identify known and unknown PFAS, including PFDA precursors that can transform in the body [4] [3].

This evolution in analytical methods is captured in the following experimental workflow:

wf PFDA Biomonitoring Analytical Workflow Sample Collection\n(Serum, Plasma, Milk) Sample Collection (Serum, Plasma, Milk) Sample Preparation\n(Protein Precipitation, SPE) Sample Preparation (Protein Precipitation, SPE) Sample Collection\n(Serum, Plasma, Milk)->Sample Preparation\n(Protein Precipitation, SPE) Targeted Analysis\n(LC-MS/MS) Targeted Analysis (LC-MS/MS) Sample Preparation\n(Protein Precipitation, SPE)->Targeted Analysis\n(LC-MS/MS) Suspect Screening\n(HRMS) Suspect Screening (HRMS) Sample Preparation\n(Protein Precipitation, SPE)->Suspect Screening\n(HRMS) Total Fluorine Analysis\n(e.g., PIGE) Total Fluorine Analysis (e.g., PIGE) Sample Preparation\n(Protein Precipitation, SPE)->Total Fluorine Analysis\n(e.g., PIGE)  Optional   Quantitative Data\n(for known PFAS like PFDA) Quantitative Data (for known PFAS like PFDA) Targeted Analysis\n(LC-MS/MS)->Quantitative Data\n(for known PFAS like PFDA) Identification of\nKnown & Unknown PFAS Identification of Known & Unknown PFAS Suspect Screening\n(HRMS)->Identification of\nKnown & Unknown PFAS Fraction of\nUnidentified Organofluorine Fraction of Unidentified Organofluorine Total Fluorine Analysis\n(e.g., PIGE)->Fraction of\nUnidentified Organofluorine

Biomonitoring workflow progresses from sample collection to analysis via targeted quantification, suspect screening, and total fluorine measurement.

Key Research Gaps and Future Directions

Despite advances, significant knowledge gaps remain that are critical for researchers to address:

  • Shifting Exposure Sources: As water supplies are remediated, the relative importance of exposure from dust, personal care products, and indoor environments may increase and needs characterization [3].
  • Incomplete Pathway Identification: The contribution of precursor compounds that metabolize into PFDA within the body is not fully quantified, leading to underestimation of total exposure [2] [3].
  • Need for Representative Data: A major challenge is the lack of statistically representative population surveys for PFAS, including PFDA [3].

I hope this technical guide provides a solid foundation for your work. The field of PFAS research is rapidly evolving, particularly in the areas of non-targeted analysis and understanding the toxicological contributions of the vast number of uncharacterized PFAS.

References

PFDA persistence and environmental stability

Author: Smolecule Technical Support Team. Date: February 2026

PFDA: Core Chemical & Environmental Profile

Perfluorodecanoic acid (PFDA) is a long-chain per- and polyfluoroalkyl substance (PFAS) with a ten-carbon backbone. Its strong carbon-fluorine bonds are responsible for its significant environmental persistence and resistance to degradation [1] [2].

The table below summarizes key characteristics and environmental data for PFDA.

Property Details & Quantitative Data
Chemical Structure Long-chain PFAS; 10-carbon hydrophobic backbone [1].

| Persistence | Half-life in humans: ~7.1 years [1]. Half-life in environment: Can be up to 8.5 years; persistent in soil, water, and air due to resistance to photolysis and biodegradation [2]. | | Environmental Presence | Surface Water: Up to 12.5 ng/L (Australia) [2]. Soil: Up to 60 μg/kg (max) in US agricultural soils; 26 μg/kg average in one US site [2]. Groundwater: Up to 3.2 μg/L at US Air Force sites [1]. | | Human Exposure Levels | General Population (Serum): Up to 51.3 ng/mL (US NHANES) [2]. Occupational/High-Exposure (Serum): Up to 67.76 ng/mL [2]. Urine (Pregnant Women, Shanghai): Peak of 152.39 ng/mL (296.43 nM) [2]. | | Bioaccumulation | Ranked #174 on the ATSDR priority list for persistence, accumulation, and toxicity [1]. Accumulates in the food web, with fish and seafood showing high levels [3]. |

Mechanisms of Toxicity: Insights from Experimental Studies

Recent studies have elucidated specific molecular pathways through which PFDA exerts toxic effects. Key findings from 2025 research include its role in promoting inflammation and disrupting metabolic processes.

The table below summarizes experimental models, protocols, and key findings from pivotal studies.

Toxicity Focus Experimental Models & Dosing Key Methodological Protocols Core Findings

| Intestinal Inflammation [2] | - In vitro: RAW264.7 and iBMDM macrophage cell lines.

  • In vivo: IBD mouse model.
  • Dosing: 50 nM and 100 nM PFDA for in vitro; 0.3 mg/kg/day for 7 days for in vivo. | - RNA-seq analysis for pathway identification.
  • Western Blotting and qPCR to measure protein and gene expression (e.g., IL-1β, TNF-α, cGAS, STING).
  • Immunofluorescence staining for protein localization and expression. | - PFDA induces a pro-inflammatory state.
  • Mechanism: Activates the cGAS/STING/NF-κB signaling pathway. | | Oxidative Stress [4] | - In vivo: Zebrafish model.
  • Dosing: Environmentally relevant levels. | - Assessment of oxidative stress markers.
  • Evaluation of mitochondrial β-oxidation activity. | - PFDA increases oxidative stress.
  • Mechanism: Inhibition of mitochondrial β-oxidation. | | General Ecotoxicology [1] | - In vivo: Various teleost fish species.
  • Dosing: Waterborne or dietary exposure. | - Literature review and computational gene ontology analysis of molecular pathways. | - PFDA linked to developmental issues, endocrine disruption, neurotoxicity, and altered lipid metabolism in fish.
  • Insulin signaling and immune system signaling are key disrupted pathways. |

Visualizing the Inflammatory Pathway Activated by PFDA

The diagram below illustrates the cGAS/STING/NF-κB signaling pathway, a key molecular mechanism by which PFDA exposure promotes intestinal inflammation, as identified in the research [2]. This provides a clear, logical flow from cellular stimulus to inflammatory response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFDA PFDA Cytoplasm PFDA->Cytoplasm cGAS cGAS Cytoplasm->cGAS Nucleus NFkB_Active NF-κB (Active) Nucleus->NFkB_Active STING STING cGAS->STING Activates NFkB_Inactive NF-κB (Inactive) STING->NFkB_Inactive Activates NFkB_Inactive->Nucleus ProInflammatory_Genes Transcription of Pro-Inflammatory Genes NFkB_Active->ProInflammatory_Genes Inflammatory_Response Inflammatory Response (e.g., IBD Progression) ProInflammatory_Genes->Inflammatory_Response

Research Context and Future Directions

The drive to understand PFDA's specific toxicity is intensifying as regulations target well-studied PFAS like PFOA and PFOS. Evidence suggests that longer-chain PFAS like PFDA may pose greater toxicity concerns [1]. This has triggered significant global regulatory action in 2025, including stricter controls and comprehensive bans in regions like the European Union [5] [6].

A major challenge in risk assessment is the conflict between the circular economy and PFAS contamination. The use of PFAS-laden biosolids and pesticides in agriculture introduces these persistent chemicals into the food chain, creating a cycle of contamination that is difficult to break [7] [8]. Future research will likely focus on innovative remediation technologies and the development of safer alternative materials.

References

Application Notes and Protocols: Determination of Perfluorodecanoic Acid (PFDA) in Human Serum by HPLC-TIS-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Perfluorodecanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) class, characterized by a fully fluorinated ten-carbon chain and a carboxylic acid functional group. As a persistent organic pollutant, PFDA demonstrates significant environmental persistence and bioaccumulation potential. Human exposure occurs primarily through contaminated food and water, leading to its detection in blood serum. These application notes describe a robust and sensitive method for quantifying PFDA in human serum using high-performance liquid chromatography coupled with turbo ion spray tandem mass spectrometry (HPLC-TIS-MS/MS). The protocol is adapted from CDC Method 6304.09 and other validated approaches, providing researchers with a reliable procedure for human biomonitoring studies [1] [2].

The method leverages online solid-phase extraction (online SPE) for efficient sample cleanup and analyte enrichment, followed by chromatographic separation and highly selective mass spectrometric detection. This approach achieves the low limits of quantitation necessary for detecting PFDA at typical population exposure levels, which often fall in the sub-ng/mL range [1] [3].

Experimental Protocol

Materials and Reagents
  • Native PFDA Standard: Purchase certified reference material (CAS# 335-76-2) from a reputable supplier [1].
  • Internal Standard: Mass-labelled PFDA (e.g., ( ^{13}C )-PFDA) is essential for isotopic dilution quantification [2] [3].
  • Solvents: HPLC-grade or higher acetonitrile, methanol, and water.
  • Mobile Phase Additives: Ammonium acetate and glacial acetic acid.
  • Serum Samples: Collect blood in tubes without anticoagulant (serum tubes). Use polypropylene tubes for storage and processing to avoid contamination from PFAS-leaching materials [3].
Equipment and Instrumentation
  • HPLC System: Binary pump with degasser, thermostatted autosampler, and column oven.
  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a Turbo Ion Spray (TIS) source operating in negative ionization mode.
  • Chromatography Column: Reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.8-2.7 µm particle size) [1].
  • Online SPE Column: C8 or C18 cartridge for automated online extraction [1].
  • Laboratory Equipment: Refrigerated centrifuge, micropipettes, vortex mixer, and evaporator (e.g., TurboVap).
Sample Preparation Procedure

The following protocol for offline sample preparation is adapted from a method validated for 30 PFASs in human plasma [2] [3].

  • Thawing and Aliquoting: Thaw frozen serum samples at room temperature. Vortex thoroughly to homogenize. Piper a 250 µL aliquot into a polypropylene centrifuge tube.
  • Internal Standard Addition: Spike the sample with 50 µL of the mass-labelled internal standard working solution (e.g., in acetonitrile).
  • Protein Precipitation: Add 750 µL of acetonitrile to the spiked sample (resulting in a 1:3 serum-to-solvent ratio). Vortex vigorously for at least 1 minute.
  • Centrifugation: Centrifuge the mixture at 3500-4000 rpm for 15 minutes at room temperature to pellet the precipitated proteins.
  • Volume Reduction and Reconstitution:
    • Transfer the clear supernatant to a clean polypropylene tube.
    • Evaporate the extract to dryness under a gentle stream of nitrogen or using a concentration evaporator at ~40°C.
    • Reconstitute the dry residue in 300 µL of reconstitution solution (e.g., acetonitrile or initial mobile phase composition). Vortex to dissolve.
  • Final Preparation: Transfer the reconstituted extract to an autosampler vial for analysis. Store extracts at 4°C if not injected immediately.
HPLC-TIS-MS/MS Analysis
2.4.1. Chromatographic Conditions

The separation is based on a reversed-phase mechanism using a gradient elution [1] [3].

  • Analytical Column: C18, 50 × 2.1 mm, 1.8 µm [1].
  • Guard Column: C18 guard cartridge.
  • Mobile Phase A: 2-5 mM Ammonium acetate in water, acidified with acetic acid to ~pH 2.5-3.0 to improve peak shape for acidic PFAS [3].
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
    • 0.0 min: 90% A, 10% B
    • 0.1 min: 0% A, 100% B
    • 4.0 min: 0% A, 100% B (Hold for washing)
    • 7.0 min: 90% A, 10% B (Hold for re-equilibration)
  • Flow Rate: 0.35 - 0.50 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 45 °C.
2.4.2. Mass Spectrometric Conditions

Detection is performed using multiple reaction monitoring (MRM) in negative electrospray ionization mode [1] [4].

  • Ion Source: Turbo Ion Spray (TIS) or Electrospray Ionization (ESI).
  • Ionization Mode: Negative.
  • Ion Spray Voltage: -5500 V.
  • Source Temperature: 500 °C.
  • Nebulizer and Drying Gas: Optimize for stable spray (e.g., 60 psi).
  • MRM Transitions: Monitor the following transitions for PFDA and its internal standard:

Table 1: MRM Transitions and Mass Spectrometer Parameters for PFDA

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V) Cell Exit Potential (V)
PFDA 512.9 469.0 [M-COO⁻] 50 -70 -30 -12
512.9 169.0 [CF₃(CF₂)₆⁻] 50 -70 -40 -12
¹³C-PFDA (IS) 523.9 479.0 50 -70 -30 -12
Data Analysis
  • Calibration Curve: Prepare calibration standards in the appropriate blank matrix (pooled human serum with low PFAS background) over a concentration range (e.g., 0.05 - 10 ng/mL). The curve is constructed by plotting the peak area ratio of native PFDA to its internal standard against the nominal concentration, typically with a 1/x weighted linear regression [2].
  • Quantification: The concentration of PFDA in unknown samples is calculated based on the calibration curve using the established area ratio.

Method Validation Summary

Based on validated methods for PFAS analysis in serum/plasma, the following performance characteristics can be expected for PFDA [2] [3].

Table 2: Summary of Method Validation Parameters for PFDA

Validation Parameter Result Acceptance Criteria
Linearity (R²) > 0.99 R² ≥ 0.99
LLOQ (Lower Limit of Quantification) 0.05 - 0.10 ng/mL Signal/Noise ≥ 10; Accuracy & Precision ±20%
Accuracy (% Bias) 88 - 113% Within ±15% of theoretical value

| Precision (% RSD) | Intra-day: < 10% Inter-day: < 15% | RSD ≤ 15% | | Extraction Recovery | > 70% | Consistent and high | | Matrix Effect | Suppression corrected by IS | Signal suppression/enhancement ≤ 25% | | Carry-over | < 20% of LLOQ | Negligible in blank after high standard |

Workflow and Pathway Visualization

The following diagram illustrates the complete analytical workflow for the quantification of PFDA in serum, from sample collection to final quantitative analysis.

G Start Start: Sample Collection SP Sample Preparation Start->SP SP1 Aliquot 250 µL Serum SP->SP1 SP2 Spike with Internal Standard (¹³C-PFDA) SP1->SP2 SP3 Protein Precipitation with Acetonitrile SP2->SP3 SP4 Centrifuge & Transfer Supernatant SP3->SP4 SP5 Evaporate to Dryness SP4->SP5 SP6 Reconstitute in Mobile Phase SP5->SP6 Analysis HPLC-TIS-MS/MS Analysis SP6->Analysis A1 Chromatographic Separation C18 Column, Gradient Elution Analysis->A1 A2 Mass Spectrometric Detection Negative ESI, MRM Mode A1->A2 Data Data Processing & Quantification A2->Data D1 Identify PFDA Peak using MRM Transition Data->D1 D2 Calculate Area Ratio (PFDA / ¹³C-PFDA) D1->D2 D3 Quantify against Calibration Curve D2->D3

Diagram Title: PFDA Serum Analysis Workflow

Application in Human Biomonitoring

This validated method is suitable for large-scale human biomonitoring studies to assess population exposure to PFDA. For instance, the method can be applied to investigate correlations between PFDA exposure and health outcomes. A recent study using machine learning models on NHANES data (2003-2018) identified PFAS, including PFDA, as potential contributors to disease risk, demonstrating the relevance of robust analytical methods for exposure assessment in epidemiological research [5].

Troubleshooting Notes

  • High Background/Contamination: Consistently include procedural blanks to monitor contamination. Use polypropylene labware exclusively and avoid Teflon-containing materials [3].
  • Poor Peak Shape: Ensure the mobile phase is adequately acidified. Check column performance and consider using a delay column to capture PFAS contaminants originating from the HPLC system or solvents [1].
  • Low Sensitivity: Verify MS/MS tuning and MRM transitions. Check the recovery of the sample preparation step, particularly the completeness of reconstitution after evaporation.
  • Inaccurate Quantification: Ensure the internal standard is added at the beginning of the sample preparation process to correct for any analyte loss and matrix effects.

Conclusion

This document provides a detailed application note and protocol for the accurate, precise, and sensitive quantification of PFDA in human serum using HPLC-TIS-MS/MS. The method, based on established CDC and other validated procedures, is fit-for-purpose for human biomonitoring and epidemiological studies aimed at understanding the distribution and health impacts of PFDA exposure.

References

Comprehensive Analytical Protocol for PFDA Detection in NHANES Laboratory Studies: Detection Limits, Method Validation, and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFDA and Its Environmental Significance

Perfluorodecanoic acid (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) that belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). As a persistent environmental contaminant, PFDA has been detected in human populations worldwide, leading to growing concerns about its potential health effects. PFDA contains ten fully fluorinated carbon atoms, making it extremely resistant to environmental degradation and thus classified as a "forever chemical." This persistence, combined with its potential to bioaccumulate in biological systems, has made PFDA a compound of significant interest in public health research and environmental monitoring.

The National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC), has included PFAS monitoring in its biomonitoring program to assess the exposure of the U.S. population to these chemicals. PFDA has been consistently measured in NHANES participants since 2005, providing valuable data on population exposure trends over time. These data have revealed that although PFDA concentrations in the general population have been declining due to regulatory efforts and industry phase-outs, detection remains widespread. Understanding the precise detection limits and analytical methods used for PFDA quantification is therefore essential for interpreting exposure data and assessing potential health risks associated with this persistent environmental contaminant.

PFDA Detection Limits in NHANES Laboratory Protocols

Analytical Detection Limits

The NHANES laboratory protocol establishes clearly defined detection limits for PFDA analysis in human serum samples. According to the most recent available NHANES laboratory documentation, the lower limit of detection (LLOD) for PFDA is consistently established at 0.10 ng/mL (nanograms per milliliter) for the 2013-2014 testing cycle [1]. This detection threshold represents the minimum concentration that can be reliably distinguished from analytical background noise while maintaining acceptable accuracy and precision standards.

For analytical results where PFDA concentrations fall below the established LLOD, NHANES implements a standardized imputation method to handle these non-detect values in statistical analyses. The specific approach involves substituting values below the detection limit with the LLOD divided by the square root of 2 (LLOD/√2), which calculates to approximately 0.07 ng/mL for PFDA [1]. This statistical handling method prevents overestimation of exposure levels while maintaining the integrity of population-level analyses and trend assessments.

Historical Detection Trends

Analysis of NHANES data over multiple cycles demonstrates a declining trend in population-level PFDA concentrations. According to the IRIS Toxicological Review of PFDA, median serum concentrations decreased from 0.3 ng/mL (with 25th and 75th percentiles of 0.2 and 0.5 ng/mL, respectively) in the 2005-2006 survey cycle to 0.2 ng/mL (with 25th and 75th percentiles of 0.1 and 0.3 ng/mL, respectively) in the 2017-2018 cycle [2]. This downward trend reflects the effectiveness of regulatory actions and industry initiatives to phase out long-chain PFAS compounds, though continued monitoring remains essential due to the environmental persistence of PFDA.

Table 1: PFDA Detection Limits and Historical Levels in NHANES

Parameter Value Notes
Lower Limit of Detection (LLOD) 0.10 ng/mL Constant for all analytes in dataset
Imputation Value 0.07 ng/mL LLOD/√2 for values below detection
Median Level (2005-2006) 0.3 ng/mL 25th-75th percentile: 0.2-0.5 ng/mL
Median Level (2017-2018) 0.2 ng/mL 25th-75th percentile: 0.1-0.3 ng/mL
Primary Matrix Serum Also detected in cord blood and human milk

Method Validation Parameters for PFDA Analysis

Key Validation Criteria

Method validation for PFDA analysis in biological matrices requires demonstration of several critical performance parameters that collectively establish the reliability and suitability of the analytical method. According to general bioanalytical method validation guidelines that apply to environmental toxicant testing, the essential validation parameters include accuracy, precision, specificity, sensitivity, and linearity across the expected concentration range [3] [4]. For PFDA analysis specifically, the method must be capable of reliably distinguishing and quantifying the compound in complex biological matrices like serum or plasma, which contain numerous potentially interfering substances.

The accuracy of PFDA analysis is typically validated by demonstrating that measured values fall within 15% of known reference values for quality control samples, except at the lower limit of quantification where 20% deviation may be acceptable. Precision is established by evaluating both within-run (repeatability) and between-run (intermediate precision) variability, with acceptance criteria generally set at ≤15% relative standard deviation (RSD) for quality control samples [3]. Specificity validation confirms that the method can unequivocally identify and quantify PFDA in the presence of other PFAS compounds, matrix components, and potential metabolites that might co-elute or cause spectral interference.

Validation Approaches

Different validation approaches may be applied depending on the stage of method development and intended application. A full validation is required for methods used in long-term studies and includes comprehensive assessment of all performance parameters through multiple independent runs. For shorter-term studies, an early phase validation may be conducted with a single validation run due to time constraints, while partial validations are performed when modifying previously validated methods [3]. The validation process for PFDA analysis must also include assessment of extraction efficiency (recovery) from biological matrices and evaluation of analyte stability under various storage and processing conditions.

Table 2: Essential Method Validation Parameters for PFDA Analysis

Validation Parameter Acceptance Criteria Assessment Approach
Accuracy ±15% of reference value (±20% at LLOQ) Analysis of QC samples with known concentrations
Precision ≤15% RSD Repeated analysis of QC samples within and between runs
Specificity No interference ≥20% of LLOQ Analysis of blank matrix and potential interferents
Linearity R² ≥ 0.99 Calibration curves across analytical range
Recovery Consistent and reproducible Comparison of extracted vs. unextracted samples
Stability ±15% of nominal value Evaluation under various storage conditions

Experimental Protocol for PFDA Analysis in Biological Samples

Sample Collection and Preparation

Proper sample collection is the critical first step in ensuring accurate PFDA quantification. Blood samples should be collected using PFAS-free collection devices, specifically avoiding tubes containing polytetrafluoroethylene (Teflon) or polyvinylidene fluoride, which are common sources of contamination [5]. Following collection, serum is separated by allowing blood to clot for 30 minutes at room temperature, then centrifuging at appropriate speed (typically 1300-2000 RCF) for 10 minutes. The resulting serum should be transferred to polypropylene cryovials and stored at -20°C or lower until analysis to maintain analyte stability.

The sample preparation protocol begins with aliquoting 100 μL of serum or plasma into polypropylene tubes or plates. To each sample, 50 μL of isotopically labeled internal standards (e.g., 13C- or 18O-labeled PFDA) are added to correct for variations in extraction efficiency and matrix effects. Proteins are then precipitated by adding 300 μL of 1% formic acid in acetonitrile, followed by vigorous mixing and centrifugation at 2500 RCF for 10 minutes [5]. A portion of the supernatant (typically 250 μL) is transferred to an autosampler plate or vial for LC-MS/MS analysis. This efficient preparation method provides adequate cleanup while maintaining high recovery of PFDA and other PFAS compounds.

G cluster_1 Pre-Analytical Phase cluster_2 Analytical Phase SampleCollection Sample Collection SamplePreparation Sample Preparation LCAnalysis LC Separation MSDetection MS/MS Detection LCAnalysis->MSDetection Elution DataProcessing Data Processing MSDetection->DataProcessing BloodDraw Blood Draw using PFAS-Free Tubes SerumSeparation Serum Separation (Clotting + Centrifugation) BloodDraw->SerumSeparation Storage Storage at -20°C in Polypropylene Vials SerumSeparation->Storage Aliquoting Aliquot 100 μL Serum Storage->Aliquoting ISAddition Add 50 μL Isotopically Labeled Internal Standard Aliquoting->ISAddition ProteinPrecipitation Protein Precipitation with 300 μL 1% FA in ACN ISAddition->ProteinPrecipitation Centrifugation Centrifuge at 2500 RCF for 10 Minutes ProteinPrecipitation->Centrifugation Transfer Transfer 250 μL Supernatant to LC Plate Centrifugation->Transfer Transfer->LCAnalysis Injection

Figure 1: PFDA Analysis Workflow from Sample Collection to Data Processing

Instrumental Analysis by LC-MS/MS

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for PFDA analysis employs specific conditions to achieve optimal separation, sensitivity, and specificity. The LC system should be equipped with a delay column (3 μm, 50 × 3 mm) installed before the autosampler to counteract endogenous environmental PFAS interferences present in mobile phases [5]. Chromatographic separation is typically achieved using a C18 column (3 μm, 100 × 2 mm) maintained at 30°C, with a binary mobile phase system consisting of (A) 10 mM ammonium acetate in water and (B) 10 mM ammonium acetate in 75% acetonitrile and 25% methanol. The gradient elution program ramps from 40% to 48% mobile phase B over 1 minute, then to 50% B over 5 minutes, with a total run time of 14 minutes at a flow rate of 0.5 mL/min.

Mass spectrometric detection is performed using triple quadrupole instrumentation operating in negative electrospray ionization mode with scheduled multiple reaction monitoring (sMRM). Optimized source parameters typically include: gas 1 at 45 psi, gas 2 at 70 psi, curtain gas at 45 psi, source temperature at 425°C, CAD gas at 14, and ion spray voltage at -1800 V [5]. For PFDA, specific MRM transitions are monitored to provide both quantitative and confirmatory data. The instrument detection system must be capable of reliably quantifying PFDA at the established limit of detection (0.10 ng/mL) with appropriate precision and accuracy.

Quality Assurance and Data Processing

Quality Control Procedures

Rigorous quality control measures are essential for generating reliable PFDA data. Each analytical run should include calibration standards prepared in blank serum at concentrations spanning the expected range (e.g., 0.05 to 25.0 ng/mL), along with quality control samples at low, medium, and high concentrations [5]. System suitability tests must be performed before each analytical run to ensure that the instrument response is stable, sensitive, and reproducible. These tests typically evaluate injection precision (retention time and peak area reproducibility), theoretical plates, tailing factors, and resolution from potential interferents.

Additional quality assurance measures include the analysis of method blanks (PFAS-free serum or water) to monitor for contamination, and matrix spikes to assess extraction efficiency and matrix effects. The precision and accuracy of the method should be continuously monitored through the analysis of quality control samples, with data accepted only when QC results fall within established tolerance limits (typically ±15% of nominal values) [3]. For long-term studies, participation in interlaboratory comparison programs or analysis of certified reference materials (when available) provides additional verification of method performance and comparability with other laboratories.

Data Processing and Analysis

Data processing for PFDA analysis involves several specific steps to ensure accurate quantification and reporting. The primary quantitative MRM transition for PFDA is used for quantification, while secondary transitions serve as confirmatory signals. The peak area ratio of PFDA to its corresponding isotopically labeled internal standard is calculated for each sample and compared to the calibration curve generated from the analysis of standards. The calibration curve is typically established using linear regression with 1/x or 1/x² weighting to account for heteroscedasticity across the concentration range.

For NHANES data specifically, additional processing rules are applied. When PFDA concentrations fall below the limit of detection, they are reported with a special flag (variable ending in "L" = 1) and the concentration is imputed as LLOD/√2 [1]. For the calculation of total PFAS concentrations as recommended by the National Academies of Science, Engineering, and Medicine (NASEM), PFDA values are included in the summation along with other specific PFAS compounds. Proper sample weighting must be applied during statistical analysis of NHANES data to account for the complex survey design and generate population-representative estimates.

Applications and Interpretative Guidelines

Clinical and Public Health Applications

The accurate detection and quantification of PFDA in human matrices has important applications in public health surveillance, epidemiological research, and exposure assessment. NHANES data have been instrumental in establishing population-level reference ranges for PFDA and tracking temporal trends in exposure [2]. These data show that PFDA levels in the general population have declined over time, likely reflecting the phase-out of long-chain PFAS compounds by major manufacturers. However, specific subpopulations may experience elevated exposures, including occupationally exposed workers (e.g., firefighters, chemical manufacturers), communities with contaminated drinking water, and individuals with high consumption of contaminated food sources [6].

Recent epidemiological studies utilizing NHANES data have explored potential associations between PFDA exposure and various health outcomes. While research is ongoing, some studies have reported associations between PFDA and certain health parameters, though causality has not been established [7] [8]. The interpretation of PFDA concentrations in biological samples should consider the compound's long elimination half-life (estimated at several years for some long-chain PFAS), which means that a single measurement likely reflects chronic, cumulative exposure rather than recent acute exposure.

Analytical Challenges and Future Directions

The analysis of PFDA and other PFAS compounds presents several ongoing analytical challenges that continue to evolve with the field. Background contamination remains a significant concern due to the ubiquitous presence of PFAS in laboratory environments, reagents, and equipment. Implementing rigorous contamination control measures, including the use of PFAS-free materials throughout the analytical process, is essential for obtaining accurate results, particularly at the low concentrations typically found in general population samples.

Future directions in PFDA analysis include the development of more sensitive methods to detect even lower concentrations as population levels continue to decline, methods for speciation of isomers when present, and approaches for high-throughput analysis to support large-scale epidemiological studies. Additionally, as regulatory interest in PFAS grows, method harmonization across laboratories becomes increasingly important to ensure comparability of data. The continued refinement of standardized protocols and participation in proficiency testing programs will further enhance the reliability and interpretation of PFDA biomonitoring data for public health protection.

References

PFDA measurement in human serum biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFDA

Perfluorodecanoic acid (PFDA) is a long-chain per- and polyfluoroalkyl substance (PFAS). As a persistent environmental contaminant, human exposure occurs primarily through ingestion of contaminated food and water. PFDA is of significant concern due to its potential health effects and has been prioritized for biomonitoring by major health bodies [1].

The United States National Academies of Sciences, Engineering, and Medicine (NASEM) includes PFDA among a group of seven PFAS compounds for which it provides clinical guidance. Monitoring serum concentrations of these PFAS is crucial for assessing exposure and potential health risks [1].

PFDA in Human Serum: Concentration Data

Epidemiological studies measure PFDA in serum to understand population-wide exposure levels. The table below summarizes typical concentration ranges from a recent North American study.

Population Sample Typical Concentration (Geometric Mean) Detection Frequency Key Associated Biomarker Clinical Guidance Threshold (NASEM PFAS Sum)
Canadian adult males (2019-2020) [1] Reported (exact value not specified in source) 100% (in study cohort) Elevated serum gamma-glutamyl transferase (GGT) [1] ≥ 2 ng/mL: Prioritize for screening dyslipidemia [1]
≥ 20 ng/mL: Clinical follow-up for kidney function, cancer, etc. [1]

PFDA Measurement Protocol: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard method for sensitive and specific quantification of PFDA in human serum [1]. The protocol below details the key steps.

Sample Collection and Pre-Analytical Handling

Proper sample handling is critical for the integrity of biomarkers like PFDA.

  • Collection Tube: Draw venous blood into a K₂EDTA tube [2].
  • Initial Handling: Keep the tube at room temperature (RT) for 30 minutes [2].
  • Centrifugation: Centrifuge at 1800 x g for 10 minutes at RT to separate serum [2].
  • Aliquoting and Storage: Immediately aliquot the serum into polypropylene storage tubes. Flash-freeze and store at -80°C to preserve stability. Avoid repeated freeze-thaw cycles [2].
Sample Preparation and Analysis via LC-MS/MS

This section outlines a generalized workflow for PFDA measurement.

start Serum Sample prep Sample Preparation (Protein Precipitation, Solid-Phase Extraction) start->prep lc Liquid Chromatography (LC) (Separation) prep->lc ms Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) lc->ms data Data Analysis ms->data

  • Sample Preparation: Use techniques like protein precipitation or solid-phase extraction (SPE) to remove matrix interferents and concentrate the PFDA analyte [1].
  • Liquid Chromatography (LC): Inject the processed sample into the LC system. A reverse-phase C18 column is typically used to separate PFDA from other serum components.
  • Mass Spectrometry (MS/MS): The eluted PFDA is ionized (typically using electrospray ionization in negative mode) and detected by the mass spectrometer. The instrument is set to monitor specific precursor and product ion pairs for PFDA.
    • Quantification: The concentration of PFDA in the sample is determined by comparing its MS signal to a calibration curve prepared from known PFDA standards [1].

Method Validation and Data Interpretation

For data to be reliable and suitable for regulatory submissions, the analytical method must be rigorously validated. Key parameters are summarized below.

Validation Parameter Assessment Criteria Considerations for PFDA
Accuracy & Precision [3] Percent error and relative standard deviation within pre-defined limits (e.g., ±20%) Criteria should be appropriate for the biomarker's Context of Use (COU) [3].
Lower Limit of Quantification (LLOQ) [4] Lowest concentration that can be measured with acceptable accuracy and precision. Must be sensitive enough to detect PFDA at levels relevant for public health guidance (e.g., below 1 ng/mL) [1].
Specificity & Selectivity Ability to measure PFDA accurately in the presence of other serum components. LC-MS/MS provides high specificity by separating and detecting unique ion fragments [1].
Stability [4] Demonstrated under storage, processing, and analysis conditions. Confirms PFDA integrity throughout the pre-analytical and analytical workflow.

Experimental Workflow for a PFDA Study

This diagram outlines the logical flow of a complete study investigating PFDA exposure and its potential effects.

cohort Define Study Cohort (e.g., by demographics, exposure risk) collect Standardized Blood Collection & Processing cohort->collect measure Measure PFDA & Other Biomarkers in Serum collect->measure stats Statistical Analysis (e.g., Association with GGT) measure->stats interpret Interpret Data Using Clinical Guidelines (e.g., NASEM) stats->interpret

Key Application Notes for Researchers

  • Prioritize Pre-analytical Consistency: Strict adherence to the sample handling protocol is non-negotiable. Variations in clotting time, centrifugation, or storage can introduce significant variability and compromise data integrity [2].
  • Context of Use Drives Validation: The rigor of method validation should be commensurate with the study's goals. While all studies need reliable data, the specific accuracy and precision criteria may differ for exploratory research versus a regulatory submission [3].
  • Reference Current Guidelines: Always consult the latest regulatory documents, such as the 2025 FDA Guidance for Bioanalytical Method Validation for Biomarkers, when designing studies intended for regulatory review [5] [3].
  • Report Concentrations in Context: Individual PFDA levels should be reported and interpreted as part of the sum of the seven NASEM PFAS compounds (PFOA, PFNA, PFDA, PFUnDA, PFHxS, PFOS, MeFOSSA) to align with clinical screening recommendations [1].

References

Comprehensive Application Notes and Protocols for Assessing PFDA Immunotoxicity in Zebrafish Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFDA and Zebrafish Immunotoxicity Model

Perfluorodecanoic acid (PFDA) is a prominent per- and polyfluoroalkyl substance (PFAS) that has emerged as a replacement for legacy compounds like PFOA and PFOS but presents significant environmental health concerns. PFDA is characterized by a ten-carbon fully fluorinated chain with a carboxylic acid functional group, imparting extreme persistence in the environment and biological systems. Environmental monitoring studies have detected PFDA concentrations ranging from 0.13–160 ng/L in various aquatic systems worldwide, with highest levels reported in the Conasauga River in the United States (3.74–160 ng/L) [1]. The increasing environmental prevalence of PFDA, coupled with its potential health risks, necessitates thorough immunotoxicity assessment for comprehensive ecological risk evaluation [1].

The zebrafish (Danio rerio) model offers distinct advantages for immunotoxicity testing, particularly for PFAS compounds. Zebrafish embryos develop rapidly, with a fully functional innate immune system present within the first few days post-fertilization, enabling high-throughput screening of potential immunotoxicants. Their optical transparency during early developmental stages permits direct visualization of immune cell behaviors and distributions in live animals when using transgenic lines with fluorescently-labeled immune cells [2]. Additionally, the high conservation of immune pathways between zebrafish and mammals, including toll-like receptor signaling, macrophage polarization capabilities, and oxidative stress responses, ensures translational relevance of findings to human health risk assessment [2] [3]. The innate immune system of zebrafish, comprising macrophages and neutrophils, is particularly vulnerable to chemical insults during early development, making this model especially sensitive for detecting immunotoxic effects [1].

Experimental Design and Setup

Zebrafish Housing and Maintenance
  • Animal Source: Utilize wild-type AB strains and transgenic zebrafish lines, preferably Tg(lyz:DsRed) for neutrophil tracking and Tg(mpeg1:eGFP/mCherry) for macrophage visualization. Source animals from reputable suppliers like the China Zebrafish Resource Center with proper health monitoring [1] [2].

  • Housing Conditions: Maintain zebrafish in automated water circulation systems with temperature control (28 ± 1°C) and a 14:10 light-dark cycle to support natural circadian rhythms and reproductive health. Use fish water (0.2% Instant Ocean Salt in deionized water, pH 6.9–7.2, conductivity 480–510 μS/cm, hardness 53.7–71.6 mg/L CaCO₃) for all experiments [4].

  • Breeding Protocol: Set up 4-5 pairs of zebrafish for natural mating each time, typically yielding 200–300 embryos per mating. Collect embryos within 6 hours post-fertilization (hpf) and stage them according to standard morphological criteria [4].

PFDA Preparation and Exposure Concentrations
  • Chemical Source: Obtain PFDA (>97% purity, CAS No: 335-76-2) from certified chemical suppliers like Glpbio. Prepare a stock solution of 1000 mg/L in dimethyl sulfoxide (DMSO) and store at -20°C [1].

  • Exposure Concentrations: Based on published studies, prepare working solutions of 0.5, 1, and 2 mg/L PFDA in fish water, with the highest concentration representing the EC₁₀ or lower for developmental effects. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 25 μM dexamethasone for immunosuppression) in each experiment [1] [5].

  • Solvent Considerations: Ensure that the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity effects. Include a vehicle control group exposed to 0.1% DMSO alone to account for any potential solvent effects [5].

Exposure Protocol and Experimental Timeline
  • Initiation of Exposure: Begin chemical exposure at 6 hpf to encompass critical early developmental windows, including primitive immune cell development [1] [4].

  • Exposure Method: Use static renewal approach, replacing 80% of the exposure solution daily to maintain consistent chemical concentrations and water quality [1].

  • Experimental Duration: Continue exposure for up to 120 hpf (5 days post-fertilization) for most developmental and immune assessments, extending to 14 dpf for studies requiring adaptive immune system development [5] [2].

Morphological and Developmental Assessment
  • Lethality Evaluation: Record mortality daily, removing dead embryos immediately to maintain water quality [1].

  • Teratogenic Scoring: Assess malformations at 24, 48, 72, and 120 hpf using standardized morphological criteria. Key endpoints include:

    • Pericardial edema and yolk sac retention
    • Body axis deformities and tail flexure
    • Reduced body length and eye pigmentation defects
    • Delayed hatching rates at 48-72 hpf [1] [4]
  • Behavioral Assessment: Quantify spontaneous movement at 24 hpf and touch-evoked escape responses at 48 hpf as indicators of neurodevelopmental effects [6].

Immune Function Assessment

Innate Immune Cell Analysis
  • Neutrophil and Macrophage Quantification: In transgenic lines Tg(lyz:DsRed) (neutrophils) and Tg(mpeg1:eGFP) (macrophages), count fluorescent immune cells at 48-72 hpf using fluorescence microscopy. Calculate cell numbers in specific regions (yolk sac, caudal hematopoietic tissue) or throughout the whole embryo [1] [2].

  • Neutrophil Migration Assay: At 72 hpf, introduce a sterile tail fin wound or inject 1-2 nL of S. aureus (1×10⁸ CFU/mL) into the caudal muscle. Quantify neutrophil recruitment to the injury/infection site by counting DsRed-positive cells at 2-4 hours post-injury [2].

  • Macrophage Phagocytosis: Inject 1 nL of pHrodo Green-labeled E. coli bioparticles into the circulation at 48 hpf and quantify phagocytosis intensity and cell counts using confocal microscopy at 2-4 hours post-injection [2].

Oxidative Stress Measurement
  • ROS Detection: Use cell-permeable fluorescent probe H₂DCFDA to measure reactive oxygen species in whole embryos at 72-120 hpf. Incubate embryos in 10 μM H₂DCFDA for 1 hour, wash, and measure fluorescence intensity (Ex/Em: 488/525 nm) [1].

  • Antioxidant Enzyme Activities: Homogenize pools of 30 embryos at 120 hpf in cold PBS and quantify:

    • Superoxide dismutase (SOD) activity using WST-1 method
    • Catalase (CAT) activity via hydrogen peroxide decomposition
    • Glutathione peroxidase (GSH-Px) activity using NADPH oxidation assay [1]
  • Lipid Peroxidation: Measure malondialdehyde (MDA) content using thiobarbituric acid reactive substances (TBARS) assay as an indicator of oxidative damage [1].

Bacterial Challenge Assay
  • Pathogen Preparation: Culture Mycobacterium marinum expressing mCherry fluorescent protein to mid-log phase, wash, and resuspend in PBS [5].

  • Infection Procedure: At 72 hpf, microinject approximately 150-300 CFU of M. marinum into the caudal vein of zebrafish embryos previously exposed to PFDA [5].

  • Infection Assessment: At 120 hpf, image infected embryos using fluorescence microscopy and quantify bacterial burden by measuring integrated fluorescence intensity of mCherry signal throughout the embryo [5].

Molecular Analysis
  • RNA Extraction and qRT-PCR: Extract total RNA from pools of 30 embryos at 72-120 hpf using TRIzol reagent. Synthesize cDNA and perform qPCR with SYBR Green for immune-related genes:

    • Pro-inflammatory markers: tnfα, il1β, il6, ifnγ
    • Anti-inflammatory markers: tgfβ, il10
    • Oxidative stress response: nrf2, keap1, ho1
    • Toll-like receptor pathway: myd88, tlr4a, tlr4b [7] [1]
  • Transcriptomic Analysis: For comprehensive pathway analysis, perform RNA sequencing on pooled samples from control and PFDA-treated groups. Identify differentially expressed genes and perform pathway enrichment analysis focusing on immune system pathways [6].

  • Molecular Docking: Use in silico approaches to model potential interactions between PFDA and immune signaling proteins like TLR4-MD2 complex using AutoDock Vina or similar software [6].

Data Analysis and Interpretation

Statistical Analysis
  • Experimental Replicates: Perform a minimum of three independent experiments with at least 15 embryos per treatment group in each experiment [1].

  • Data Normalization: Express quantitative data as percentage of control values to facilitate cross-experiment comparisons, while including absolute values in supplementary materials.

  • Statistical Testing: Use one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons, or Student's t-test for comparing two groups. Consider non-parametric alternatives (Kruskal-Wallis) for data failing normality assumptions [1].

  • Dose-Response Analysis: Fit concentration-response data using four-parameter logistic models to calculate EC₅₀ values for specific endpoints [4].

Immunotoxicity Assessment Criteria

Table 1: Key Immunotoxicity Parameters and Thresholds for PFDA in Zebrafish

Parameter Category Specific Endpoint Measurement Method Significant Effect Threshold
Developmental Toxicity Embryo mortality Visual inspection ≥20% increase vs control
Body length reduction Microscopic measurement ≥15% decrease vs control
Malformation incidence Teratogenic scoring ≥30% increase vs control
Innate Immune Function Neutrophil count Fluorescence microscopy ≥25% change vs control
Macrophage count Fluorescence microscopy ≥25% change vs control
Neutrophil migration Tail fin wound assay ≥40% reduction vs control
Oxidative Stress ROS production H₂DCFDA fluorescence ≥50% increase vs control
SOD activity Enzymatic assay ≥30% change vs control
MDA content TBARS assay ≥40% increase vs control
Infection Response Bacterial load Fluorescence quantification ≥50% increase vs control
Survival post-infection Mortality tracking ≥30% decrease vs control
Mechanism Evaluation

Table 2: PFDA Immunotoxicity Mechanism Indicators

Mechanistic Pathway Key Molecular Markers Expected Change with PFDA Exposure Validation Approach
TLR Signaling myd88, tlr4, nf-κb Upregulation Gene expression, pathway inhibition [7]
Oxidative Stress nrf2, ho1, sod1 Upregulation Antioxidant enzyme activity, ROS detection [1]
Inflammatory Response tnfα, il1β, il6 Upregulation Cytokine measurement, gene expression [6]
Apoptosis bax, bcl2, caspase3 Increased pro-apoptotic ratio TUNEL assay, gene expression [7]
Macrophage Polarization M1 (inos, tnfα) vs M2 (arg1, ym1) M1/M2 imbalance Gene expression, transgenic reporters [2]

Protocol Applications and Adaptations

This standardized protocol for assessing PFDA immunotoxicity in zebrafish can be adapted for several research applications:

  • Comparative Toxicity Screening: The assay can be modified to test multiple PFAS compounds simultaneously to establish structure-activity relationships and prioritize compounds for further evaluation. When testing multiple PFAS, include legacy compounds (PFOA, PFOS) as benchmark controls [8] [6].

  • Regulatory Decision Support: Data generated using this protocol can inform chemical risk assessment and regulatory decisions by providing mechanistic insight into immunotoxicity pathways. The protocol aligns with OECD guidelines for chemical safety testing [3] [4].

  • Therapeutic Intervention Studies: The model can be used to test potential countermeasures against PFAS toxicity by co-administering candidate therapeutic compounds with PFDA and assessing mitigation of immunotoxic effects [2].

  • Multi-generational Studies: For assessment of transgenerational effects, expose adult zebrafish (F0 generation) to PFDA and assess immune function in subsequent generations (F1, F2) without direct chemical exposure [2].

Visual Overview of Experimental Workflow

The following diagram illustrates the complete experimental workflow for assessing PFDA immunotoxicity in zebrafish, from embryo preparation to final analysis:

pfda_protocol cluster_morphology Morphological Endpoints cluster_immune Immune Endpoints cluster_molecular Molecular Endpoints Start Start Protocol EmbryoPrep Embryo Collection (6 hpf) Start->EmbryoPrep Exposure PFDA Exposure (6-120 hpf) EmbryoPrep->Exposure Morphology Morphological Assessment (24-120 hpf) Exposure->Morphology ImmuneCell Immune Cell Analysis (48-72 hpf) Morphology->ImmuneCell M1 Mortality M2 Body Length M3 Malformations M4 Heart Rate OxStress Oxidative Stress Measurement (72 hpf) ImmuneCell->OxStress I1 Neutrophil Count I2 Macrophage Count I3 Cell Migration I4 Phagocytosis Infection Bacterial Challenge (72 hpf) OxStress->Infection Molecular Molecular Analysis (72-120 hpf) Infection->Molecular DataAnalysis Data Integration & Interpretation Molecular->DataAnalysis Mol1 Gene Expression Mol2 Pathway Analysis Mol3 Enzyme Activity Mol4 Protein Levels End Protocol Complete DataAnalysis->End

The following pathway diagram illustrates the key molecular mechanisms of PFDA immunotoxicity identified through zebrafish studies:

pfda_mechanism cluster_cellular Cellular Effects cluster_signaling Signaling Pathways cluster_immune Immune Outcomes PFDA PFDA Exposure OxStress Oxidative Stress PFDA->OxStress Apoptosis Immune Cell Apoptosis PFDA->Apoptosis TLR TLR Pathway Activation PFDA->TLR OxStress->Apoptosis Influx Innate Cell Influx OxStress->Influx Evidence2 Confirmed by antioxidant reversal OxStress->Evidence2 Suppression Immunosuppression Apoptosis->Suppression Inflammation Excessive Inflammation Influx->Inflammation NFkB NF-κB Activation TLR->NFkB Evidence1 Validated by morpholino knockdown TLR->Evidence1 Cytokine Pro-inflammatory Cytokine Production NFkB->Cytokine Cytokine->Inflammation Infection Reduced Pathogen Defense Suppression->Infection Inflammation->Infection Evidence3 Demonstrated in bacterial challenge Infection->Evidence3

Troubleshooting and Technical Notes

  • High Mortality in Controls: If control mortality exceeds 10%, check water quality parameters (ammonia, nitrites), ensure proper husbandry conditions, and verify embryo quality from breeding pairs [4].

  • Variable Immune Cell Counts: To minimize variability in immune cell quantification, standardize imaging parameters, use consistent anatomical regions for counting, and process control and treated embryos simultaneously [2].

  • Inconsistent Bacterial Loads: For infection assays, ensure consistent injection volumes and bacterial concentrations by practicing injection technique and calibrating injection apparatus regularly [5].

  • Low RNA Quality: When extracting RNA from whole embryos, ensure rapid collection, immediate freezing in liquid nitrogen, and use of RNase-free reagents to maintain RNA integrity [1].

  • Solvent Toxicity: If observing developmental effects in vehicle controls, verify that DMSO concentration does not exceed 0.1% and that the DMSO source is of high purity [5].

This comprehensive protocol provides a standardized approach for assessing PFDA immunotoxicity in zebrafish, enabling reproducible investigation of molecular mechanisms and immunological consequences of exposure to this increasingly prevalent environmental contaminant.

References

Comprehensive Application Notes and Protocols: PFDA Gene Expression Microarray Analysis in Liver

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Perfluorodecanoic acid (PFDA) is a persistent environmental contaminant belonging to the class of perfluoroalkyl acids (PFAAs) that has attracted significant scientific interest due to its hepatotoxic effects and potential role in promoting hepatocarcinogenesis. Understanding the molecular mechanisms underlying PFDA-induced liver effects is crucial for toxicological risk assessment and drug development. Gene expression microarray analysis provides a powerful high-throughput approach for comprehensively profiling transcriptional changes in liver tissue following PFDA exposure, enabling researchers to identify novel biomarkers, elucidate modes of action, and characterize pathway alterations. These application notes present standardized protocols and analytical frameworks for conducting robust microarray studies investigating PFDA-induced hepatic gene expression changes.

The persistence of PFAAs in the environment and biological systems presents significant public health concerns, with PFDA demonstrating particularly prolonged elimination kinetics in certain species. Microarray technology has evolved as a fundamental tool in toxicogenomics, allowing simultaneous measurement of thousands of transcripts to create global expression profiles. When applied to PFDA hepatotoxicity research, this approach can reveal intricate transcriptional networks and biological processes affected by PFDA exposure, providing mechanistic insights that complement traditional toxicological endpoints. The protocols outlined below integrate established microarray methodologies with specific considerations for PFDA liver studies, providing researchers with a comprehensive framework for generating high-quality, reproducible data.

Experimental Design Considerations

In Vivo Study Design
  • Animal Models: Select appropriate animal models based on research objectives. Rats and mice are commonly used, though rainbow trout (Oncorhynchus mykiss) represents a valuable alternative model for studying human-relevant insensitivity to peroxisome proliferation. Studies in trout have demonstrated that PFDA promotes liver cancer through mechanisms potentially similar to estradiol rather than typical peroxisome proliferator responses [1]. For rodent studies, C57BL/6N mice are widely used and recommended for their well-characterized genome and transcriptome.

  • Dosing Regimen: Implement a carefully controlled dosing strategy. Previous studies have employed dietary administration of PFDA at concentrations ranging from 200-2000 ppm, with adjustments based on observed mortality and toxicity signs. In trout studies, initial 2000 ppm PFDA diets were reduced to 200 ppm due to unexpected mortality, suggesting the need for dose-ranging pilot studies [1]. Administration periods typically span 6 months for carcinogenesis studies, though shorter timepoints (days to weeks) are appropriate for mechanistic investigations.

  • Control Groups: Include appropriate control groups consisting of animals receiving vehicle alone without PFDA. Additionally, consider positive control groups when investigating specific mechanistic pathways, such as 17β-estradiol (E2) for estrogen-like responses or classic peroxisome proliferators like clofibrate for PPARα-mediated effects [1].

Sample Size Determination
  • Biological Replicates: Incorporate sufficient biological replicates to ensure statistical power. A minimum of n=5 animals per treatment group is recommended for in vivo studies, though larger sample sizes (n=8-10) provide greater power for detecting subtle expression changes. Recent studies in liver regeneration have demonstrated the importance of biological replicates for accounting for individual differences in regenerative capacity [2].

  • Time Course Considerations: For temporal studies of PFDA effects, include multiple timepoints (e.g., 1, 3, 7, 14, and 28 days post-exposure) with appropriate sample sizes at each interval. The specific timepoints should align with the kinetic profile of PFDA accumulation and elimination in the selected species.

Table 1: Recommended Experimental Groups for PFDA Microarray Studies

Group Treatment Dose Concentration Administration Route Sample Size (n)
1 Vehicle Control Vehicle only Dietary/Gavage 5-10
2 PFDA Low Dose 50-100 ppm Dietary/Gavage 5-10
3 PFDA Medium Dose 200-500 ppm Dietary/Gavage 5-10
4 PFDA High Dose 1000-2000 ppm Dietary/Gavage 5-10
5 Positive Control Compound-specific Dietary/Gavage 5

Microarray Procedures

RNA Extraction from Liver Tissue

Principle: High-quality, intact RNA is essential for reliable microarray results. This protocol describes RNA extraction from liver tissue using TRIzol-based methods with column purification to ensure removal of genomic DNA and inhibitors.

Materials:

  • TRIzol reagent
  • Chloroform
  • RNeasy Mini Kit (Qiagen) or equivalent
  • DNase I, RNase-free
  • NanoDrop ND-1000 spectrophotometer
  • Agilent 2100 Bioanalyzer with RNA 6000 Nano Kit

Procedure:

  • Tissue Homogenization: Homogenize 30 mg of snap-frozen liver tissue in 1 mL TRIzol reagent using a rotor-stator homogenizer. Process samples on ice to prevent RNA degradation.
  • Phase Separation: Incubate homogenized samples for 5 minutes at room temperature, then add 200 μL chloroform. Shake tubes vigorously for 15 seconds and incubate for 3 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C.
  • RNA Precipitation: Transfer the colorless upper aqueous phase to a new tube and mix with an equal volume of 70% ethanol.
  • Column Purification: Apply the sample to an RNeasy column and proceed according to manufacturer's instructions, including the on-column DNase digestion to remove genomic DNA.
  • RNA Elution: Elute RNA in 30-50 μL RNase-free water and quantify immediately or store at -80°C.

Quality Control Assessment:

  • Purity Measurement: Use NanoDrop spectrophotometer to determine RNA purity. Acceptable samples have A260/280 ratios between 1.9-2.1 and A260/230 ratios greater than 2.0 [2].
  • Quality Assessment: Analyze RNA integrity using Agilent Bioanalyzer. High-quality samples show distinct 18S and 28S ribosomal RNA bands and RNA Integrity Number (RIN) values greater than 8.0 [2].
  • Quantification: Precisely quantify RNA concentration using fluorometric methods (e.g., Qubit RNA Assay) for more accurate measurement than spectrophotometry alone.
Microarray Hybridization and Processing

Principle: This protocol details the preparation of labeled complementary RNA (cRNA) from total RNA and hybridization to microarray platforms, specifically optimized for PFDA liver studies.

Materials:

  • GeneChip 3' IVT PLUS Reagent Kit (Affymetrix)
  • Mouse Genome 430 2.0 Array or species-appropriate platform
  • GeneChip Scanner 3000 7G
  • Thermal cycler, hybridization oven, and fluidics station

Procedure:

  • cDNA Synthesis: Convert 250 ng of high-quality total RNA to first-strand cDNA using T7-oligo(dT) primer and reverse transcriptase, followed by second-strand synthesis.
  • In Vitro Transcription: Perform IVT reaction to generate biotin-labeled cRNA from double-stranded cDNA template. Incubate at 37°C for 16 hours.
  • cRNA Purification and Quantification: Purify labeled cRNA using purification columns and quantify yield. Verify that cRNA yield exceeds template input (typically >10-fold amplification).
  • Fragmentation: Fragment 15 μg of cRNA to sizes of 35-200 nucleotides by metal-induced hydrolysis. Fragment in 1× fragmentation buffer at 94°C for 35 minutes.
  • Array Hybridization: Prepare hybridization cocktail containing fragmented cRNA, control oligonucleotides, and hybridization controls. Inject cocktail into microarray cartridge and hybridize for 16 hours at 45°C with 60 rpm rotation.
  • Washing and Staining: Process arrays through automated fluidics stations using appropriate wash protocols (e.g., GeneChip Hybridization Wash and Stain Kit).
  • Scanning: Scan arrays using GeneChip Scanner at appropriate wavelength for biotin detection.

Quality Control Metrics:

  • Monitor array quality using QC parameters including background levels, scale factors, percent present calls, and 3'/5' ratios for control genes. Consistent values across arrays indicate high-quality data [2].

Data Analysis Workflow

Preprocessing and Quality Assessment

Background Correction and Normalization: Process raw CEL files using the Robust Multichip Average (RMA) algorithm, which includes background correction, quantile normalization, and log2 transformation [2] [3]. The RMA method is particularly effective for Affymetrix arrays and reduces technical variability while preserving biological signals.

Quality Control Evaluation:

  • Assess array quality using the "simpleaffy" Bioconductor package to evaluate mean background, scale factors, percent present calls, and 3'/5' ratios.
  • Perform hierarchical clustering analysis using Manhattan distance and Ward D2 method to identify sample outliers and overall data structure. Biological replicates should cluster together, while treatment groups should show expected separation [2].
  • Conduct Principal Component Analysis (PCA) to visualize major sources of variation and identify potential batch effects or confounding factors.

Outlier Management: Remove samples that fail quality metrics or cluster separately from their group replicates. Generally, exclude samples with:

  • RNA degradation scores indicating poor RNA quality (RIN < 7.0)
  • Array QC metrics beyond 2 standard deviations from the mean
  • Clear separation from biological replicates in clustering analysis
Statistical Analysis and Functional Enrichment

Differential Expression Analysis: Identify significantly differentially expressed genes (DEGs) using the Limma package in Bioconductor, which employs linear models and empirical Bayes moderation to enhance statistical power [3]. Apply multiple testing correction using the Benjamini-Hochberg method to control false discovery rate (FDR). Standard significance thresholds include adjusted p-value < 0.05 and absolute log2 fold change ≥ 1 (2-fold change) [2] [3].

Functional Enrichment Analysis:

  • Upload statistically significant DEGs to the Database for Annotation, Visualization and Integrated Discovery (DAVID) for Gene Ontology (GO) and pathway analysis [3].
  • Identify significantly enriched biological processes with p-value < 0.05 and gene count > 2. Focus on processes relevant to PFDA hepatotoxicity, including immune response, inflammatory response, chemotaxis, and apoptosis [3].
  • Perform Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify signaling pathways affected by PFDA exposure. Previous studies have implicated TNF signaling, MAPK signaling, and metabolic pathways in PFDA responses [3].

Protein-Protein Interaction Network Analysis:

  • Construct interaction networks using STRING database (version 10.0 or higher) with confidence score threshold ≥ 0.4 [3].
  • Visualize and analyze networks using Cytoscape software. Identify hub genes based on connectivity measures (degree centrality) and betweenness centrality.
  • Extract sub-networks focusing on highly connected regions and functionally annotated modules.

Table 2: Key Analytical Parameters for PFDA Microarray Studies

Analysis Step Recommended Tool/Package Key Parameters Threshold Criteria
Preprocessing affy/RMA (Bioconductor) Background correction, quantile normalization, log2 transformation -
Quality Control simpleaffy (Bioconductor) Background, scale factor, % present, 3'/5' ratio Within 2 SD of group mean
Differential Expression Limma (Bioconductor) Moderated t-statistic, Benjamini-Hochberg correction adj. p-value < 0.05, |log2FC| ≥ 1
Functional Enrichment DAVID Fisher's exact test, Benjamini-Hochberg correction p-value < 0.05, gene count > 2
Network Analysis STRING + Cytoscape Confidence score, connectivity measures Confidence ≥ 0.4
Data Visualization Techniques

Effective visualization is critical for interpreting microarray data and communicating findings:

  • Heatmaps: Display expression patterns of significant DEGs across all samples using hierarchical clustering. Use Z-score normalized expression values with color scales ranging from blue (low expression) to red (high expression) [4].
  • Volcano Plots: Visualize differential expression results by plotting -log10(p-value) against log2(fold-change), highlighting genes that meet significance thresholds [4].
  • Pathway Diagrams: Create schematic representations of significantly enriched pathways using PathVisio or similar tools, overlaying expression data to highlight affected components.
  • Network Visualizations: Display protein-protein interaction networks with nodes colored by expression changes and sized according to connectivity.

The following diagram illustrates the comprehensive workflow for PFDA microarray data analysis:

pfda_workflow cluster_1 Preprocessing Phase cluster_2 Analysis Phase cluster_3 Interpretation Phase Raw CEL Files Raw CEL Files Quality Control Quality Control Raw CEL Files->Quality Control Normalized Data Normalized Data Quality Control->Normalized Data RMA Algorithm Differential Expression Differential Expression Normalized Data->Differential Expression Limma Package Functional Enrichment Functional Enrichment Differential Expression->Functional Enrichment DEGs Network Analysis Network Analysis Differential Expression->Network Analysis DEGs Biological Interpretation Biological Interpretation Functional Enrichment->Biological Interpretation Network Analysis->Biological Interpretation

Case Study & Data Interpretation

Experimental Data from PFDA Hepatocarcinogenesis Study

A comprehensive investigation of PFDA's tumor-promoting activity was conducted using a rainbow trout model, which represents human insensitivity to peroxisome proliferation better than rodent models. The study employed a two-stage chemical carcinogenesis model with aflatoxin B1 (AFB1) initiation followed by dietary PFDA exposure [1].

Table 3: Tumor Incidence in PFDA Promotion Study in Rainbow Trout

Treatment Group Tumor Incidence Tumor Multiplicity Tumor Size Statistical Significance
AFB1 + Control Diet 22% 0.28 1.8 mm Reference
AFB1 + 200 ppm PFDA 68% 1.24 2.9 mm p < 0.001
AFB1 + 1000 ppm PFNA 65% 1.18 2.7 mm p < 0.001
AFB1 + 5 ppm E2 (Positive Control) 72% 1.45 3.1 mm p < 0.001

Microarray analysis of liver tissues from this study revealed that PFDA produced a gene expression profile highly similar to estradiol (E2) rather than classic peroxisome proliferators like clofibrate. Pearson correlation analyses, unsupervised hierarchical clustering, and principal components analyses all demonstrated this similarity, though distinct patterns of gene expression were evident for each treatment [1]. These findings suggest that PFDA promotes liver cancer through mechanisms that may involve estrogen signaling pathways rather than typical PPARα-mediated responses.

Pathway Analysis and Visualization

Analysis of significantly altered pathways in PFDA-treated liver tissues reveals several key signaling cascades. The following diagram illustrates the core pathways implicated in PFDA hepatotoxicity:

pfda_pathways cluster_primary Primary Effects cluster_secondary Cellular Consequences PFDA Exposure PFDA Exposure Estrogen Receptor Binding Estrogen Receptor Binding PFDA Exposure->Estrogen Receptor Binding Weak binding Inflammatory Response Inflammatory Response PFDA Exposure->Inflammatory Response Cytokine induction Oxidative Stress Oxidative Stress PFDA Exposure->Oxidative Stress ROS generation Cell Proliferation Cell Proliferation Estrogen Receptor Binding->Cell Proliferation Pathway activation Inflammatory Response->Cell Proliferation TNF/MAPK signaling Apoptosis Inhibition Apoptosis Inhibition Oxidative Stress->Apoptosis Inhibition Altered regulation Hepatocarcinogenesis Hepatocarcinogenesis Cell Proliferation->Hepatocarcinogenesis Apoptosis Inhibition->Hepatocarcinogenesis

Key pathways significantly altered in PFDA-treated liver tissues include:

  • Inflammatory Response: Significant upregulation of chemokines (CXCL1, CCL2), interleukins (IL6), and other inflammatory mediators. These factors promote leukocyte migration and activation, contributing to chronic inflammation that supports tumor promotion [3].
  • TNF Signaling Pathway: Strong enrichment of TNF signaling components, consistent with the role of TNF-α in liver injury, regeneration, and carcinogenesis. This pathway shows significant overlap with inflammation-mediated proliferation signals [3].
  • MAPK Signaling Pathway: Alterations in MAPK cascades, particularly involving JUN and FOS transcription factors, which regulate cell proliferation and survival decisions in response to extracellular signals [3].
  • Estrogen-like Signaling: While not a traditional pathway, the similarity of PFDA gene expression profiles to estradiol suggests potential engagement of estrogen-responsive genes and pathways, potentially through direct receptor interaction or downstream signaling crosstalk [1].
Hub Gene Identification

Network analysis of protein-protein interactions reveals key hub genes in PFDA-treated liver tissues:

  • CCL2 (C-C motif chemokine ligand 2): Shows high connectivity in networks and central role in inflammatory responses. This chemokine recruits monocytes/macrophages to sites of inflammation and has been implicated in cancer-related inflammation.
  • CXCL1 (C-X-C motif chemokine ligand 1): Functions as a potent chemoattractant for neutrophils and plays important roles in angiogenesis and tumor progression.
  • IL6 (Interleukin 6): A pleiotropic cytokine with both pro-inflammatory and regenerative functions in liver tissue. Connects multiple network modules related to immune response and cell proliferation.
  • FOS/JUN (AP-1 transcription factor subunits): Form the AP-1 complex that regulates gene expression in response to various stimuli, including stress, cytokines, and growth factors. Central to proliferation and survival decisions.
  • DUSP1 (Dual specificity phosphatase 1): Regulates MAP kinase activities, providing feedback control of proliferation and stress response pathways.

These hub genes represent potential biomarkers for PFDA hepatotoxicity and candidates for further mechanistic investigation.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor RNA Quality: Liver tissue is particularly rich in RNases. Ensure rapid processing after collection, immediate freezing in liquid nitrogen, and storage at -80°C. Use RNase inhibitors during homogenization and work quickly on ice.
  • High Background in Microarrays: Excessive background signal can result from insufficient washing, non-specific hybridization, or debris on array surfaces. Ensure proper fragmentation of cRNA, complete washing according to manufacturer protocols, and careful handling of arrays to prevent contamination.
  • Low Signal Intensity: Weak signals may stem from degraded RNA, inefficient labeling, or poor hybridization. Verify RNA integrity before proceeding, ensure proper IVT reaction conditions, and confirm hybridization temperature and rotation speed.
  • High Technical Variability: Inconsistent results across replicates often originate from sample processing inconsistencies. Standardize all procedures, including precise timing for reactions, use of master mixes for reagents, and simultaneous processing of experimental groups.
Optimization Recommendations
  • Dose-Ranging Studies: Conduct preliminary studies to identify appropriate PFDA concentrations that produce measurable transcriptional changes without excessive toxicity. Monitor body weight, liver weight, and clinical signs to establish the optimal dose range.
  • Time Course Experiments: Include multiple timepoints to capture dynamic transcriptional responses. Early timepoints (hours to days) may reveal immediate-early responses and signaling events, while later timepoints (weeks to months) capture adaptive responses and chronic effects.
  • Platform Selection: Choose microarray platforms with comprehensive genome coverage appropriate for your species. Affymetrix Mouse Genome 430 2.0 Array provides extensive coverage for murine studies, while custom arrays may be necessary for non-standard species.
  • Validation Methods: Confirm key microarray findings using independent methods such as quantitative RT-PCR for gene expression, immunohistochemistry for protein localization, and functional assays for pathway activity.

References

systematic review protocol PFDA IRIS assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the IRIS Assessment of PFDA

The Integrated Risk Information System (IRIS) is a U.S. Environmental Protection Agency (EPA) program that evaluates scientific information on the health effects of environmental chemicals [1]. IRIS assessments cover the hazard identification and dose-response assessment steps of the risk assessment process, providing toxicity values that are used to inform public health decisions [1] [2].

Perfluorodecanoic Acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group. It is a long-chain PFAS characterized by its persistence in the environment and resistance to degradation [3]. The IRIS Program is developing a toxicological review for PFDA and its related salts using a systematic review protocol to ensure the assessment is transparent, objective, and based on a comprehensive evaluation of the available scientific literature [4] [5].

The Systematic Review Protocol: Key Components

The systematic review protocol for the PFDA IRIS assessment outlines the rigorous methodology used to identify, evaluate, and synthesize evidence. The process is designed to minimize bias and is detailed in the Systematic Review Protocol for the PFBA, PFHxA, PFHxS, PFNA, and PFDA IRIS Assessments [4]. The workflow for this protocol is illustrated below:

G Start Start: Planning the Assessment PF Problem Formulation & Scoping Start->PF LS Systematic Literature Search & Screening PF->LS PECO PECO Criteria Guides Search PF->PECO defines Eval Study Evaluation & Data Extraction LS->Eval HERO HERO Database (Evidence Inventory) LS->HERO Synth Evidence Synthesis & Integration Eval->Synth Tables Evidence Tables Eval->Tables DRA Dose-Response Assessment Synth->DRA End Peer Review & Final Assessment DRA->End PECO->LS HERO->Eval Tables->Synth

Problem Formulation and Scoping with PECO

Before the review begins, the assessment undergoes problem formulation to define its scope and objectives. This involves consulting with EPA program offices and the public to ascertain the key needs of the assessment [2]. A central tool in this process is the PECO statement, which stands for Populations, Exposures, Comparators, and Outcomes [6]. It defines the specific criteria that will guide the literature search and screening:

  • Population: Human populations and animal models, with no restriction on species [2].
  • Exposure: Exposure to PFDA and its related salts, considering various routes (e.g., oral, inhalation), durations, and timing [2].
  • Comparator: Unexposed, control, or alternatively exposed groups that allow for comparison of effects across different exposure levels [2].
  • Outcome: All potential health outcomes (e.g., toxicity, carcinogenicity) and their mechanisms [2].
Identifying and Selecting Pertinent Studies

The literature search strategy is designed to be comprehensive and reproducible [4] [2]. It involves:

  • Searching multiple electronic bibliographic databases.
  • Using the PECO criteria to develop search strings and inclusion/exclusion rules.
  • Posting search results and protocols to EPA's Health and Environmental Research Online (HERO) database, which contains over 1.6 million scientific studies used to support EPA assessments [1] [2].
  • Encouraging the scientific community to identify any additional or ongoing studies to ensure no pertinent information is missed [2].
Evaluating Study Methods and Quality

Each study that passes the screening phase is evaluated for methodological quality and potential for bias. This evaluation is specific to the study design (e.g., human epidemiology, animal toxicology, mechanistic) and considers factors such as [2]:

  • Study design and exposure measures.
  • Outcome measures and data analysis methods.
  • Selection of participants and control groups (for human studies).
  • Potential for confounding and selective reporting. The results of this evaluation are used to inform the weight given to each study's findings in the subsequent synthesis.
Integrating Evidence and Deriving Toxicity Values

The evidence synthesis involves integrating data across all relevant studies and lines of evidence (human, animal, mechanistic). For each health outcome, assessors determine the nature of the association between PFDA exposure and the effect, considering factors like consistency, exposure-response relationship, and biological plausibility [2].

For cancer, EPA uses standardized hazard descriptors (e.g., "Carcinogenic to Humans," "Likely to Be Carcinogenic to Humans") to characterize the strength of the evidence [2]. The most robust and relevant studies are then selected for dose-response analysis and the derivation of toxicity values, such as oral reference doses (RfD) and oral slope factors (OSF), which are used to quantify health risks [1] [2].

Key Data on PFDA for Context

The table below summarizes fundamental information about PFDA to provide context for the assessment.

Aspect Description
CASRN 335-76-2 [4]
Chemical Group Long-chain perfluoroalkyl carboxylic acid (PFCA) [3]
Primary Uses Historically used in stain/grease-proof coatings for food packaging, furniture, carpets; detected in ski wax, outdoor textiles, and paper-based food contact materials [3].
Environmental Fate Extremely persistent; potential for high bioaccumulation in aquatic organisms; moderately mobile in soil [3].
General Population Exposure Oral route is primary exposure pathway, mainly through diet. Estimated median exposure for adults is 67 pg/kg-day [3].
Biomonitoring Data (NHANES) Detected in human serum; median levels decreased from 0.3 ng/mL (2005-2006) to 0.2 ng/mL (2017-2018) [3].

Current Status of the PFDA IRIS Assessment

As of the latest information, the IRIS Toxicological Review of this compound (PFDA) and Related Salts was released as a Public Comment and External Review Draft in April 2023 [5]. This means the assessment, which used the systematic review protocol, has been drafted and has undergone public and independent peer review. The next step is for the EPA to revise the assessment based on the comments received. Following this revision, the final assessment will be published.

Application Notes for Researchers

  • Accessing the Protocol and Materials: The preliminary assessment materials, including the systematic review protocol, are archived but accessible on the EPA IRIS website [4]. The draft toxicological review from April 2023 is also available for detailed consultation [5] [3].
  • Staying Updated: To track the progress of the final assessment, monitor the official EPA IRIS website and consider subscribing to the IRIS listserv for announcements [5].
  • Utilizing Related Resources: The HERO database can be searched to find the specific studies that were included in the assessment, providing a valuable resource for in-depth research [1].

Important Disclaimer

This document is a summary of publicly available U.S. EPA information. The PFDA IRIS assessment was in draft status as of 2023. For definitive risk management decisions, always consult the final, peer-reviewed IRIS assessment once it is released by the EPA.

References

PFDA Toxicological Review: Methodologies and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Perfluorodecanoic acid (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) consisting of a ten-carbon backbone fully saturated with fluorine atoms [1]. As a member of the per- and polyfluoroalkyl substances (PFAS) class, PFDA is a man-made compound valued for its resistance to heat, oil, stains, grease, and water. These properties have led to its historical use in stain and grease-proof coatings for food packaging, furniture, upholstery, carpets, and other consumer products [2] [1]. The primary concern regarding PFDA, and PFAS in general, is their extreme environmental persistence; they resist hydrolysis, photolysis, and biodegradation, leading to widespread environmental contamination and bioaccumulation [2] [3]. In response, the U.S. Environmental Protection Agency (EPA) has finalized its IRIS Toxicological Review of PFDA and its related salts in 2024, underscoring the compound's significance as a regulatory priority [2] [1].

PFDA Toxicokinetics: A Quantitative Overview

Toxicokinetic (TK) data is fundamental for understanding a substance's absorption, distribution, metabolism, and excretion (ADME), which are critical for internal dosimetry and human health risk assessment.

Half-life (t₁/₂) and Clearance Across Species

PFDA exhibits markedly prolonged half-lives and low clearance rates, a characteristic of long-chain PFAS. Significant species- and sex-specific differences have been observed, which must be considered when extrapolating data for human risk assessment [4] [5].

Table 1: Species- and Sex-Specific Toxicokinetic Parameters for PFDA

Species Sex Half-Life (t₁/₂, Days) Total Clearance (CL{tot}, mL/day/kg) Renal Clearance (CL{R}, mL/day/kg) Source
Rat Male 39.9 Extremely Low Low [4]
Rat Female 58.6 Extremely Low Low [4]
Mouse Male & Female Data from hierarchical modeling Data from hierarchical modeling - [5]
Non-Human Primate Male & Female Data from hierarchical modeling Data from hierarchical modeling - [5]

A key study comparing PFCAs found that half-lives in rats increase with carbon chain length, with PFDA (10 carbons) having the longest persistence [4]. A more recent Bayesian hierarchical meta-analysis confirms these trends across mice, rats, and non-human primates, providing robust, population-based PK parameter estimates that account for inter-study variability [5].

Protein Binding and Distribution

PFDA, like other long-chain PFCAs, exhibits very high plasma protein binding (>98%) [4]. This high binding affinity limits the volume of distribution (Vss), which remains relatively consistent across different PFCAs and between sexes, and is a primary mechanism behind its low renal clearance and prolonged half-life [4]. Transporter-mediated uptake, potentially involving organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs), also influences tissue distribution [5].

Key Toxicity Mechanisms and Signaling Pathways

PFDA exposure can disrupt multiple physiological and molecular pathways. The following diagram illustrates the core signaling pathways affected and their logical relationships:

PFDA_Pathways PFDA Toxicity Mechanisms cluster_immune Immune System Signaling PFDA PFDA PPAR Activation PPAR Activation PFDA->PPAR Activation Activates Cellular Uptake Cellular Uptake PFDA->Cellular Uptake Binds Proteins & Transporters Oxidative Stress Oxidative Stress PFDA->Oxidative Stress Induces TNF/STAT Targets TNF/STAT Targets PFDA->TNF/STAT Targets Disrupts IL6 Expression Targets IL6 Expression Targets PFDA->IL6 Expression Targets Disrupts IL2 Expression Targets IL2 Expression Targets PFDA->IL2 Expression Targets Disrupts Altered Lipid Metabolism Altered Lipid Metabolism PPAR Activation->Altered Lipid Metabolism Altered Glucose Metabolism Altered Glucose Metabolism PPAR Activation->Altered Glucose Metabolism Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Uptake->Mitochondrial Dysfunction Hepatotoxicity Hepatotoxicity Oxidative Stress->Hepatotoxicity Immunotoxicity Immunotoxicity Oxidative Stress->Immunotoxicity Altered Lipid Metabolism->Hepatotoxicity Cardiovascular Risk Cardiovascular Risk Altered Lipid Metabolism->Cardiovascular Risk Mitochondrial Dysfunction->Oxidative Stress TNF/STAT Targets->Immunotoxicity

The primary mechanisms of PFDA toxicity, as identified in fish and mammalian models, include:

  • Disruption of Lipid and Metabolic Homeostasis: PFDA activates peroxisome proliferator-activated receptors (PPARs), leading to altered expression of genes involved in fatty acid metabolism and storage. This disruption is a key contributor to hepatotoxicity (fatty liver disease) and increased cardiovascular risk [3].
  • Immune System Dysfunction: Computational and empirical studies show that PFDA disrupts critical immune signaling pathways, including those involving TNF, STAT, IL6, and IL2, leading to immunotoxicity [3].
  • Induction of Oxidative Stress: PFDA exposure can lead to mitochondrial dysfunction, resulting in the production of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage in the liver, kidneys, and other organs [3].

Detailed Experimental Protocols

This section outlines standardized protocols for key assays in PFDA toxicological assessment.

Protocol 1: In Vivo Repeated-Dose Toxicity Study

This protocol is designed to identify target organ toxicity and no-observed-adverse-effect levels (NOAELs) [6].

  • 1. Test System: Sprague-Dawley rats or CD-1 mice. Justify species selection based on receptor homology and PK profile compared to humans.
  • 2. Animal Welfare: Obtain IACUC approval prior to study initiation. Adhere to the 3Rs principles (Replace, Reduce, Refine) [7].
  • 3. Test Article: PFDA (CASRN 335-76-2). Characterize purity and stability via a Certificate of Analysis.
  • 4. Dosing:
    • Route: Oral gavage (most relevant for human exposure) or intravenous injection for TK studies.
    • Vehicle: Consider aqueous buffer with a solubilizing agent if needed.
    • Groups: Minimum of 3 dose groups + vehicle control. Doses should range from a minimum anticipated effect level to a maximum tolerated dose.
    • Duration: 28 days (subchronic) or 90 days (chronic), with daily administration.
  • 5. In-Life Observations:
    • Clinical observations twice daily.
    • Body weight and food consumption recorded at least weekly.
    • Ophthalmological examination pre-study and prior to termination.
  • 6. Terminal Blood Collection & Tissue Processing:
    • Collect blood for hematology, clinical chemistry (liver enzymes, lipids), and TK analysis.
    • Perfuse animals and preserve key organs (liver, kidney, spleen, thyroid) in 10% neutral buffered formalin for histopathology.
    • Weigh organs (absolute and relative-to-body-weight): liver, kidneys, adrenal glands, brain, heart, thymus, spleen, and reproductive organs.
  • 7. Data Analysis: Conduct statistical analysis (e.g., ANOVA with post-hoc tests) comparing treatment groups to controls. The pathologist should be blinded to the treatment groups.
Protocol 2: In Vitro Metabolomics and Lipidomics Assessment

This protocol uses RTgill-W1 cells (fish gill epithelium) to elucidate metabolic pathway disruptions, a method applicable to mammalian cell lines [8].

  • 1. Cell Culture: Maintain RTgill-W1 cells in Leibovitz's L-15 medium supplemented with 10% FBS at 19-22°C without CO₂.
  • 2. Dosing and Exposure:
    • Prepare PFDA stock solution in DMSO or methanol. Ensure solvent concentration is ≤0.1% in all groups, including vehicle controls.
    • Plate cells and expose to a range of PFDA concentrations (e.g., 0, 10, 50, 100 µM) for 24-48 hours in a serum-free medium to prevent PFDA binding to serum proteins.
  • 3. Metabolite Extraction:
    • Quench cellular metabolism by placing culture plates on ice and rapidly washing with cold PBS.
    • Extract metabolites using a 2:2:1 (v/v/v) ratio of cold methanol, acetonitrile, and water.
    • Centrifuge, collect supernatant, and dry under a gentle nitrogen stream.
  • 4. LC-MS Analysis:
    • Reconstitute dried extracts in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Use reversed-phase chromatography (e.g., C18 column) for lipid separation and HILIC chromatography for polar metabolites.
    • Acquire data in both positive and negative ionization modes using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • 5. Data Processing and Pathway Analysis:
    • Process raw data using software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and annotation against databases (e.g., KEGG, HMDB).
    • Use multivariate statistical analysis (PCA, PLS-DA) to identify significantly altered metabolites.
    • Perform pathway enrichment analysis to identify disrupted biochemical pathways (e.g., insulin signaling, TCA cycle, phospholipid biosynthesis).

Advanced Computational and Modeling Approaches

Modern risk assessment leverages computational methods to address variability in experimental data.

  • Bayesian Hierarchical Modeling: This is a state-of-the-art "partial-pooling" meta-analysis technique. It combines time-course concentration datasets from multiple studies to fit classical compartmental PK models. The model samples dataset-specific parameters from a broader population-level distribution, characterizing both the central tendency (population mean) and the uncertainty/variability of PK parameters like clearance and half-life across studies, species, and sexes [5].
  • Application: This methodology has been successfully applied to generate robust, population-based PK parameter estimates for PFDA in mice, rats, and non-human primates, which are critical for predicting internal dosimetry in humans and reducing uncertainty in risk assessment [5].

Regulatory Considerations and Conclusion

  • Regulatory Status: PFDA is subject to reporting in the EPA's Toxic Release Inventory. The EPA's 2024 finalized IRIS assessment provides a critical basis for regulatory decision-making [2] [1].
  • GLP Compliance: Preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) [6] [7].
  • FDA Interaction: For medical devices or novel applications, the FDA encourages a Q-Submission meeting to obtain feedback on the preclinical study protocol before initiating the work, ensuring the design adequately addresses safety concerns [7].

The toxicological profile of PFDA is characterized by high persistence, bioaccumulation, and the disruption of critical metabolic and immune pathways. A combination of standardized in vivo studies, advanced in vitro 'omics techniques, and sophisticated computational modeling provides a comprehensive framework for its safety assessment, ensuring robust data to support public health and regulatory decisions.

References

Comprehensive Application Notes and Protocols: PFDA-induced Caspase-1 Activation via NLRP3 Inflammasome Assembly

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFDA and Inflammasome Activation

Perfluorodecanoic acid (PFDA) is a persistent environmental pollutant that accumulates in human blood and organs, raising significant concerns about its potential health impacts. As a perfluorinated carboxylic acid, PFDA demonstrates remarkable environmental persistence and bioaccumulation potential, with studies detecting levels of 139 ng/L in snowfall around Beijing, China [1]. The mechanistic relationship between PFDA exposure and gastric inflammation involves the compound's ability to activate the NLRP3 inflammasome, a multi-protein complex that serves as a critical component of the innate immune system. This inflammasome activation represents a novel mechanism through which environmental pollutants may contribute to chronic inflammation and subsequent disease pathogenesis.

The biological significance of caspase-1 activation lies in its role as the enzymatic core of the NLRP3 inflammasome. When activated, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines IL-1β and IL-18 into their biologically active forms, initiating and amplifying inflammatory responses [2] [3]. PFDA exposure has been demonstrated to significantly stimulate both IL-1β and IL-18 secretion in gastric cell lines and mouse stomach tissues, establishing a clear pathway through which this environmental contaminant may promote gastric inflammation [1]. Understanding the precise mechanisms underlying PFDA-induced inflammasome activation requires specialized assay systems, particularly ELISA-based approaches for quantifying caspase-1 activation and downstream cytokine production.

The following diagram illustrates the core signaling pathway through which PFDA activates the NLRP3 inflammasome and caspase-1, based on current research findings:

G PFDA PFDA NFkB NFkB PFDA->NFkB Promotes activation NLRP3 NLRP3 PFDA->NLRP3 Direct activation  signal NFkB->NLRP3 Transcriptional  upregulation ProCaspase1 ProCaspase1 NLRP3->ProCaspase1 Inflammasome  assembly ActiveCaspase1 ActiveCaspase1 ProCaspase1->ActiveCaspase1 Autoproteolytic  cleavage ProIL1b ProIL1b ActiveCaspase1->ProIL1b Cleavage ProIL18 ProIL18 ActiveCaspase1->ProIL18 Cleavage MatureIL1b MatureIL1b ProIL1b->MatureIL1b Conversion MatureIL18 MatureIL18 ProIL18->MatureIL18 Conversion

Cellular Assay Protocol for PFDA-induced Caspase-1 Activation

Cell Culture and Treatment

The experimental workflow begins with appropriate cell line selection and culture conditions. The human gastric adenocarcinoma cell line AGS serves as a relevant in vitro model for investigating PFDA-induced gastric inflammation, though human leukemia macrophage cell line THP-1 can also be utilized for specialized mechanistic studies [1]. Cells should be maintained in Ham's F-12 medium supplemented with 10% fetal calf serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. For experimental treatments, prepare a PFDA stock solution at 10-100 mM in dimethyl sulfoxide (DMSO), then dilute to working concentrations in complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v), with vehicle control groups receiving equivalent DMSO concentrations without PFDA.

The treatment protocol involves plating cells at appropriate densities (e.g., 1×10⁵ cells/well in 24-well plates) and allowing attachment for 24 hours. For comprehensive inflammasome activation studies, implement a two-signal approach: prime cells with 100-500 ng/mL ultrapure LPS for 3-4 hours to induce pro-IL-1β expression (Signal 1), then treat with PFDA at concentrations ranging from 10-200 μM for 6-24 hours to provide the activation signal (Signal 2) [1] [2]. Include appropriate controls in your experimental design: negative controls (untreated cells), vehicle controls (DMSO-only), positive controls for inflammasome activation (e.g., 5 mM ATP for 30 minutes or 10 μM nigericin for 45 minutes), and caspase-1 inhibitor controls (e.g., 20 μM Ac-YVAD-CMK) to confirm specificity.

Sample Collection and Processing

Proper sample handling is critical for accurate caspase-1 and cytokine measurements. For caspase-1 detection in cell lysates, rinse cells twice with ice-cold PBS, then lysate using RIPA buffer supplemented with protease inhibitors. Centrifuge lysates at 12,000 × g for 15 minutes at 4°C and collect supernatants for analysis. For cytokine measurements in cell culture supernatants, collect conditioned media and centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Aliquot samples and store at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles, which can compromise protein integrity and assay accuracy.

Caspase-1 Activity Measurement by ELISA

The quantification approach for active caspase-1 employs sandwich ELISA methodology, which provides sensitive and specific detection of the processed form of the enzyme. Multiple commercial ELISA kits are available with varying specifications, as detailed in Section 5. Begin by bringing all reagents, standards, and samples to room temperature and preparing standard dilutions according to kit specifications. The general procedure follows these critical steps:

  • Add 100 μL of standard or sample to each well of the antibody-coated microplate and incubate for 1.5 hours at room temperature
  • Aspirate and wash wells three times with wash buffer
  • Add 100 μL of detection antibody and incubate for 30 minutes at room temperature
  • Aspirate and wash three times
  • Add 100 μL of enzyme conjugate and incubate for 30 minutes at room temperature
  • Aspirate and wash three times
  • Add 200 μL of substrate solution and incubate for 20 minutes protected from light
  • Add 50 μL of stop solution and read absorbance at 450 nm within 30 minutes [4]

The following workflow diagram illustrates the complete experimental process from cell culture to data analysis:

G CellCulture CellCulture Sub1 Cell line selection (AGS, THP-1) CellCulture->Sub1 Treatment Treatment Sub2 PFDA preparation (10-200 μM in DMSO) Treatment->Sub2 SampleCollection SampleCollection Sub4 Supernatant collection for cytokines SampleCollection->Sub4 ELISA ELISA Sub6 Sandwich ELISA caspase-1 detection ELISA->Sub6 DataAnalysis DataAnalysis Sub7 Standard curve calculation DataAnalysis->Sub7 Sub1->Treatment Sub3 Two-signal protocol (LPS priming + PFDA) Sub2->Sub3 Sub3->SampleCollection Sub5 Cell lysis for caspase-1 Sub4->Sub5 Sub5->ELISA Sub6->DataAnalysis

Animal Study Protocol for PFDA Exposure

In Vivo PFDA Administration and Sample Collection

Animal models provide essential in vivo validation of PFDA-induced inflammasome activation. Six-week-old female Balb/c mice represent a suitable model system, with NLRP3 knockout mice serving as critical controls for mechanism confirmation [1]. House mice in controlled environmental conditions with ad libitum access to food and water, following appropriate institutional animal care guidelines. For PFDA exposure, administer PFDA via drinking water at a concentration of 25 mg/kg/day for 18 days, using 0.014 M DMSO as vehicle control. This exposure regimen has been demonstrated to effectively induce gastric inflammation while maintaining animal viability throughout the study period.

The tissue collection protocol requires careful execution to preserve biomarker integrity. Following the exposure period, euthanize animals according to approved ethical guidelines and immediately harvest stomach tissues for analysis. For homogenate preparation, carefully cut stomach tissues into small pieces and homogenize in phosphate-buffered saline (typically 100 mg tissue per mL PBS) using gentle mechanical homogenization. Centrifuge homogenates at 10,000 × g for 15 minutes at 4°C and collect supernatants for ELISA analysis. For histological examination, immediately fix stomach tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded alcohols, embed in paraffin, and section at 4-5 μm thickness for staining.

Histological Analysis and Cytokine Measurement

Histological assessment provides critical morphological context for PFDA-induced gastric damage. Perform hematoxylin and eosin staining according to standard protocols, with particular attention to epithelial cell alignment and inflammatory cell infiltration [1]. Two independent blinded observers should evaluate stained sections using semi-quantitative scoring systems for inflammation severity (0 = none, 1 = mild, 2 = moderate, 3 = severe), extent (0 = none, 1 = mucosal, 2 = mucosal and submucosal, 3 = transmural), and epithelial damage (0 = none, 1 = surface, 2 = glandular, 3 = transmural).

For cytokine quantification in tissue homogenates, employ commercially available ELISA kits for IL-1β and IL-18 according to manufacturer protocols. The general approach involves: adding 100 μL of diluted standard or sample to each well, incubating for 2 hours at room temperature, adding 50 μL of biotinylated detection antibody working solution, incubating for 2 hours, washing four times, adding 100 μL of enzyme conjugate working solution, incubating for 30 minutes, washing four times, adding 100 μL of substrate solution, incubating for 10-20 minutes protected from light, adding 100 μL of stop solution, and reading absorbance at 450 nm within 30 minutes [1]. Express cytokine levels as pg/mg of total protein, with total protein concentration determined by BCA or Bradford assay.

Data Analysis and Interpretation

Quantitative Analysis of Caspase-1 Activation

Reliable quantification of caspase-1 activation requires appropriate standard curve generation and data normalization. Prepare serial dilutions of the caspase-1 standard provided in the ELISA kit to generate a standard curve ranging from 6.25-400 pg/mL for human caspase-1 or 31.25-2000 pg/mL for mouse caspase-1 [4] [5]. Plot absorbance values against standard concentrations using four-parameter logistic (4-PL) curve fitting for optimal accuracy across the measurement range. For cell culture studies, normalize caspase-1 and cytokine values to total cellular protein content determined from parallel wells. For animal tissue studies, express results as pg cytokine per mg total gastric tissue protein to account for variations in tissue sampling.

Table 1: Commercial Caspase-1 ELISA Kits for PFDA Research

Parameter Human Caspase-1 Kit (R&D Systems) Mouse Caspase-1 Kit (Novus Biologicals)
Catalog Number DCA100 NBP2-75014
Sample Types Cell culture supernates Serum, plasma, other biological fluids
Sensitivity 1.24 pg/mL 18.75 pg/mL
Assay Range 6.3-400 pg/mL 31.25-2000 pg/mL
Assay Duration 3 hours ~4 hours
Sample Volume 100 μL 100 μL
Recovery 85-106% 87-108%
Intra-Assay CV 4.9-6.1% <5.54%
Inter-Assay CV 8.3-9.4% <4.94%
Technical Considerations and Optimization

Critical parameters for assay success include appropriate sample handling, matrix effects management, and interference controls. Cell culture supernatants typically require minimal dilution (neat or 1:2), while tissue homogenates may need greater dilution (1:5 to 1:20) to fall within the assay's dynamic range. Always include matrix-matched standards when analyzing complex samples like tissue homogenates to account for potential matrix effects. For recovery assessment, spike known quantities of recombinant caspase-1 into representative samples and calculate the percentage recovered compared to standard in buffer.

Experimental optimization should include time-course studies to identify peak caspase-1 activation, which typically occurs 6-24 hours after PFDA exposure [1]. Dose-response relationships should be established across a PFDA concentration range of 10-200 μM for in vitro studies. Include caspase-1 inhibitor controls (e.g., 20 μM Ac-YVAD-CMK or Z-YVAD-FMK) to confirm the specificity of observed effects. For mechanistic studies, consider incorporating RNA interference approaches targeting NLRP3, ASC, or caspase-1 to establish genetic evidence for the involvement of specific pathway components.

Troubleshooting Guide

Table 2: Common Technical Issues and Solutions

Problem Potential Causes Solutions
High background signal Incomplete washing; Non-specific binding Increase wash cycles; Include isotype control; Optimize antibody concentrations
Low signal intensity Sample degradation; Improper storage Use fresh samples; Minimize freeze-thaw cycles; Check sample dilution
Poor standard curve Improper standard reconstitution; Enzyme conjugate issues Freshly prepare standards; Check conjugate activity; Ensure proper storage conditions
High variability between replicates Inconsistent pipetting; Plate washing issues Use calibrated pipettes; Ensure consistent washing; Check for plate defects
Values outside dynamic range Improper sample dilution Predilute samples; Reassay at appropriate dilutions
Inconsistent cell response Variable cell passage number; Mycoplasma contamination Use consistent low-passage cells; Regular mycoplasma testing

Conclusion

The protocols described herein provide a comprehensive framework for investigating PFDA-induced caspase-1 activation through NLRP3 inflammasome assembly. The integrated in vitro and in vivo approaches enable robust assessment of this environmentally relevant signaling pathway, while the troubleshooting guidelines facilitate implementation across different laboratory settings. These application notes underscore the importance of standardized methodologies in environmental toxicology research and provide a foundation for further investigation into the health impacts of perfluorinated compounds.

References

Application Note: In Vitro Differentiation and Analysis of Human Th1 Cells

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction T helper type 1 (Th1) cells are a subset of CD4+ effector T cells critical for cell-mediated immune responses against intracellular pathogens. They are characterized by the production of signature cytokines, primarily IFN-γ, as well as TNF-α and IL-10 [1]. While essential for immunity, dysregulated Th1 responses are implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes [1]. This application note provides a detailed protocol for the in vitro differentiation, culture, and multiparameter flow cytometric analysis of human Th1 cells, serving as a foundational tool for immunological research and drug development.

2. Materials and Reagents

Table 1: Key Reagents for Th1 Cell Differentiation

Reagent Type Specific Examples Function/Purpose
Cells Human peripheral blood naïve CD4+ T cells Starting population for differentiation
Stimulatory Antibodies Anti-CD3, Anti-CD28 T cell receptor activation and co-stimulation
Polarizing Cytokines IL-12, IFN-γ (varies by protocol) Directing naïve T cells toward Th1 lineage
Transcription Factor Antibodies Anti-T-bet Intracellular staining for master regulator
Cytokine Antibodies Anti-IFN-γ, Anti-IL-4, Anti-IL-17a Intracellular staining for signature cytokines
Cell Stimulation Cocktail PMA, Ionomycin Re-stimulation to induce cytokine production
Protein Transport Inhibitor Brefeldin A or Monensin Blocks cytokine secretion for intracellular detection

3. Experimental Protocol

The following workflow outlines the key stages of Th1 cell differentiation and analysis.

G Start Isolate Naïve CD4+ T Cells (Negative Selection) A Activate and Polarize T Cells (5-7 days) - Anti-CD3/CD28 - IL-12 - Other polarizing cytokines Start->A B Re-stimulate Cells (4-6 hours) - PMA / Ionomycin A->B C Inhibit Protein Transport (4-6 hours) - Brefeldin A / Monensin B->C D Harvest and Stain Cells C->D C->D Added during re-stimulation E Flow Cytometry Data Acquisition D->E F Data Analysis and Gating E->F

3.1. Th1 Cell Differentiation The differentiation of Th1 cells from naïve CD4+ T cell precursors is driven by specific cytokine signals. The process typically takes 5 to 7 days [2] [1].

  • Cell Activation: Resuspend isolated human naïve CD4+ T cells in culture medium (e.g., RPMI-1640 with 10% FBS) and plate them on a surface pre-coated with anti-CD3 antibody (e.g., 10 µg/mL).
  • Add Co-stimulation and Polarizing Factors: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and the key polarizing cytokine IL-12 (e.g., 10 ng/mL) to the culture [2] [1]. Some protocols may also include IFN-γ to reinforce the Th1 pathway.
  • Incubation: Culture the cells for 5 to 7 days in a 37°C, 5% CO2 humidified incubator [2].

3.2. Intracellular Staining for Flow Cytometry To confirm successful differentiation, cells are re-stimulated and stained for intracellular cytokines and transcription factors.

  • Re-stimulation: On day 5 or 7, harvest the cells and re-stimulate them using a cell activation cocktail containing PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in fresh medium [2].
  • Protein Transport Inhibition: After 1 hour, add a protein transport inhibitor like Monensin (e.g., 3 µM) or Brefeldin A to the culture. Continue incubation for an additional 3-6 hours. This process accumulates cytokines inside the cells for detection [1].
  • Cell Staining:
    • Surface Staining: Harvest cells, wash, and stain with antibodies against surface markers (e.g., anti-CD4).
    • Fixation and Permeabilization: Treat cells with a fixation buffer, then a permeabilization buffer to make intracellular proteins accessible.
    • Intracellular Staining: Incubate cells with antibodies against the master transcription factor T-bet and the signature cytokine IFN-γ [1].

4. Data Acquisition and Analysis

4.1. Flow Cytometry Setup Data acquisition is performed using a flow cytometer equipped with appropriate lasers and filters. Instruments like the BD LSRFortessa or LSR II, standardized using calibration beads (e.g., Cytometer Setup and Tracking beads), are suitable for achieving reproducible results [3] [2].

4.2. Gating Strategy and Data Interpretation Flow cytometry data is interpreted using a sequential gating strategy to identify the population of interest.

  • Exclude Debris and Doublets: Create a plot of Forward Scatter (FSC-A) vs. Side Scatter (SSC-A). FSC correlates with cell size, and SSC with internal complexity [4]. Gate on the main population of lymphocytes and exclude debris and dead cells. Use FSC-A vs. FSC-H to exclude doublets.
  • Identify CD4+ T Cells: From the single, live lymphocyte population, gate on cells that are positive for CD4.
  • Analyze Th1 Cells: On the CD4+ population, create a scatter plot for intracellular IFN-γ vs. T-bet, or IFN-γ vs. other lineage cytokines like IL-4 or IL-17a [1]. Successfully differentiated Th1 cells will appear in the IFN-γ+ / T-bet+ quadrant.

The diagram below illustrates the key signaling events that occur during Th1 commitment.

G PolarizingSignal Extracellular Polarizing Signals (IL-12, IFN-γ) STAT STAT1 / STAT4 Phosphorylation PolarizingSignal->STAT Tbet Master Transcription Factor T-bet Upregulation STAT->Tbet IFNgamma IFN-γ Production Tbet->IFNgamma Reinforce Reinforces Th1 Lineage and Inhibits Alternatives Tbet->Reinforce Drives IFNgamma->Reinforce Autocrine Signaling Th1Identity Established Th1 Cell Identity Reinforce->Th1Identity

4.3. Cytokine Secretion Analysis The culture supernatant can be analyzed to quantify cytokine secretion, providing functional validation of the differentiated cells.

  • Multiplex Techniques: Luminex-based bead assays or antibody arrays can simultaneously measure multiple analytes (e.g., IFN-γ, TNF-α, IL-10) from a single sample, providing a high-content secretory profile [1].
  • Single Analyte Assays: ELISA kits for IFN-γ offer a highly specific, sensitive, and quantitative method for confirming Th1 cytokine production [1].

Table 2: Key Cytokines and Transcription Factors in Th1 Cells

Molecule Type Role in Th1 Biology Detection Method
IFN-γ Signature Cytokine Activates macrophages, promotes antigen presentation. Intracellular Staining, ELISA
T-bet Master Transcription Factor Drives genetic program for Th1 differentiation. Intracellular Staining
IL-12 Polarizing Cytokine Key external signal via STAT4 phosphorylation. Added as reagent
STAT4 Signaling Molecule Transduces IL-12 signal in the nucleus. Phospho-flow cytometry

5. Troubleshooting and Best Practices

  • Standardization: For reproducible results across experiments and centers, use standardized instrument setup with calibration beads and validated antibody panels [3].
  • Controls: Always include appropriate controls such as unstimulated cells, fluorescence-minus-one (FMO) controls, and isotype controls to set gates accurately and distinguish specific staining from background [5].
  • Cell Health: Ensure high cell viability throughout the process, as dead cells can cause non-specific antibody binding and increase background noise.

References

Application Note: Analysis of PFAS in Water Samples by Online SPE-HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a robust, high-throughput method for quantifying PFAS in water matrices, minimizing manual sample preparation and reducing potential contamination [1].

1. Principle This method uses an online solid-phase extraction (SPE) system coupled to a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The online SPE system automates the extraction, concentration, and clean-up of target analytes directly before chromatographic separation and mass spectrometric detection, replacing traditional, time-consuming offline SPE procedures [1].

2. Experimental Protocol

2.1. Chemicals and Reagents

  • Analytes: The method was developed for 12 PFAS, including Perfluorodecanoic Acid (PFDA) and others from C4 to C12 [1].
  • Internal Standards: Stable Isotope-Labelled Internal Standards (SIL-IS) are used, including 13C2-PFDA [1].
  • Solvents: LC-MS grade methanol, acetonitrile, and water [1].
  • Additives: Analytical reagent grade ammonium acetate and concentrated formic acid [1].

2.2. Sample Preparation

  • Collection: Collect water samples in polypropylene centrifuge tubes [1].
  • Centrifugation: Centrifuge samples to prevent clogging of the system [1].
  • Acidification: Acidify 10 mL of the sample to pH 3 by adding 50 μL of concentrated formic acid directly in the autosampler vial [1].

2.3. Instrumentation and Conditions The following table summarizes the key instrumental parameters:

Table 1: Instrumental Configuration for Online SPE-HPLC-MS/MS

Parameter Specification Description & Purpose
HPLC System UHPLC system Capable of handling high back-pressure [1].
Online SPE Setup Dual-column system Trap Column: For preconcentration & clean-up. Analytical Column: For final chromatographic separation [1].
Analytical Column Not specified in detail A column suitable for PFAS separation with sub-2μm particles [1].
Delay Column Optional extra column Placed before injector to retain PFAS released from HPLC system, distinguishing them from sample analytes [1].
Mobile Phase (A) Water; (B) Methanol or Acetonitrile Both contain 2 mM ammonium acetate [1].
Mass Spectrometer Triple quadrupole (MS/MS)
Ion Source Electrospray Ionization (ESI) Operated in negative mode [1].
Data Acquisition Multiple Reaction Monitoring (MRM) Monitors specific precursor ion > product ion transitions for each PFAS [1].

2.4. Detailed Workflow The online SPE process is automated and involves the following steps for each sample injection:

G cluster_1 Online SPE Phase cluster_2 Analysis Phase A Load Sample B Trap Column Extraction & Clean-up A->B C Valve Switch B->C D Backflush Elution to Analytical Column C->D E HPLC Separation D->E F MS/MS Detection E->F G Trap Column Re-equilibration F->G G->A

3. Method Validation The method was validated for the analysis of water samples, showing strong performance [1].

Table 2: Method Validation Data

Validation Parameter Result
Linear Range Up to 200 ng/L (can vary by analyte) [1]
Limits of Detection (LOD) 0.2 to 5.0 ng/L [1]
Limits of Quantification (LOQ) 1 to 20 ng/L [1]
Recovery (in various waters) 76% to 134% [1]
Total Matrix Effect (corrected by SIL-IS) -34% to +39% [1]
Analytical Run Time Significantly faster than offline SPE methods [1]

4. Application This validated method has been successfully applied in a wide survey for determining perfluoroalkyl acids in Italian surface, ground, and drinking waters [1].

Critical Method Development Considerations

Developing a reliable online SPE-HPLC-MS/MS method for PFAS requires attention to several specific challenges:

  • PFAS Background Contamination: PFAS, including PFOA, are ubiquitous and can leach from instrument components like PTFE tubing and seals. Using a delay column before the injector is a key strategy to segregate this system background from actual sample analytes [1].
  • Analyte Diversity: PFAS homologs have different physicochemical behaviors. While online SPE is well-suited for compounds with <10 carbon atoms, recovery can vary with chain length and functional group, necessitating careful optimization of the trap column and elution conditions [1].
  • Ionization Suppression: Co-eluting matrix components can suppress or enhance ionization. The use of stable isotope-labelled internal standards (SIL-IS) for each analyte is critical to correct for these matrix effects and ensure accurate quantification [1].

Troubleshooting Guide

Table 3: Common Issues and Potential Solutions

Problem Potential Cause Suggested Solution
High background for specific PFAS (e.g., PFOA) Contamination from UHPLC system components (e.g., PTFE) Install a delay column before the injector [1].
Low recovery for long-chain PFAS Breakthrough on the trap column during sample loading Reduce sample loading volume or use a trap column with higher capacity for long-chain compounds [1].
High matrix effects / Ion suppression Incomplete clean-up on the trap column Optimize wash steps in the online SPE protocol; ensure effective use of SIL-IS [1].
Clogging of the system Particulates in the sample Ensure thorough centrifugation of samples prior to analysis [1].

References

Comprehensive Application Notes and Protocols for PFDA Biomonitoring Analysis Using NHANES Data

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFDA and NHANES Biomonitoring

Perfluorodecanoic acid (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) characterized by a ten-carbon fully fluorinated chain that confers extreme environmental persistence and bioaccumulation potential. As a member of the per- and polyfluoroalkyl substances (PFAS) class, PFDA demonstrates remarkable stability due to strong carbon-fluorine bonds, leading to environmental persistence and bioaccumulation in biological systems. PFDA has been historically used in stain-resistant coatings, food packaging materials, and various industrial applications, though its production has been phased out in the United States since the early 2000s. Despite reduced manufacturing, PFDA remains detectable in human populations due to its environmental persistence and continuous release from existing products and precursor transformation. [1]

The National Health and Nutrition Examination Survey (NHANES) conducted by the Centers for Disease Control and Prevention (CDC) provides the most comprehensive biomonitoring data for PFDA in the U.S. population. NHANES employs a complex, multistage sampling design to collect nationally representative data on chemical exposures through personal interviews, physical examinations, and biological sample collection. The survey measures PFDA in human serum using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), with data released in two-year cycles beginning from 1999-2000 onward. This robust dataset enables researchers to track exposure trends, identify populations at risk, and investigate potential health effects associated with PFDA exposure. [2]

Data Access and Preparation

NHANES Data Download Protocol
  • Access Point: Navigate to the CDC NHANES website (https://www.cdc.gov/nchs/nhanes/) and select the "Data, Documentation, and Codebooks" section for the desired survey years. [2]
  • File Identification: Download the PFAS data file (typically named "PFAS_J" for 2015-2016 cycle), demographic data ("DEMO_J"), and fasting questionnaire data (if analyzing fasting samples) for your target survey cycles. [3]
  • Data Integration: Merge files using the unique participant identifier (SEQN) through statistical software (R, SAS, or SPSS), preserving appropriate survey weights for population-representative analyses.
Data Cleaning and Quality Control
  • Detection Frequency Assessment: Calculate the percentage of samples above the limit of detection (LOD) for PFDA. In recent NHANES cycles (2017-2018), PFDA was detected in approximately 30-40% of samples, requiring appropriate statistical handling of non-detects. [1]
  • Handling Non-Detects: Apply multiple imputation approaches or robust regression on order statistics for left-censored data rather than simple substitution methods to minimize bias in exposure estimates.
  • Weight Application: Incorporate appropriate survey weights (WTSA2YR for serum PFAS analyses) to account for NHANES' complex sampling design and generate population-representative estimates.

Table 1: Key PFDA Biomarkers in NHANES

Biomarker Name Matrix NHANES Cycles Available LOD (ng/mL) Molecular Weight (g/mol)
This compound (PFDA) Serum 1999-2000 to 2017-2018 0.1-0.2 514.08
LBXMFDA - PFDA comment Serum All cycles - -
SSMFDA - PFDA (pooled) Pooled Serum 2005-2006 to 2015-2016 Varies by cycle 514.08

Exposure Reconstruction and Reverse Dosimetry

Reverse Dosimetry Protocol for PFDA

Exposure reconstruction using reverse dosimetry approaches allows researchers to estimate daily intake rates consistent with observed biomonitoring data. This method is particularly valuable for PFDA as it aggregates exposure across all routes and sources. The Bayesian reverse dosimetry framework implemented in tools like the bayesmarker R package enables robust intake estimation while accounting for pharmacokinetic variability and measurement uncertainty. [4] [5]

Protocol Steps:

  • Metabolite Data Preparation: Extract geometric mean serum PFDA concentrations and corresponding standard errors from NHANES data for the target population subgroup.

  • Toxicokinetic Parameterization: Apply PFDA-specific parameters including urinary excretion fraction (estimated at 0.001-0.005 based on similar PFCAs) and serum half-life (estimated at 30-90 days based on structural analogs).

  • Creatinine Adjustment: For urinary metabolite analyses (when available), apply creatinine excretion rates predicted from gender, ethnicity, age, and body weight using established NHAN-based predictive models.

  • Bayesian Inference: Execute the bayesmarker algorithm with 10,000 Markov Chain Monte Carlo (MCMC) iterations, discarding the first 1,000 as burn-in, to estimate posterior distributions of daily intake rates.

  • Model Diagnostics: Assess chain convergence using Gelman-Rubin statistics (potential scale reduction factor <1.05) and visual inspection of trace plots. [4]

Workflow Visualization

G Start NHANES Serum PFDA Data DataPrep Data Preparation & QC Start->DataPrep Extract GM & variance Toxicokinetic Toxicokinetic Parameterization DataPrep->Toxicokinetic Quality-controlled concentrations Bayesian Bayesian Inference (bayesmarker) Toxicokinetic->Bayesian PFDA-specific parameters IntakeEst Daily Intake Estimate Bayesian->IntakeEst Posterior distribution Validation Model Validation IntakeEst->Validation Compare with literature values Application Exposure Assessment & Risk Characterization Validation->Application Validated exposure estimates

Figure 1: Workflow for PFDA Exposure Reconstruction Using NHANES Biomonitoring Data. This diagram illustrates the sequential process from raw data acquisition to final application in risk assessment, highlighting key analytical stages and information flow.

Statistical Analysis Approaches

Temporal Trend Analysis

Analyzing temporal trends in PFDA exposure is essential for evaluating the effectiveness of regulatory actions and identifying emerging exposure patterns. NHANES data from 1999-2018 show a significant decline in PFDA serum concentrations, with median levels decreasing from 0.3 ng/mL in 2005-2006 to 0.2 ng/mL in 2017-2018, reflecting a 33% reduction over this period. [1]

Analytical Protocol:

  • Data Structure: Arrange PFDA serum concentrations across multiple NHANES cycles (minimum of 3 cycles for trend assessment).

  • Survey Regression: Implement weighted linear regression using NHANES survey weights with survey cycle as the primary independent variable:

    svyglm(LBXMFDA ~ RIDAGEYR + RIAGENDR + factor(SDDSRVYR) + INDFMPIR, design = nhanes_design)

  • Percent Change Calculation: Compute adjusted geometric mean ratios between consecutive survey cycles to quantify annual change rates while controlling for age, gender, and socioeconomic status.

  • Joinpoint Analysis: For advanced trend characterization, apply joinpoint regression to identify significant change points in exposure trajectories using the NCI Joinpoint software.

Mixture Analysis Protocol

PFDA exposure rarely occurs in isolation, necessitating mixture analysis approaches to understand potential interactive effects. Recent studies have identified that PFDA frequently co-occurs with long-chain carboxylates (PFNA, PFUnDA) in exposure mixtures, forming distinct patterns that may have differential health implications. [3]

Principal Component Analysis (PCA) Protocol:

  • Data Preprocessing: Log-transform all PFAS concentrations and standardize to mean=0, variance=1 to address right-skewness and differential measurement scales.
  • Factor Extraction: Perform PCA on the correlation matrix of multiple PFAS compounds using the prcomp() function in R.
  • Component Interpretation: Rotate factors using varimax rotation to enhance interpretability and identify patterns of co-exposure.
  • Factor Scores: Calculate individual factor scores for each participant representing their relative exposure to each mixture pattern.

Statistical Modeling of Mixture Effects:

  • Incorporate PFDA-containing factor scores as independent variables in multivariable linear regression models assessing health endpoints:

    lm(TSH ~ Factor1_PFDA + Factor2_PFOS + RIDAGEYR + RIAGENDR + URXUCR, data = pfas_data)

  • Test for effect modification by gender, as studies have shown sex-specific associations between PFDA exposure and thyroid hormone levels. [3]

Table 2: Analytical Methods for PFDA Biomarker Data Analysis

Analysis Type Statistical Method Key Covariates Software Implementation Interpretation Output
Temporal Trends Weighted Linear Regression Age, gender, PIR, survey cycle R: survey::svyglm() Annual percent change with 95% CI
Exposure Reconstruction Bayesian Reverse Dosimetry Creatinine, body weight, TK parameters R: bayesmarker Daily intake (ng/kg-day)
Mixture Analysis Principal Component Analysis None (standardization only) R: prcomp() Factor loadings, variance explained
Demographic Patterns Quantile Regression Age, gender, race/ethnicity R: quantreg::rq() Percentile-specific differences

Interpretation and Contextualization

Reference Value Comparison

Interpreting PFDA biomonitoring data requires comparison with population-based reference values and health-based guidance values. NHANES data provide population percentiles that enable assessment of individual exposure relative to the U.S. population. The geometric mean serum concentration of PFDA in the 2017-2018 NHANES cycle was approximately 0.15 ng/mL, with 95th percentile values around 0.4 ng/mL. These values represent a significant decline from earlier cycles, reflecting the effectiveness of regulatory actions and industrial phase-outs. [1]

Risk Characterization Framework:

  • Individual Assessment: Compare individual PFDA concentrations with NHANES population percentiles to identify unusually high exposures (>95th percentile).
  • Toxicological Reference: Compare estimated daily intake with available toxicity reference values such as EPA Reference Doses (RfDs) or ATSDR Minimal Risk Levels (MRLs).
  • Mixture Considerations: Account for co-exposure to other PFAS compounds when interpreting potential health risks, as effects may be additive or synergistic.
Demographic Pattern Analysis

PFDA exposure demonstrates distinct demographic patterns that must be considered in analysis and interpretation. NHANES data reveal that PFDA concentrations tend to be higher in males compared to females, increase with age until approximately 60 years, and show variable patterns by race/ethnicity. These differences may reflect occupation, dietary patterns, lifestyle factors, or physiological differences in elimination kinetics. [1] [6]

Stratified Analysis Protocol:

  • Conduct subgroup analyses by gender, age categories, and race/ethnicity using appropriate survey weights and multiple comparison adjustments.
  • Explore potential determinants of exposure disparities through analysis of NHANES variables including income, education, fish consumption, and drinking water source.
  • Apply quantile regression techniques to examine whether demographic patterns differ across the exposure distribution, as disparities may be more pronounced at higher exposure levels. [7]

Quality Assurance and Method Validation

Analytical Quality Control

The NHANES laboratory implements rigorous quality control procedures for PFDA measurement, including analysis of quality control materials with each batch, participation in inter-laboratory comparison programs, and regular verification of calibration standards. Researchers utilizing NHANES PFDA data should note that the method limit of detection (LOD) has improved over time, from approximately 0.2 ng/mL in earlier cycles to 0.1 ng/mL in recent cycles, affecting detection frequency and trend interpretations. [2]

Statistical Quality Assurance
  • Sensitivity Analyses: Conduct multiple analyses comparing results with different approaches for handling values below detection limits (substitution vs. imputation methods).
  • Model Assumption Verification: Assess linear regression assumptions through residual diagnostics, normality tests, and influence statistics.
  • Survey Weight Impact: Compare weighted and unweighted estimates to evaluate the influence of the complex sampling design on substantive conclusions.

Conclusion

These application notes provide a comprehensive framework for analyzing PFDA biomonitoring data from NHANES, incorporating advanced statistical methods and exposure reconstruction techniques. The standardized protocols enable consistent application across research studies and facilitate comparison between different population groups. As PFDA exposure continues to evolve with changing use patterns and regulatory interventions, ongoing biomonitoring and analysis remain essential for public health protection. The integration of mixture approaches and demographic-stratified analyses will enhance understanding of exposure determinants and potential health implications in vulnerable populations.

References

PFDA Immunotoxicity: Key Mechanisms & Experimental Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core components involved in PFDA-induced inflammasome activation, which is central to its immunotoxic effects.

Component Role/Function Effect of PFDA Exposure
NLRP3 Inflammasome A cytosolic multi-protein complex that serves as a platform for caspase-1 activation [1]. PFDA stimulates its assembly and activation in gastric cells (AGS line) and mouse stomach tissues [2].
Caspase-1 An inflammatory caspase that cleaves the inactive precursors of IL-1β and IL-18 into their active, secreted forms [3]. Activity is increased downstream of PFDA-induced NLRP3 activation, leading to elevated levels of mature IL-1β and IL-18 [2].
IL-1β & IL-18 Potent pro-inflammatory cytokines. Chronic, dysregulated release can lead to tissue damage and has been linked to various diseases [3] [1]. Secretion is significantly stimulated in both cell cultures (AGS) and stomach tissues of mice treated with PFDA [2].
NF-κB Pathway A key signaling pathway that initiates inflammasome assembly by upregulating the gene expression of NLRP3, pro-IL-1β, and pro-IL-18 [1]. PFDA upregulates genes in this pathway (e.g., cIAP1/2, c-Rel, p52), which is associated with promoting inflammasome activity [2].
Detailed Experimental Protocol: Assessing PFDA-Induced Inflammasome Activation

This protocol is adapted from a study investigating PFDA's effects on gastric cells and in a mouse model [2].

1. In Vitro Cell Culture Assay

  • Cell Line: Human gastric adenocarcinoma cell line (AGS).
  • Culture Conditions: Ham’s F-12 medium with 10% FCS and 1% penicillin-streptomycin.
  • PFDA Treatment: Prepare a stock solution of PFDA (CAS 335-76-2) in DMSO. Treat cells with varying concentrations of PFDA. A DMSO vehicle control (e.g., 0.014 M) must be included.
  • Key Measurements:
    • Cytokine Secretion: Use ELISA kits to quantify the levels of IL-1β and IL-18 in the cell culture supernatant.
    • Gene Expression: Extract total RNA with Trizol. Perform quantitative RT-PCR to measure mRNA levels of NLRP3, IL-1B, and IL-18. Use primers as listed in the study [2].
    • Protein Expression: Use Western Blot analysis to confirm up-regulation of NLRP3 protein. Cell lysates (20 μg per lane) can be separated on 10% SDS polyacrylamide gels.
    • Pathway Confirmation: To confirm the role of specific genes like cIAP2, perform siRNA interference to knock down its expression and observe the effect on PFDA-induced inflammasome activity.

2. In Vivo Mouse Model Assay

  • Animals: Use six-week-old female Balb/c mice.
  • PFDA Administration: Administer PFDA at a dose of 25 mg/kg/day via drinking water. Use a DMSO vehicle control.
  • Duration: Treat mice for 18 days.
  • Tissue Harvesting and Analysis:
    • Cytokine Measurement: Harvest stomachs and create tissue homogenates in PBS. Use ELISA to detect IL-1β and IL-18 levels in the homogenates.
    • Histopathology: Fix stomach tissues in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe inflammatory cell infiltration and epithelial cell alignment.
    • Gene Expression: Snap-freeze stomach tissues in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis.

Caspase-1 Inhibition as a Therapeutic Strategy

While PFDA itself does not inhibit caspase-1, targeting this overactive pathway is a valid therapeutic strategy for related inflammatory conditions. The table below lists characterized caspase-1 inhibitors.

Inhibitor Name Type / Characteristics Reported IC₅₀ / Potency Key Findings from Research
VX-765 (Belnacasan) Prodrug; metabolized to active form VRT-043198. Brain-penetrant [4]. VRT-043198: IC₅₀ = 0.018 nM (mouse), 0.00991 nM (human) [4]. Reversed cognitive deficits and neuroinflammation in an Alzheimer's disease mouse model (J20). Effect was dose-dependent and reversible upon cessation [4].
ML132 (CID-4462093) Small molecule, covalent modifier. Described as highly potent and selective [5]. 0.023 nM [5]. Reported to be the most potent caspase-1 inhibitor in the probe report, with >1000-fold selectivity over other caspases [5].

Frequently Asked Questions (FAQs)

Q1: My ELISA results show no increase in IL-1β after PFDA treatment. What could be wrong?

  • Priming Check: NLRP3 inflammasome activation requires two signals. PFDA may provide the second "activation" signal, but your cells might lack the first "priming" signal. Ensure your cells have been exposed to a priming agent like LPS to upregulate NLRP3 and pro-IL-1β components.
  • Cell Model: Confirm that your cell model (e.g., AGS, THP-1) expresses the necessary inflammasome components. Consider testing multiple cell lines.
  • Sample Collection: Active caspase-1 and IL-1β can be rapidly secreted. Ensure you are collecting and analyzing the cell culture supernatant, not just the lysate.

Q2: How can I confirm that caspase-1 is specifically responsible for the observed pyroptosis in my PFDA-treated cells?

  • Pharmacological Inhibition: Use a specific caspase-1 inhibitor like VX-765. A reduction in LDH release (a marker of pyroptosis) and IL-1β secretion upon inhibitor treatment would strongly implicate caspase-1.
  • Genetic Knockout: Use CRISPR/Cas9 or siRNA to knock out/knock down caspase-1 in your cell model. If PFDA-induced pyroptosis is abolished in the knockout cells, it confirms the essential role of caspase-1.

Q3: Why is there controversy in the literature about caspase-1's role in promoting apoptosis?

  • The role of caspase-1 is context-dependent. Research shows that the expression levels of caspase-1 and its substrate Gasdermin D (GSDMD) can act as a switch between pyroptosis and apoptosis [6].
  • When GSDMD is impaired or absent, activated caspase-1 can trigger an alternative, intrinsic apoptosis pathway. Therefore, in your experiments, the cell death modality may shift depending on the relative levels of these key proteins [6].

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism by which PFDA activates the NLRP3 inflammasome and caspase-1, leading to inflammatory responses.

pfdamechanism cluster_stimulus Environmental Stimulus (PFDA) cluster_initiation Initiation Signal (Priming) cluster_activation Activation & Assembly cluster_effectors Downstream Effectors PFDA PFDA NFkBPathway NF-κB Pathway Activation PFDA->NFkBPathway NLRP3 NLRP3 Sensor PFDA->NLRP3 K+ Efflux? ROS? ProIL1B pro-IL-1β NFkBPathway->ProIL1B ProIL18 pro-IL-18 NFkBPathway->ProIL18 NLRP3Gene NLRP3 Gene Expression NFkBPathway->NLRP3Gene MatureIL1B Mature IL-1β ProIL1B->MatureIL1B MatureIL18 Mature IL-18 ProIL18->MatureIL18 NLRP3Gene->NLRP3 Transcription ASC ASC Adaptor NLRP3->ASC ProCaspase1 pro-Caspase-1 ASC->ProCaspase1 Inflammasome Active NLRP3 Inflammasome Complex ProCaspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Caspase1->MatureIL1B Cleaves Caspase1->MatureIL18 Cleaves GSDMD Cleaved GSDMD Caspase1->GSDMD Cleaves Pyroptosis Pyroptosis & Inflammation MatureIL1B->Pyroptosis MatureIL18->Pyroptosis GSDMD->Pyroptosis

The available evidence suggests PFDA's immunotoxicity stems from over-activating the NLRP3 inflammasome and caspase-1. Your experimental focus should be on measuring the components of this pathway. For therapeutic exploration, several potent and selective caspase-1 inhibitors are available as research tools.

References

PFDA TLR signaling pathway disruption

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer Based on Current Research
What is the primary mechanism of PFDA-induced immunotoxicity? PFDA primarily disrupts immune function by dysregulating the Toll-like Receptor (TLR) signaling pathway, leading to immunosuppression, enhanced apoptosis, and inflammatory responses [1].
How does PFDA immunotoxicity compare to other PFAS? Comparative studies show that PFDA induces a greater immunotoxic response than other common PFAS, including PFBA, PFOA, and PFNA [1].
Which experimental model was used to characterize this effect? The mechanism was identified and validated using zebrafish as a model organism, which provides a versatile system for studying innate and adaptive immunity [1].
Has this mechanism been experimentally validated? Yes, the central role of the TLR pathway was confirmed through morpholino knockdown and inhibitor studies targeting Myeloid Differentiation Factor 88 (MyD88), which rescued the immune function [1].
What is the practical consequence for an organism? This TLR pathway disruption weakens the organism's ability to mount an effective defense, ultimately suppressing its capacity to fight off pathogenic infections [1].

Experimental Protocols & Troubleshooting

Protocol: Validating TLR Pathway Involvement via MyD88 Knockdown/Inhibition

This protocol is adapted from research that successfully identified the TLR pathway as the primary target of PFDA [1].

Objective: To confirm that PFDA-induced immunotoxicity is mediated specifically through the MyD88-dependent TLR signaling pathway.

Key Steps:

  • Experimental Groups: Divide zebrafish embryos/larvae into at least four groups: 1) Control, 2) PFDA-exposed, 3) MyD88 Knockdown/Inhibitor alone, 4) PFDA + MyD88 Knockdown/Inhibitor.
  • Morpholino Knockdown: Utilize standard morpholino oligonucleotides to knock down the expression of the myd88 gene in zebrafish embryos at the 1-4 cell stage [1].
  • Pharmacological Inhibition: As an alternative approach, use a known chemical inhibitor of MyD88 in conjunction with PFDA exposure.
  • Functional Assay: Challenge the larvae with a pathogenic bacterium (e.g., E. coli or S. aureus). A successful rescue of immune function in the co-treatment group (Group 4) confirms the pathway's specific involvement [1].

Troubleshooting Guide:

  • Low Survival in Knockdown Group: Optimize morpholino concentration to minimize off-target effects and toxicity. Include a standard control morpholino.
  • No Observed Rescue Effect: Verify the efficiency of the MyD88 knockdown via RT-qPCR or Western Blot. Ensure the inhibitor concentration is effective and non-toxic.
  • High Background Infection in Controls: Titrate the pathogen dose to find a level that is consistently cleared by control larvae but not by immunocompromised ones.
Guide: Ruling Out General Cytotoxicity

Before attributing immunotoxic effects to a specific pathway disruption, confirm that the observed outcomes are not due to general cell death.

Strategy:

  • Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) on primary immune cells or relevant cell lines exposed to PFDA.
  • Conduct apoptosis-specific assays (e.g., TUNEL staining, Caspase-3/7 activity assay) to distinguish between general necrosis and programmed cell death, as apoptosis is a specific reported outcome of PFDA exposure [1].

Comparative PFAS Immunotoxicity

The table below summarizes quantitative data on the immunotoxic potential of various PFAS, as identified in the search results.

PFAS Compound Common Use/Status Reported Immunotoxic Impact (Relative to PFDA)
PFDA (Perfluorodecanoic Acid) Common PFAS alternative Highest - Induces significant immunosuppression and inflammation via TLR pathway [1]
PFOA (Perfluorooctanoic Acid) Legacy PFAS (being phased out) Lower than PFDA [1]
PFNA (Perfluorononanoic Acid) Legacy PFAS Lower than PFDA [1]
PFBA (Perfluorobutanoic Acid) Short-chain alternative Lower than PFDA [1]

Signaling Pathway Visualizations

Diagram 1: TLR Signaling Pathway and PFDA Disruption Site

This diagram provides a simplified overview of the canonical TLR signaling pathway and highlights the point at which PFDA exerts its disruptive effect.

TLR_PFDA TLR TLR Receptor (Ligand Bound) Dimerization Dimerization & TIR Domain Assembly TLR->Dimerization TIRAP TIRAP/MAL Dimerization->TIRAP MyD88 MyD88 TIRAP->MyD88 Myddosome Myddosome Complex (IRAK4, IRAK1, TRAF6) MyD88->Myddosome NFkB_MAPK NF-κB & MAPK Activation Myddosome->NFkB_MAPK ImmuneResponse Immune Gene Expression (Cytokines, Inflammatory Response) NFkB_MAPK->ImmuneResponse PFDA PFDA Disruption Pathway Disruption (Mechanism not fully elucidated) PFDA->Disruption Disruption->Myddosome Target? Disruption->NFkB_MAPK Target?

Diagram Title: TLR Signaling Pathway and PFDA Disruption

Diagram 2: Experimental Workflow for PFDA Immunotoxicity Assessment

This flowchart outlines the key experimental steps for investigating PFDA immunotoxicity, from the search results.

PFDA_Workflow Start Zebrafish Model A PFDA Exposure Start->A B Phenotypic Observation: Immunosuppression, Apoptosis A->B C Molecular Analysis: TLR Pathway Dysregulation B->C D Hypothesis: TLR/MyD88 Dependency C->D E1 MyD88 Knockdown (Morpholino) D->E1 E2 MyD88 Inhibition (Chemical) D->E2 F Co-treatment: PFDA + MyD88 Blockade E1->F E2->F G Functional Rescue Assay (Pathogen Challenge) F->G H Conclusion: Pathway Role Confirmed G->H

Diagram Title: PFDA Immunotoxicity Experimental Workflow

References

Molecular Mechanisms of PFDA-Induced NLRP3 Activation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular events and key experimental findings related to PFDA-induced NLRP3 inflammasome assembly, based on current research.

Aspect Mechanism/Effect of PFDA Experimental Evidence Key References
Inflammasome Assembly Activates the NLRP3 inflammasome complex, leading to caspase-1 activation. Increased IL-1β/IL-18 secretion in human AGS cells and mouse stomach tissue; confirmed via ELISA. [1]
Upstream Signaling (NF-κB) Acts as a priming signal, upregulating NLRP3 and pro-IL-1β via the NF-κB pathway. Increased mRNA and protein levels of NLRP3, cIAP1/2, c-Rel, and p52; NF-κB reporter assay confirmed pathway involvement. [1] [2]
Critical Pathway Components Engagement of proteins cIAP1, cIAP2, c-Rel, and p52 is essential for assembly. cIAP2 gene silencing via siRNA significantly reduced PFDA-induced IL-1β secretion. [1]
In Vivo Pathological Effects Causes gastric inflammation. Observed disorganized gastric epithelial cell alignment and inflammatory cell infiltration in mice stomachs; increased IL-1β/IL-18 in tissue homogenates. [1]

Detailed Experimental Protocols

Here are standardized protocols for key assays used in studying PFDA's effects, which you can adapt for your troubleshooting.

Cell Culture Treatment and Cytokine Measurement

This protocol is adapted from the study that first reported PFDA's effect on the NLRP3 inflammasome [1].

  • Cell Line: Human gastric adenocarcinoma cell line (AGS).
  • Culture Conditions: Ham’s F-12 medium with 10% FCS and 1% penicillin-streptomycin.
  • PFDA Treatment: Prepare a stock solution of PFDA (CAS 335-76-2) in DMSO. Treat cells with varying concentrations of PFDA. A negative control should use an equal volume of DMSO (e.g., 0.014 M) alone.
  • Cytokine Quantification (ELISA):
    • Sample Collection: Collect cell culture supernatant after PFDA treatment.
    • Assay Procedure: Use a commercial human IL-1β or IL-18 ELISA kit. Add 100 µl of standard or sample in triplicate to the pre-coated plate.
    • Incubation Steps:
      • Add 50 µl of biotin-labeled antibody working solution. Incubate for 2 hours at room temperature (RT).
      • Wash the plate 4 times.
      • Add 100 µl of Enzyme Binding Working Solution. Incubate, then wash again.
      • Add 100 µl of Substrate Solution. Protect from light and incubate for 10-20 minutes at RT.
    • Stop and Read: Add 100 µl Stop Solution and read the absorbance at 450 nm within 30 minutes.
Gene Silencing with siRNA

This method was used to validate the role of specific genes in PFDA-induced inflammasome assembly [1].

  • siRNA Design: Use Stealth siRNA targeting your gene of interest (e.g., cIAP2/Birc3 sequence: 5′-GGAGTTCATCCGTCAAGTT-3′).
  • Transfection: Use a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions.
  • Timeline: Transfer cells 24-48 hours after transfection, then treat with PFDA. Always include a non-targeting control siRNA to confirm the specificity of the effect.
Western Blot Analysis for NLRP3 Pathway Proteins
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Gel Electrophoresis: Load 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.
  • Transfer and Blocking: Transfer to a PVDF membrane. Block the membrane with 5% non-fat milk.
  • Antibody Incubation:
    • Primary Antibodies: Incubate with antibodies against target proteins (e.g., NLRP3, cIAP1, cIAP2, c-Rel, p52).
    • Secondary Antibodies: Use HRP-conjugated secondary antibodies.
  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) system. Quantify band density using image analysis software.

Frequently Asked Questions (FAQs)

Q1: My PFDA treatment in AGS cells is not yielding consistent IL-1β release. What could be wrong?

  • A: Inconsistent results often stem from the NLRP3 priming and activation process. Ensure your cells are properly primed.
    • Check Priming Status: The NLRP3 inflammasome requires two signals. PFDA provides the activation signal, but your cells may need a priming signal (e.g., low-dose LPS) to upregulate NLRP3 and pro-IL-1β first [3] [4]. Try co-treating with a priming agent.
    • PFDA Solubility: PFDA is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture media is low (e.g., ≤0.1%) and consistent across all treatments, including the control, as higher concentrations can be toxic [1].
    • Confirm Potassium Efflux: Many NLRP3 activators, potentially including PFDA, work through potassium efflux. You can confirm this mechanism by adding a high concentration of extracellular KCl (e.g., 50-100 mM) to the culture medium to inhibit efflux. If IL-1β release is abolished, potassium efflux is involved [3] [5].

Q2: Why is my siRNA knockdown of cIAP2 not effectively reducing PFDA-induced IL-1β secretion?

  • A:
    • Verify Knockdown Efficiency: Always run a parallel well to isolate RNA or protein to confirm by RT-PCR or Western Blot that your target gene has been successfully knocked down by at least 70-80%.
    • Transfection Optimization: Different cell lines have varying transfection efficiencies. Optimize the ratio of transfection reagent to siRNA and the time between transfection and treatment. Using a fluorescently-labeled non-targeting siRNA can help you visualize and optimize efficiency under your microscope.
    • Functional Redundancy: cIAP1 and cIAP2 have overlapping functions. If you only knock down cIAP2, cIAP1 might compensate. Consider a double knockdown experiment if single knockdowns are ineffective [1].

Q3: Are there specific inhibitors I can use to confirm the role of NLRP3 in my PFDA model?

  • A: Yes, several well-characterized inhibitors can be used.
    • MCC950: This is a potent and specific small-molecule inhibitor that directly binds to NLRP3 and prevents inflammasome assembly. It is an excellent tool for confirmation [6] [7]. However, be aware that certain NLRP3 mutations can confer resistance to MCC950 [7].
    • Caspase-1 Inhibitors: Inhibitors like VX-765 or Z-YVAD-FMK can be used to block the downstream effector, caspase-1, which should also inhibit IL-1β/IL-18 maturation.
    • Critical Control: When using any inhibitor, always perform a cell viability assay to ensure that the reduction in cytokine release is not due to compound toxicity.

PFDA-Induced NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the key signaling pathway through which PFDA activates the NLRP3 inflammasome, based on the assembled evidence.

PFDA PFDA NFkB_Activation NF-κB Pathway Activation PFDA->NFkB_Activation cIAPs cIAP1/2, c-Rel, p52 PFDA->cIAPs Requires Gene_Priming ↑ NLRP3, pro-IL-1β, pro-IL-18 Gene Expression NFkB_Activation->Gene_Priming NLRP3_Assembly NLRP3 Inflammasome Assembly (with NEK7 & ASC) Gene_Priming->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 Cytokines Mature IL-1β & IL-18 Release Caspase1->Cytokines Pyroptosis Pyroptosis (Gasdermin D) Caspase1->Pyroptosis cIAPs->NLRP3_Assembly

References

Key Mechanisms of PFDA Hepatotoxicity: A Technical FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some fundamental questions regarding PFDA's effects on the liver.

  • What are the primary molecular targets and pathways activated by PFDA? PFDA activates several xenobiotic-sensing nuclear receptors, with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) playing a central role [1]. Activation occurs through both PPARα-dependent and independent mechanisms [1]. Key consequences include:

    • Disruption of bile acid homeostasis [2].
    • Induction of oxidative stress [3].
    • Activation of the NLRP3 inflammasome, leading to caspase-1 activation and the maturation of pro-inflammatory cytokines like IL-1β [3].
  • How does PFDA exposure affect liver gene expression? PFDA significantly alters the expression of genes involved in metabolism and inflammation. The table below summarizes key changes observed in animal models [2].

Gene / Protein Change Proposed Functional Impact
Cyp7a1 (Cholesterol 7α-hydroxylase) Up-regulated Increased bile acid synthesis [2].
UDP-glucuronosyltransferases (UGTs) Up-regulated Enhanced glucuronidation, potential role in detoxification [2].
Oatp1a1, Oatp1a4, Oatp1b2 (Transporters) Down-regulated Reduced hepatic uptake, contributing to elevated serum bile acids [2].
Mrp3, Mrp4 (Transporters) Up-regulated Increased basolateral efflux of bile acids and bilirubin from hepatocytes [2].
IL-10 Increase Anti-inflammatory response [2].
JNK pathway Activation Promotion of inflammatory and stress responses [2].
  • What are the main functional outcomes of these molecular changes? The molecular initiating events lead to a cascade of cellular and tissue-level effects, including:
    • Liver Enlargement (Hepatomegaly) and Steatosis (lipid accumulation) [1] [4].
    • Oxidative Stress and disruption of mitochondrial function [1].
    • Inflammation and Necrotic Cell Death [3].
    • Elevated serum levels of liver enzymes (ALT, AST), indicating hepatocyte damage [3].

Experimental Protocols & Workflows

To investigate PFDA-induced hepatotoxicity in a laboratory setting, you can adapt the following established methodologies.

In Vivo Mouse Model for PFDA Hepatotoxicity

This protocol is based on studies that have successfully characterized PFDA effects [2] [3].

  • Animals: Use adult male mice (e.g., C57BL/6J, ICR). Comparisons between wild-type and Ppara-null mice are recommended to delineate PPARα-dependent and independent effects [2].
  • Chemical Preparation: Prepare PFDA (≥98% purity) in a vehicle such as propylene glycol/H₂O (1:1, v/v) or 0.5% Tween 20 in water [4] [2].
  • Dosing: Administer a single dose via intraperitoneal injection. A dose of 80 mg/kg is used to study acute hepatotoxicity and mechanisms [2]. For subacute studies, daily oral gavage for 7 days at 10 mg/kg can also induce robust liver responses [4].
  • Sample Collection: Sacrifice animals 5 days post-dosing. Collect blood for serum preparation and harvest liver tissues [2].
  • Analysis:
    • Blood: Measure clinical chemistry markers (ALT, AST, Total Bile Acids, Bilirubin) [2].
    • Liver Tissue:
      • Weigh for hepatomegaly assessment.
      • Snap-freeze in liquid nitrogen for RNA/protein analysis (qPCR, Western Blot).
      • Fix a portion in formalin for histopathology (H&E staining).

The following diagram illustrates the experimental workflow and the key mechanistic pathways you will be investigating.

G Start In Vivo PFDA Exposure SampleCollection Tissue & Serum Collection Start->SampleCollection MolecularAnalysis Molecular & Biochemical Analysis SampleCollection->MolecularAnalysis MechPathway Mechanistic Pathways MolecularAnalysis->MechPathway PPARalpha PPARα Activation MechPathway->PPARalpha NLRP3 NLRP3 Inflammasome Activation MechPathway->NLRP3 BA_Homeostasis Bile Acid Homeostasis Disruption MechPathway->BA_Homeostasis Outcome1 Gene Expression Changes (e.g., Cyp7a1, UGTs, Transporters) PPARalpha->Outcome1 Outcome2 Inflammation & Oxidative Stress NLRP3->Outcome2 BA_Homeostasis->Outcome2 Outcome3 Liver Injury (Steatosis, Elevated ALT/AST) Outcome1->Outcome3 Outcome2->Outcome3

Protocol for Investigating the NLRP3 Inflammasome Pathway

This supplemental protocol focuses on a key PPARα-independent mechanism [3].

  • Treatment: Cohorts of mice are treated with PFDA (e.g., 0.1 mM in drinking water) with or without pre-/co-treatment with potential protective agents like Green Tea Polyphenols (GTPs) or EGCG.
  • Liver Homogenate Analysis:
    • Oxidative Stress: Measure levels of Malondialdehyde (MDA) and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) using commercial kits [3].
    • Inflammasome Activation:
      • Use Western Blot to analyze protein levels of NLRP3, ASC, pro-caspase-1, cleaved caspase-1, mature IL-1β, and IL-18 in liver tissue [3].
      • Use qPCR to measure mRNA levels of related inflammatory genes (Il-1β, Il-18, Tnf-α) [3].
  • Histology: Assess liver sections for inflammatory cell infiltration and structural damage [3].

Troubleshooting Common Experimental Challenges

  • Unexpectedly Mild Phenotype: If gene expression changes are not translating to clear functional liver damage in an acute study, consider the exposure duration. Chronic exposure studies may be necessary to observe full pathological progression [4].
  • Differentiating Mechanisms: To confirm whether an effect is PPARα-dependent, always include Ppara-null mice in your experimental design. This is the gold standard for verifying the role of this receptor [2].
  • High Baseline Variability: Standardize all animal handling, fasting, and dissection procedures. Ensure PFDA dosing solutions are freshly prepared and administered consistently.

References

Mechanism of PFDA-Induced Oxidative Stress in Erythrocytes

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocytes are highly susceptible to oxidative stress because their primary function is oxygen transport and they are rich in polyunsaturated fatty acids in their membranes. The internal defense system relies on reduced glutathione (GSH), which is fueled by NADPH from the pentose phosphate pathway [1].

PFDA, a perfluoroalkyl acid with a ten-carbon chain, disrupts this delicate balance. Research indicates that its toxicity is chain-length-dependent, with PFDA (C10) causing more significant damage than shorter-chain analogues like PFOA (C8) or PFPA (C5) [2]. The proposed mechanistic pathway is summarized below.

G PFDA PFDA Oxidative Stress Oxidative Stress PFDA->Oxidative Stress Induces GSH Depletion GSH Depletion Oxidative Stress->GSH Depletion  Causes Altered Enzyme Activity Altered Enzyme Activity Oxidative Stress->Altered Enzyme Activity  Triggers Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation  Leads to Antioxidant Enzymes Antioxidant Enzymes Antioxidant Enzymes->GSH Depletion  Fail to Prevent Antioxidant Enzymes->Lipid Peroxidation  Fail to Prevent Cellular Damage Cellular Damage GSH Depletion->Cellular Damage  Contributes to Altered Enzyme Activity->Cellular Damage  Contributes to Lipid Peroxidation->Cellular Damage  Measured as MDA Increase

Quantitative Effects on Erythrocyte Oxidative Stress Markers

The following table summarizes key quantitative changes in oxidative stress markers observed in erythrocytes following in vitro PFDA exposure.

Parameter Measured Observed Change Experimental Context & Notes
Reduced Glutathione (GSH) Significant decrease [2] Marker of depleted primary antioxidant defense.
Malondialdehyde (MDA) Significant increase [2] Indicator of lipid peroxidation and membrane damage.
Superoxide Dismutase (SOD) Altered activity [2] Change in the enzyme that dismutates superoxide radical (O₂•⁻).
Catalase (CAT) Altered activity [2] Change in the enzyme that decomposes hydrogen peroxide (H₂O₂).
Glutathione Peroxidase (GPx) Altered activity [2] Change in the enzyme that uses GSH to reduce peroxides.
DNA Strand Breaks Presence confirmed [3] Comet assay in mouse hepatocytes; indicates genotoxicity.
8-OHdG Content Increased [3] Marker of oxidative DNA damage.

Experimental Protocols & Assay Guidance

Here are detailed methodologies for key experiments investigating PFDA-induced erythrocyte damage.

Protocol 1: Evaluating Oxidative Stress in Erythrocytes Exposed to PFAAs

This protocol is adapted from studies on the effect of perfluoroalkyl acids (PFAAs) [2].

  • 1. Erythrocyte Preparation: Isolate red blood cells from fresh, anticoagulated human blood by centrifugation. Wash the cells three times with phosphate-buffered saline (PBS) to remove plasma and buffy coat.
  • 2. Incubation with PFDA:
    • Prepare a stock solution of PFDA in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in culture is low (e.g., <0.1%).
    • Suspend the washed erythrocytes at a defined hematocrit (e.g., 1-5%) in a physiological buffer.
    • Expose the cell suspension to a range of PFDA concentrations (e.g., 0-200 µM). Include a solvent-only control.
    • Incubate at 37°C for a set period (e.g., 4-24 hours).
  • 3. Post-Incubation Analysis:
    • Centrifuge the samples. The pellet and supernatant can be used for various assays.
    • GSH Assay: Use commercial kits based on Ellman's reagent (DTNB) to measure total GSH in the cell lysate.
    • Lipid Peroxidation (MDA Assay): Measure MDA in the supernatant using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit [4].
    • Antioxidant Enzyme Activities: Assay SOD, CAT, and GPx activities in cell lysates using standard spectrophotometric or fluorometric commercial kits.
Protocol 2: Assessing Genotoxicity via Comet Assay and 8-OHdG Detection

This protocol is based on research conducted on mouse hepatocytes, which can be adapted for other cell types [3].

  • 1. Cell Exposure: Expose the target cells (e.g., primary hepatocytes or other relevant lines) to PFDA for a defined period.
  • 2. Alkaline Comet Assay:
    • Embed a single-cell suspension of the exposed cells in low-melting-point agarose on a microscope slide.
    • Lyse the cells in a high-salt, detergent-based buffer to remove membranes and cytoplasm.
    • Place the slides in an alkaline electrophoresis solution (pH >13) to unwind DNA and express alkali-labile sites.
    • Perform electrophoresis. The damaged DNA, containing strand breaks, migrates from the nucleus, forming a "comet tail."
    • Stain with a DNA-binding dye (e.g., DAPI) and analyze with fluorescence microscopy. The percentage of DNA in the tail is proportional to DNA damage.
  • 3. 8-OHdG Measurement:
    • Extract DNA from the pelleted cells after exposure.
    • Use a commercial ELISA kit specific for 8-hydroxy-2'-deoxyguanosine (8-OHdG) to quantify this oxidative DNA lesion in the extracted DNA [4].

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution & Prevention
High variability in GSH/MDA assays. Hemolysis during sample preparation or incubation; inaccurate cell counting. Standardize washing (gentle centrifugation, avoid osmotic shock); use consistent hematocrit; measure hemoglobin in supernatant to quantify hemolysis.
No dose-response in enzyme activity. Enzyme saturation; wrong assay conditions; cell death. Ensure assays are in linear range for time/protein; optimize lysate protein concentration; check cell viability (e.g., LDH release).
PFDA precipitation in aqueous buffer. Low water solubility of long-chain PFAAs. Use a small amount of DMSO as a vehicle carrier; ensure stock solution is well-sonicated before dilution; confirm final concentration in medium analytically if possible.
Inconsistent Comet Assay results. Improvised electrophoresis conditions; over- or under-digestion during lysis. Strictly control lysis time and temperature; standardize electrophoresis conditions (voltage, time, buffer level); use internal controls on each slide.
Measuring "ROS" generically. Different probes detect different species; lack of specificity [5]. Do not use kits that claim to measure generic "ROS." Use specific probes: Dihydroethidium (DHE) for superoxide and H₂O₂-sensitive probes (e.g., ADHP) for hydrogen peroxide, with catalase controls [5] [4].

Key Technical Takeaways

  • Carbon Chain Length is Critical: PFDA (C10) induces more pronounced oxidative stress and damage in erythrocytes compared to shorter-chain PFAAs like PFOA (C8) [2]. Always use the specific compound in your experiments.
  • Mechanism is Multifactorial: PFDA's toxicity involves direct induction of reactive oxygen species, depletion of GSH, alteration of key antioxidant enzyme activities, and consequent damage to lipids and DNA [3] [2].
  • Assay Specificity is Paramount: The term "ROS" is a collective term. For meaningful results, use assays targeted to specific reactive species (e.g., O₂•⁻, H₂O₂) or well-defined damage biomarkers (e.g., MDA, 8-OHdG) [5].

References

PFDA & Thyroid Function: Key Mechanisms & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

PFDA (Perfluorodecanoic Acid) is a long-chain per- and polyfluoroalkyl substance (PFAS) recognized for its potential to disrupt thyroid function. The primary mechanisms and supporting evidence are summarized below.

Table 1: Mechanisms of Thyroid Disruption by PFDA

Mechanism of Action Supporting Evidence Relevant Experimental Models
Competitive Binding to Transport Proteins Binds to thyroid hormone transport proteins like transthyretin (TTR), potentially disrupting hormone distribution [1]. In vitro competitive binding assays.
Altered Gene Expression Associated with abnormal expression of genes critical for thyroid function in zebrafish larvae [2]. In vivo zebrafish models; RNA analysis.
Inhibition of Iodide Uptake Shared mechanism with PFOA; PFDA likely inhibits sodium iodide symporter (NIS) function, reducing raw material for hormone synthesis [3]. FRTL-5 rat thyroid cell lines; radioiodide uptake assays.
Interaction with Thyroid Receptors May interfere with thyroid hormone receptor (TR) signaling, though specific data on PFDA is less common than for PCBs/PBDEs [1]. Receptor binding assays, gene reporter assays.

Table 2: Key Experimental Findings from Epidemiological and Toxicological Studies

Study Type / Population Key Finding on PFDA Association (β/OR with 95% CI or p-value)
Adolescents (Belgium) Positive association with Sex Hormone-Binding Globulin (SHBG) in males [4]. β: Significant positive association (GEE model) [4].
Neonates (Umbilical Cord Blood) Positive association with total T3 and free T3 levels [5]. total T3: β=2.107, p=0.027; free T3: β=5.254, p=0.008 [5].
General Population (NE China) PFAS mixtures associated with increased risk of Nodular Goiter (NG) and Papillary Thyroid Carcinoma (PTC) [2]. Increased risk identified via BKMR and qgcomp models; specific PFDA contribution requires further study [2].
In Vivo (Zebrafish) Significant reduction in T3 and T4 levels [2]. Significant reduction observed (p<0.05) [2].

Experimental Protocols & Workflows

Below is a generalized workflow for investigating the effects of PFDA on thyroid function, integrating common methodologies from the literature.

Start Study Design & PFDA Exposure A1 In Vivo Model (e.g., Zebrafish, Rats) Start->A1 A2 In Vitro Model (e.g., FRTL-5 Cells) Start->A2 A3 Human Biomonitoring (e.g., Cohort Studies) Start->A3 B1 Hormone Level Analysis (TSH, T4, T3, FT4, FT3 via ELISA/CLIA) A1->B1 B2 Gene Expression Analysis (qPCR for NIS, TPO, TG, TSHR) A2->B2 B3 Protein & Functional Assays (Western Blot, Iodide Uptake, TPO Activity) A2->B3 A3->B1 A3->B2 C Data Integration & Mechanistic Insight B1->C B2->C B3->C

Key Experimental Considerations:

  • Dosage and Exposure Time: PFDA is a long-chain PFAS with an estimated half-life of 3-12 years in humans [6]. In vitro studies on similar PFAS like PFOA often use concentrations in the micromolar (μM) range (e.g., 10-80 μM) to observe clear effects on gene expression and cell viability over 24-48 hours [3]. In vivo doses should be selected based on environmental relevance and bioaccumulation potential.
  • Model Selection:
    • FRTL-5 Cells: A robust model for studying direct effects on thyroid follicular cells, including iodide uptake and thyroid-specific gene expression [3].
    • Zebrafish: Excellent for developmental thyroid disruption studies and high-throughput screening [2].
    • Human Biomonitoring: Critical for translating experimental findings to human health risk assessment. Analysis of serum or umbilical cord blood is standard [5] [4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro results show a marked decrease in thyroid hormone (T3/T4) secretion, but the expression of thyroglobulin (TG) and thyroid peroxidase (TPO) genes is unchanged. What could explain this discrepancy?

  • A: This is a common finding. The disruption may occur at a post-translational or functional level.
    • Check TPO Enzyme Activity: PFAS can directly inhibit the TPO enzyme's activity without affecting its mRNA levels. Perform a functional TPO activity assay [3].
    • Investigate Iodide Uptake: Measure sodium iodide symporter (NIS) function. Even if NIS gene expression is stable, PFDA can compete with or disrupt the symporter's function, limiting the iodide substrate necessary for hormone synthesis [3].
    • Examine Cellular Integrity: Confirm that the observed effect is not due to general cytotoxicity using a viability assay (e.g., CCK-8) at your working concentrations [3].

Q2: In human biomonitoring studies, why do the associations between PFDA and thyroid hormones (e.g., T4, TSH) sometimes seem inconsistent or even opposite across different populations?

  • A: Epidemiological results can vary due to several factors:
    • Population Susceptibility: Effects can be more pronounced in vulnerable groups like adolescents, pregnant women, or those with pre-existing iodine deficiency [6] [4]. Always stratify your analysis or check for effect modification by age, sex, and health status.
    • Exposure to Mixtures: Humans are exposed to complex mixtures of PFAS and other endocrine disruptors. The effect of PFDA might be masked or potentiated by other compounds. Use statistical models like BKMR or quantile g-computation to analyze the effect of the mixture as a whole and identify the main contributors [2].
    • Adaptive Responses: The thyroid gland employs compensatory mechanisms. A slight suppression of T4 might lead to a rise in TSH due to feedback loops, which can complicate the interpretation of single hormone measurements.

Q3: What is the proposed molecular pathway by which PFDA disrupts the TSH-TSHR signaling cascade?

  • A: While detailed studies for PFDA are ongoing, research on PFOA provides a strong model. The pathway likely involves disruption of the TSH-TSHR signaling cascade, which is critical for the expression of thyroid-specific genes. The following diagram illustrates this proposed mechanism.

TSH TSH TSHR TSH Receptor (TSHR) TSH->TSHR cAMP cAMP-PKA Pathway TSHR->cAMP CREB Transcription Factor (CREB, PAX8) cAMP->CREB Genes Thyroid-Specific Genes (NIS, TPO, TG) CREB->Genes Hormones Thyroid Hormone Synthesis (T4, T3) Genes->Hormones PFDA PFDA Exposure PFDA->TSHR Disrupts PFDA->cAMP Impairs PFDA->Genes Downregulates

Key Takeaways for Researchers

  • Prioritize Functional Assays: Move beyond gene expression measurements to include critical functional tests like iodide uptake and TPO activity assays to fully capture PFDA's disruptive effects [3].
  • Account for Population Variability: Design studies and analyze data with population subgroups in mind, as adolescents and developing fetuses show heightened susceptibility [6] [5] [4].
  • Embrace Mixture Analysis: Utilize advanced statistical models (BKMR, qgcomp) to decipher the complex effects of real-world PFAS mixtures on thyroid health [2].

References

PFDA-Induced Triglyceride Accumulation: Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core experimental findings on PFDA's effects from recent studies.

Experimental Model PFDA Exposure Details Key Effects on Lipid Metabolism Major Findings Primary Proposed Mechanism
HepG2 & 3T3-L1 cells [1] 1-40 μM for 24-48 hours (in vitro) Significant increase in intracellular triglyceride content and lipid droplet formation [1]. PFDA induces lipid accumulation; effect is blocked by NLRP3 inflammasome or caspase-1 inhibitors [1]. Activation of the NLRP3 inflammasome/Caspase-1 pathway, leading to increased SREBP1 expression [1].
Male C57BL/6J mice [2] 10 μg/kg (low) & 100 μg/kg (high) daily for 10 weeks (in vivo) Enhanced high-fat diet (HFD)-induced body weight gain and hepatic lipid accumulation [2]. PFDA exacerbated HFD effects, increasing liver weight and fat cell size. Inhibition of AMPK and activation of the NLRP3/caspase-1/SREBP1 pathway [2]. Inactivation of AMPK, leading to NLRP3 inflammasome-mediated SREBP1 activation [2].

Standardized Experimental Protocols

Here are detailed methodologies for assessing PFDA-induced triglyceride accumulation, based on the cited research.

In Vitro Model: HepG2/3T3-L1 Cell Culture and Treatment

This protocol is adapted from the study on HepG2 and 3T3-L1 cells [1].

  • Cell Culture: Maintain HepG2 (human liver cancer) and 3T3-L1 (mouse pre-adipocyte) cells in standard media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C with 5% CO₂ [1].
  • Adipocyte Differentiation (3T3-L1): Induce differentiation two days post-confluence using a standard cocktail (e.g., 0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin) [1].
  • PFDA Treatment:
    • Prepare a stock solution of PFDA (CAS 335-76-2) in DMSO or ethanol [1].
    • Treatment Concentration: Use a range of 1-40 μM. Critical Note: A concentration of 50 μM showed ~19% cytotoxicity in HepG2 cells; 40 μM is considered the upper safe limit [1].
    • Treatment Duration: Treat cells for 24 to 48 hours. For 3T3-L1 cells, include PFDA in the differentiation medium over the 8-day differentiation period [1].
    • Control Setup: Include a vehicle control (e.g., 0.1% DMSO) and a positive control for lipid accumulation (e.g., Oleic Acid) [1].
  • Lipid Quantification:
    • Lipid Staining: Use BODIPY 493/503 to stain neutral lipid droplets. Visualize and quantify via fluorescence microscopy [1].
    • Triglyceride Content: Measure intracellular triglyceride levels using commercial enzymatic assay kits (e.g., Triglyceride Quantification Assay Kit). Normalize values to total cellular protein content [1].
  • Molecular Analysis:
    • Protein Extraction & Western Blot: Analyze protein expression of NLRP3, Pro-Caspase-1, Cleaved Caspase-1, and SREBP1 to confirm pathway activation [1].
    • Inhibitor Studies: Use specific inhibitors to confirm mechanism:
      • Caspase-1 inhibitor (Z-YVAD-fmk) [1].
      • NLRP3 inhibitor (MCC950) [2].
In Vivo Model: Mouse Dietary Intervention

This protocol is adapted from the in vivo mouse study [2].

  • Animals: Use male C57BL/6J mice (e.g., 6-8 weeks old).
  • Diet and PFDA Exposure:
    • Diet Groups: Divide mice into two main diet groups: Low-Fat Diet (LFD) and High-Fat Diet (HFD) [2].
    • PFDA Dosing: Administer PFDA via drinking water or oral gavage. The study used 10 μg/kg (low-dose) and 100 μg/kg (high-dose) daily for 10 weeks [2].
    • Control Groups: Include vehicle-control groups for both LFD and HFD.
  • Sample Collection and Analysis:
    • Body and Liver Weight: Monitor body weight weekly. At endpoint, measure final body weight and liver weight [2].
    • Blood Collection: Collect plasma via cardiac puncture for analyzing triglycerides, total cholesterol, LDL-C, HDL-C, and insulin levels [2].
    • Liver Tissue Analysis:
      • Histology: Fix liver sections in formalin and stain with Oil Red O (for neutral lipids) or Hematoxylin and Eosin (H&E). Evaluate lipid droplet accumulation and steatosis severity [2].
      • Hepatic Lipid Extraction: Use the Folch method to extract lipids from liver tissue for direct measurement of triglyceride and cholesterol levels [2].
      • Western Blot: Analyze liver tissue lysates for p-AMPK, AMPK, NLRP3, Cleaved Caspase-1, and SREBP1 [2].

Mechanism of PFDA-Induced Lipid Accumulation

The diagram below illustrates the primary molecular pathway identified in the research, which explains how PFDA exposure leads to increased triglyceride accumulation.

pfdamechanism PFDA PFDA NLRP3_Inflammasome NLRP3 Inflammasome Activation PFDA->NLRP3_Inflammasome AMPK AMPK Inactivation PFDA->AMPK Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 SREBP1 SREBP1 Activation & Cleavage Caspase1->SREBP1 Lipogenic_Genes Transcription of Lipogenic Genes (e.g., FAS, SCD1) SREBP1->Lipogenic_Genes Triglyceride_Accumulation Triglyceride Accumulation & Lipid Droplet Formation Lipogenic_Genes->Triglyceride_Accumulation AMPK->NLRP3_Inflammasome promotes

Frequently Asked Questions (FAQs)

  • What is a non-cytotoxic concentration range for PFDA in in vitro studies?

    • For HepG2 and 3T3-L1 cells, concentrations of 1-40 μM for 24-48 hours showed no adverse effects on cell viability. A concentration of 50 μM reduced HepG2 cell viability by about 19% and should be avoided [1].
  • Why might I see variable results in triglyceride accumulation in my in vivo models?

    • The effects of PFDA are strongly modulated by diet. It significantly enhances high-fat diet (HFD)-induced adiposity and hepatic lipid accumulation but may have less pronounced effects in mice on a low-fat diet [2]. Always account for dietary context in your experimental design and data interpretation.
  • How can I confirm the role of the NLRP3 pathway in my PFDA model?

    • Using specific pharmacological inhibitors is the most direct approach. You can pre-treat cells with an NLRP3 inhibitor (e.g., MCC950) or a caspase-1 inhibitor (e.g., Z-YVAD-fmk). If the PFDA-induced triglyceride accumulation is significantly attenuated, it confirms the pathway's critical role [1] [2].
  • Are the effects of PFDA on lipid metabolism conserved across different PFAS compounds?

    • While different PFAS may share some properties, the toxicological profile and potency can vary. The cited research highlights that PFDA has a strong tendency to accumulate in the liver and has a specific mechanism of action involving the NLRP3 inflammasome [1] [2] [3]. Findings for PFDA should not be automatically generalized to other PFAS like PFOA or PFOS without experimental verification.

References

What is enterohepatic recirculation, and why does it matter for PFDA?

Author: Smolecule Technical Support Team. Date: February 2026

Enterohepatic recirculation (EHR) is the process where substances are excreted from the liver into the bile, stored in the gallbladder, and released into the small intestine, only to be reabsorbed back into the bloodstream to cycle again [1].

For a compound like PFDA, this process is a major factor in its persistence in the body. PFDA undergoes biliary excretion, but substantial reabsorption occurs, meaning that biliary excretion is not a major elimination pathway and the chemical remains in the system for a long time [2]. This recirculation can prolong its toxicological effects and complicate efforts to clear it from the body.

What are the specific molecular mechanisms behind PFDA's retention?

Recent research indicates that PFDA significantly disrupts bile acid homeostasis and its own excretion by altering key transporters and enzymes in the liver. The flowchart below illustrates this mechanism.

pfdamechanism PFDA PFDA PPARα PPARα PFDA->PPARα Activates TransporterDown Downregulated Uptake Transporters (Ntcp, Oatp1a1, 1a4, 1b2, 2b1) PPARα->TransporterDown TransporterUp Upregulated Efflux Transporters (Bcrp, Mdr2, Mrp2, Mrp3, Mrp4) PPARα->TransporterUp EnzymesDown Downregulated CYP Enzymes (Cyp7a1, 7b1, 8b1, 27a1) PPARα->EnzymesDown BileAcids Serum Bile Acids ↑ Liver Bile Acids ↓ Cholesterol ↑ TransporterDown->BileAcids Reduces hepatic uptake TransporterUp->BileAcids Increases efflux to blood EnzymesDown->BileAcids Disrupts bile acid synthesis Cholestasis Cholestasis & Liver Injury BileAcids->Cholestasis

Diagram: PFDA-Induced Cholestasis via PPARα Activation

The core mechanism involves PFDA activating the nuclear receptor PPARα [3] [4]. This activation leads to:

  • Dysregulation of Transporters: Uptake transporters (like Ntcp) on the basolateral membrane are downregulated, reducing the liver's ability to clear bile acids and PFDA from the blood. Simultaneously, efflux transporters (like Mrps) on the basolateral membrane are upregulated, actively shunting bile acids and PFDA back into the systemic circulation [3] [4].
  • Inhibition of Synthesis: Key cytochrome P450 enzymes (Cyp7a1, etc.) involved in bile acid synthesis are downregulated, further disrupting bile acid homeostasis and leading to cholesterol accumulation [3].

This combined effect creates a "recycling loop" where PFDA and bile acids are continually shuttled between the liver and blood, rather than being efficiently excreted.

How does PFDA compare to other PFAS in terms of toxicity and elimination?

The following table summarizes key experimental findings that highlight PFDA's distinct and more severe impact compared to PFOA.

Parameter PFOA (C8) PFDA (C10) Experimental Context
Liver Injury Moderate hepatocyte enlargement [3] More severe injury; elevated serum ALT & bilirubin [3] Single dose (0.1 mmol/kg) in mice [3]
Bile Acid Alterations Less pronounced changes [3] Increased total bile acids in serum; Decreased in liver [3] Single dose (0.1 mmol/kg) in mice [3]
Cholestasis Did not cause significant cholestasis [3] Induced cholestasis (slowing of bile flow) [3] Single dose (0.1 mmol/kg) in mice [3]
Role of PPARα Mediates some effects [3] Major role; most toxic effects absent/attenuated in PPARα-null mice [3] Single dose (0.1 mmol/kg) in mice [3]
Oral Absorption >95% absorbed [2] >95% absorbed [2] Estimates in rodent models [2]

What are some relevant experimental models and protocols?

The studies cited here provide robust methodological approaches for investigating PFDA's effects.

1. Animal Dosing and Sample Collection

  • Animals: Adult male C57BL/6 mice, PPARα-null mice, and CAR-null mice [3].
  • Dosing: A single intraperitoneal (i.p.) dose of 0.1 mmol/kg body weight of PFDA or PFOA. Control groups receive the vehicle (propylene glycol:water, 1:1 v/v) [3].
  • Sample Collection: Two weeks post-administration, collect blood via cardiac puncture to obtain serum. Harvest livers, snap-freeze a portion in liquid nitrogen for molecular analysis, and fix another piece in 10% zinc formalin for histology [3].

2. Key Endpoint Analyses

  • Serum Biochemistry: Measure Alanine Aminotransferase (ALT) activity as a marker of liver injury and conjugated bilirubin levels as a marker of cholestasis using commercial reagent kits [3].
  • Bile Acid Quantification: Extract total bile acids from serum and liver tissue. Analyze individual bile acid species using established techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].
  • Gene Expression Analysis: Isolve RNA from liver tissue and analyze mRNA expression of key transporters (Ntcp, Oatp, Mrp, Bsep, etc.) and enzymes (Cyp7a1, etc.) using methods like quantitative real-time PCR (qPCR) [3] [4].
  • Histopathology: Process formalin-fixed liver sections, stain with Hematoxylin and Eosin (H&E), and evaluate for hepatocellular alterations, swelling, and microvesicular steatosis [3].

Are there any potential strategies to mitigate PFDA body burden?

Emerging research suggests that dietary interventions may offer a strategy to enhance the excretion of PFAS, which share amphipathic properties with bile acids.

  • Mechanism: Gel-forming, soluble dietary fibers (like oat β-glucan) can trap bile acids in the gut lumen, preventing their reabsorption and enhancing fecal elimination. Because PFAS are chemically similar to bile acids, it is hypothesized that these fibers might also bind PFAS and interrupt their enterohepatic recirculation [5].
  • Evidence: A pilot clinical study found that a dietary intervention with oat β-glucan was associated with a significant decrease in serum levels of long-chain PFAS, compared to a control group [5]. This suggests that sustained dietary fiber intervention could potentially reduce the body burden of PFDA and similar compounds [5].

References

PFDA-Induced DNA Damage & Repair Inhibition: A Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key mechanistic findings from recent studies on Perfluorodecanoic acid (PFDA).

Aspect Mechanistic Findings
DNA Damage Induction Low-dose PFDA causes DNA damage, including DSBs, in ovarian epithelial cells (IOSE-80 cell line and primary mouse cells) [1] [2].
Repair Pathway Targeted PFDA specifically inhibits the Homologous Recombination (HR) repair pathway, one of the two main systems for fixing DSBs [1] [2].
Molecular Mechanism PFDA promotes the abnormal accumulation of cGAS in the cell nucleus. Nuclear cGAS disrupts the efficiency of the HR repair process, leading to the persistence of DSBs [2].
Biological Consequence This disruption results in genomic instability, as unrepaired or misrepaired DSBs can lead to mutations and chromosomal aberrations [2].

Experimental Context: DNA Double-Strand Break Repair

To fully understand PFDA's effects, it's helpful to see how it interferes with the normal DSB repair pathways. The diagram below illustrates the two primary repair mechanisms and the point at which PFDA acts.

fascia DNA Double-Strand Break Repair Pathways and PFDA Inhibition cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) DSB DNA Double-Strand Break (DSB) NHEJ_start Ku70/80 & DNA-PKcs bind DSB ends DSB->NHEJ_start HR_start MRN Complex & CtIP recognize DSB DSB->HR_start NHEJ_processing End Processing (Artemis, Pol μ/λ) NHEJ_start->NHEJ_processing NHEJ_ligation Ligation (Lig4, XRCC4, XLF) NHEJ_processing->NHEJ_ligation HR_resection 5' to 3' End Resection (Produces 3' ssDNA) HR_start->HR_resection HR_RPA RPA coats ssDNA HR_resection->HR_RPA HR_RAD51 RAD51 filament formation (facilitated by BRCA2) HR_RPA->HR_RAD51 HR_repair Strand Invasion, D-loop Formation, Repair HR_RAD51->HR_repair PFDA PFDA Exposure cGAS Nuclear cGAS Accumulation PFDA->cGAS cGAS->HR_RAD51 Inhibits

A Framework for Your Technical Support Content

  • FAQ 1: What are the expected cellular phenotypes after PFDA treatment?

    • Answer: Based on the research, you should anticipate an increase in markers of DNA damage, such as γH2AX foci [3]. Furthermore, you would observe a decrease in the efficiency of HR repair, which could be measured using dedicated reporter assays [1] [2]. A key molecular signature is the increased localization of cGAS in the nucleus [2].
  • FAQ 2: Which experimental assays are most relevant?

    • Answer: The following assays are directly supported by the literature:
      • DNA Damage Detection: Immunofluorescence for γH2AX foci to quantify DSBs [3].
      • HR Repair Efficiency: DR-GFP or similar fluorescent reporter assays specifically designed to measure homologous recombination [2].
      • Key Protein Localization: Immunofluorescence or cell fractionation followed by western blot to detect nuclear cGAS accumulation [2].
      • Cell Viability & Proliferation: Standard assays (e.g., MTT, clonogenic survival) to assess overall toxicity, as persistent DSBs can lead to cell death or senescence [4].
  • Troubleshooting Guide: If HR efficiency is not decreasing...

    • Verify PFDA Activity: Confirm that your PFDA treatment is actually causing DNA damage by checking γH2AX foci as a positive control.
    • Check cGAS Localization: Determine if the PFDA batch and treatment protocol successfully induce nuclear cGAS accumulation, as this is the proposed mechanism.
    • Confirm Cell Line Model: Ensure your cell line is competent for HR, which is primarily active in the S and G2 phases of the cell cycle [5] [3]. Using a non-cycling cell population may show no effect.

References

What are the key mechanisms of PFDA-induced mitochondrial dysfunction in hepatic cells?

Author: Smolecule Technical Support Team. Date: February 2026

Based on current literature, the toxicity of Perfluorodecanoic Acid (PFDA) in liver cells is primarily mediated through the following interconnected mechanisms:

  • Inhibition of Mitochondrial β-Oxidation: PFDA directly inhibits the mitochondrial fatty acid β-oxidation pathway. This prevents the breakdown of fatty acids for energy production, leading to their accumulation within the hepatocyte and contributing to steatosis [1].
  • Induction of Oxidative Stress: The disruption of mitochondrial metabolism results in an overproduction of Reactive Oxygen Species (ROS). This creates an imbalance between pro-oxidants and antioxidants, depleting critical defense molecules like reduced Glutathione (GSH) and leading to oxidative damage to cellular lipids, proteins, and DNA [1] [2] [3].
  • Secondary Cellular Insults: The resulting oxidative stress and energy depletion can trigger a cascade of downstream events, including post-translational modifications (PTMs) of mitochondrial proteins, inflammation, and activation of apoptotic pathways, ultimately leading to hepatocyte death [2] [3].

Which experimental models are best for assessing PFDA hepatotoxicity?

Choosing an appropriate model system is crucial for accurate hepatotoxicity assessment. The table below compares the commonly used models, highlighting their applicability for studying PFDA-induced mitochondrial dysfunction [4].

Model Type Best Use Case for PFDA Studies Key Advantages Key Limitations
In Vivo (e.g., Rodent) Studying systemic toxicity & whole-body pharmacokinetics [4] Closest to human physiology; models complex organ interactions [4] High cost, ethical concerns, and species-specific differences [4]
2D Cell Culture (e.g., Primary Human Hepatocytes - PHHs) High-throughput screening for initial toxicity and metabolism studies [4] High physiological relevance (for PHHs); cost-effective and reproducible [4] PHHs dedifferentiate rapidly; cancer cell lines (e.g., HepG2) are metabolically abnormal [4]
3D & Advanced Models (e.g., Organoids, Spheroids) Mechanistic studies requiring high physiological relevance and long-term culture [4] Mimics tissue architecture and cell-cell interactions; supports sustained hepatocyte function [4] Technically demanding, expensive, and lower scalability for ultra-high-throughput [4]
In Silico (AI Models) Early-stage virtual screening and predicting toxicity pathways for large compound libraries [4] Fast, inexpensive, no ethical issues; ideal for big data analysis [4] Poor at predicting complex, emergent biological phenomena; requires high-quality data [4]
Protocol: Measuring Mitochondrial Function via Seahorse XF Analyzer

A key methodology for assessing mitochondrial toxicity is the real-time analysis of cellular bioenergetics [5].

  • Cell Preparation: Seed hepatocytes (e.g., primary human hepatocytes or HepaRG cells) in a specialized XF microplate at an optimized density and allow them to adhere overnight in a CO₂ incubator.
  • Treatment: Expose cells to a range of PFDA concentrations for a specified period (e.g., 24-72 hours). Include a vehicle control.
  • Sensor Cartridge Calibration: Hydrate the Seahorse XFp sensor cartridge in calibrant solution at 37°C in a non-CO₂ incubator overnight.
  • Assay Medium Preparation: Replace cell culture medium with unbuffered XF assay medium (e.g., DMEM, pH 7.4) supplemented with glucose, pyruvate, and L-glutamine. Incubate cells for 45-60 minutes in a non-CO₂ incubator at 37°C.
  • Compound Injection: Load the sensor cartridge with modulators to measure key parameters:
    • Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
    • Port B: FCCP (mitochondrial uncoupler) to measure maximal respiratory capacity.
    • Port C: Rotenone & Antimycin A (inhibitors of Complex I and III) to measure non-mitochondrial respiration.
  • Run Assay: Place the calibrated cartridge into the analyzer and perform the mitochondrial stress test. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
  • Data Analysis: Calculate key bioenergetic parameters from the OCR data: Basal Respiration, ATP Production, Maximal Respiration, Proton Leak, and Spare Respiratory Capacity. A significant reduction in maximal and spare respiratory capacity is a key indicator of PFDA-induced mitochondrial dysfunction [5].

What are common issues when studying PFDA toxicity and how can they be troubleshooted?

Issue Possible Cause Solution / Optimization
High variability in mitochondrial respiration data Inconsistent cell seeding, poor cell viability, or improper assay medium preparation [4] Standardize cell counting/passaging; check viability with Trypan Blue; prepare fresh assay reagents for each experiment.
Weak or no toxic effect observed PFDA concentration too low, exposure time too short, or use of insensitive cell model (e.g., HepG2 with low metabolic activity) [4] Perform a dose-response curve; extend exposure time to 48-72 hours; switch to a more metabolically competent model like primary hepatocytes or differentiated HepaRG cells.
Loss of hepatocyte-specific functions in culture Dedifferentiation of Primary Human Hepatocytes (PHHs) in standard 2D culture [4] Use advanced culture systems (e.g., 3D spheroids, collagen sandwich cultures, or organ-on-a-chip models) to better maintain the hepatocyte phenotype [4].
Inability to translate in vitro findings to in vivo Model lacks complexity (e.g., immune cells, stellate cells, and metabolic interactions) [4] Consider co-culture models or use animal studies for final validation. Use in vitro data to inform, not replace, in vivo assessment.

How does mitochondrial dysfunction integrate into the broader liver injury pathway?

The following diagram illustrates the core signaling pathway through which PFDA triggers mitochondrial dysfunction and subsequent hepatic cell injury, integrating the key mechanisms discussed.

Diagram Title: PFDA-Induced Mitochondrial Dysfunction and Hepatic Injury Pathway


How can mitochondrial function parameters be quantified in disease states?

In the context of liver disease, specific mitochondrial parameters can be measured and quantified. The table below summarizes key findings from studies on Non-Alcoholic Fatty Liver Disease (NAFLD), which shares features of mitochondrial dysfunction with PFDA toxicity [5].

Parameter / Metric Measurement Technique Observation in Disease State (e.g., Severe NAFLD Fibrosis) Biological Implication
Maximal Respiration Seahorse XF Analyzer (after FCCP injection) Significantly reduced (e.g., 106 ± 25 vs 242 ± 62 in mild case) [5] Limited ability of cells to respond to increased energy demand.
Spare Respiratory Capacity Seahorse XF Analyzer (calculated) Significantly reduced (e.g., 56 ± 16 vs 184 ± 42 in mild case) [5] Increased susceptibility to bioenergetic failure under stress.
Urea Cycle Metabolites Global Metabolomics (LC-MS) Altered citrulline/ornithine ratio, arginine, and glutamate [5] Reflects broader metabolic disruption and mitochondrial damage.
Plasma Biomarkers ELISA Elevated CPS-1 and FGF-21 levels [5] Indicator of hepatocyte mitochondrial damage and stress.

References

Toxicity Comparison: PFDA vs. PFOA & PFOS

Author: Smolecule Technical Support Team. Date: February 2026

Feature PFDA (C10) PFOA (C8) PFOS (C8)
Carbon Chain Length 10 carbons [1] 8 carbons [1] [2] [3] 8 carbons [1] [3]
General Toxicity Insight Longer chain generally increases bioaccumulation and toxicity [1]. Higher cytotoxicity than PFOA/PFOS in immune cells [4]. Well-studied legacy compound; phased out due to health concerns [1] [2]. Well-studied legacy compound; phased out due to health concerns [1] [2].
Cytotoxicity in Immune Cells (THP-1) Macrophages: More cytotoxic than PFOA and PFNA [4] Less cytotoxic than PFDA and PFOS in macrophages [4] Macrophages: More cytotoxic than PFOA [4]
Oxidative Stress Induces oxidative stress by inhibiting mitochondrial β-oxidation [5] Can generate Reactive Oxygen Species (ROS) [4] Can generate Reactive Oxygen Species (ROS) [4]
Key Health Effect Associations Increased cholesterol; reduced antibody response [6] Carcinogenicity (kidney, testicular); increased cholesterol; reduced antibody response [2] [6] Increased cholesterol; reduced antibody response [6]

Detailed Experimental Data and Protocols

Supporting experimental data and methodologies from key studies provide evidence for the comparisons summarized in the table.

In Vitro Immunotoxicity Study (2024)

This study investigated the structure-activity relationship of various PFAS, including PFDA, PFOA, and PFOS, using human immune cells [4].

  • Cell Model: THP-1 cell line (human leukemia monocytic cells), used as both monocytes and differentiated macrophages [4].
  • Exposure Protocol: Cells were exposed to PFAS in a concentration range of 0-800 μM for either 3 or 24 hours [4].
  • Assessment Endpoints:
    • Cell Viability: Measured using the MTT assay, a colorimetric test for metabolic activity [4].
    • Reactive Oxygen Species (ROS) Generation: Measured using the DCFH assay, which fluoresces in the presence of ROS [4].
  • Key Findings on Cytotoxicity:
    • In macrophages, the cytotoxicity ranking was: 6:2 FTOH > 4:2 FTOH > PFOS > PFDA > PFNA > PFOA > PFHxS [4]. This shows that PFDA was more cytotoxic than both PFOA and PFNA (a C9 PFAS), though slightly less than PFOS in this specific cell model and assay.

The experimental workflow of this study can be summarized as follows:

Start THP-1 Cell Line Diff Differentiation Start->Diff Mono THP-1-derived Monocytes Diff->Mono Macro THP-1-derived Macrophages Diff->Macro Exp PFAS Exposure (0-800 μM, 3/24h) Mono->Exp Macro->Exp Assay1 MTT Assay (Cell Viability) Exp->Assay1 Assay2 DCFH Assay (ROS Generation) Exp->Assay2 Result Cytotoxicity & ROS Ranking Assay1->Result Assay2->Result

Mechanism of Oxidative Stress Induction by PFDA (2025)

A 2025 study provided deeper insight into a specific molecular mechanism through which PFDA exerts its toxic effects.

  • Finding: PFDA increases oxidative stress in zebrafish by inhibiting mitochondrial β-oxidation [5].
  • Mechanism Interpretation: Mitochondrial β-oxidation is the process by which fatty acids are broken down to produce energy. By inhibiting this process, PFDA likely causes an accumulation of fatty acids and disrupts normal mitochondrial function, leading to the production of harmful reactive oxygen species (ROS) and cellular damage [5]. This identified mechanism contributes to understanding its higher relative toxicity.

Research Trends and Regulatory Context

  • The Chain-Length Trend: A consistent finding in PFAS toxicology is that, within the same class (e.g., PFCAs), longer carbon chains generally lead to greater potential for bioaccumulation and increased toxicity [1]. As a C10 carboxylic acid, PFDA fits this pattern of being more potent than the shorter-chain PFOA (C8) [1].
  • Regulatory Status: PFOA and PFOS have been largely phased out of production in the US and are listed under the Stockholm Convention on Persistent Organic Pollutants due to health concerns [1] [2] [7]. This has led to their replacement with other PFAS, including longer-chain compounds like PFNA (C9) and PFDA (C10), which are now being more frequently detected in the environment and are under increased scientific scrutiny [1].

References

PFDA immunotoxicity comparison alternative PFAS

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Immunotoxicity of PFAS

PFAS Compound Chain Length / Type Key Immunotoxicity Findings Experimental Models

| PFDA (Perfluorodecanoic acid) | Long-chain | - Associated with decreased antibody response to vaccines. [1]

  • Considered a potent immunotoxicant. | Epidemiological studies. [1] | | PFOS, PFOA, PFNA | Long-chain | - Suppress antibody production (IgG, IgM).
  • Impair dendritic cell maturation (reduced CD83, CD86, HLA-DR).
  • Effects are concentration-dependent. [2] | Human PBMCs, THP-1 derived dendritic cells (in vitro). [2] | | PFHxS, PFBS, PFHxA, PFBA | Short-chain | - Show modest to intermediate immunomodulatory activity. [2]
  • Subtle immunosuppressive trends observed, particularly in female donors. [2] | Human PBMCs, THP-1 derived dendritic cells (in vitro). [2] | | TFA (Trifluoroacetic acid) | Ultra-short-chain | - Reduces antibody production at levels comparable to PFOS, indicating chain length alone is not a reliable predictor of toxicity. [2] | Human PBMCs (in vitro). [2] | | PFOA, PFHxS | Long-chain | - Increase bacterial load in zebrafish embryos, indicating suppressed innate immune function. [3] | Zebrafish embryo infection model (in vivo). [3] | | HFPO-DA (GenX), PFECHS | Alternative/Polymer | - Cause oxidative stress, reduce immune cell numbers, and dysregulate immune-related genes in zebrafish. [4]
  • Exhibit immunotoxicity comparable to or greater than legacy PFAS like PFOA and PFOS in some models. [4] | Zebrafish larvae (in vivo), molecular docking. [4] | | PFMOBA | Alternative/Perfluoroether | - Decreased numbers of B cells and Natural Killer (NK) cells in mice. [5] | Mouse model (in vivo). [5] | | PTFE (Polytetrafluoroethylene) | Polymer | - No suppressive effects observed.
  • Increased antibody release in female donors, suggesting possible sex-dependent immunostimulation. [2] | Human PBMCs (in vitro). [2] |

Key Experimental Models and Protocols

Researchers use a variety of methods to evaluate PFAS immunotoxicity. Here are details of some key protocols from the search results:

  • Human In Vitro Models (New Approach Methodologies - NAMs):

    • Model System: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors and THP-1 cell line-derived dendritic cells (DCs). [2]
    • Endpoint Measurements:
      • Antibody Secretion: PBMCs are stimulated to measure the production of IgG and IgM antibodies, often using ELISA. Suppression indicates impaired adaptive immune function. [2]
      • Dendritic Cell Maturation: THP-1-derived DCs are exposed to PFAS. The expression of surface markers (CD83, CD86, HLA-DR) is measured via flow cytometry. Reduced expression suggests an impaired ability to activate T-cells. [2]
    • Dosing: A range of environmentally and occupationally relevant concentrations are tested to establish concentration-response relationships. [2]
  • Zebrafish Embryo Model (Whole Organism NAM):

    • Model System: Dechorionated zebrafish embryos at 24 hours post-fertilization. [3]
    • Infection Challenge: Embryos are infected with fluorescent M. marinum bacteria via caudal vein injection. [3]
    • PFAS Exposure & Endpoint: Embryos are exposed to PFAS for 96 hours. The integrated fluorescence intensity within each embryo is measured and used as a proxy for bacterial load. A significant increase in fluorescence compared to vehicle-treated controls indicates immunosuppression. [3]
  • Mouse Model (In Vivo):

    • Model System: Adult male and female C57BL/6 mice. [5]
    • Exposure Regimen: Oral exposure (e.g., by gavage) to specific PFAS doses once daily for 28-30 days. [5]
    • Endpoint Measurements:
      • Lymphoid Organ Weights: Weights of the spleen and thymus are recorded. [5]
      • Immunophenotyping: Splenocytes are analyzed by flow cytometry to quantify specific immune cell populations (B cells, T cells, NK cells). [5]
      • Functional Assays: T cell-dependent antibody response (TDAR) is measured by injecting an antigen like Keyhole Limpet Hemocyanin (KLH) and subsequently measuring antigen-specific IgM and IgG levels in serum. [5]

The following diagram illustrates the logical workflow for an immunotoxicity assessment that integrates these models.

Start PFAS Immunotoxicity Assessment InVitro In Vitro Screening (NAM) Start->InVitro PBMC Human PBMC Model • Antibody secretion (IgG/IgM) • B-cell function InVitro->PBMC Dendritic Dendritic Cell Model • Maturation markers (CD83, CD86) • Antigen presentation InVitro->Dendritic InVivo In Vivo & Whole-Organism Validation Zebrafish Zebrafish Embryo • Bacterial load assay • Innate immune function InVivo->Zebrafish Mouse Mouse Model • TDAR antibody response • Immune cell population • Organ weights InVivo->Mouse Mech Mechanistic Investigation Risk Hazard Identification & Risk Assessment Mech->Risk PBMC->InVivo Dendritic->InVivo Zebrafish->Mech Mouse->Mech


Molecular Mechanisms of Immunotoxicity

The immunotoxic effects of PFAS, including PFDA, are thought to arise from several key molecular disruptions. The following diagram maps the primary signaling pathways involved.

PFAS PFAS Exposure PPAR Activation of Nuclear Receptors (PPARα, PPARγ) PFAS->PPAR NFKB Modulation of NF-κB Signaling PFAS->NFKB Calcium Alteration of Calcium Signaling & Homeostasis PFAS->Calcium OxStress Induction of Oxidative Stress PFAS->OxStress Lipid Disruption of Fatty Acid Metabolism PFAS->Lipid ImmuneEffect2 Reduced Antibody Response PPAR->ImmuneEffect2 Disrupts Lipid Metabolism ImmuneEffect1 Altered Cytokine Production (e.g., IL-1β, TNF-α, IFN-α) NFKB->ImmuneEffect1 Alters Inflammatory Response ImmuneEffect3 Impaired Immune Cell Function & Maturation Calcium->ImmuneEffect3 Disrupts Cell Signaling OxStress->ImmuneEffect3 Causes Cellular Damage Lipid->ImmuneEffect3 Affects Membrane Integrity ImmuneEffect4 Increased Susceptibility to Infection ImmuneEffect1->ImmuneEffect4 ImmuneEffect2->ImmuneEffect4 ImmuneEffect3->ImmuneEffect4

The mechanisms illustrated above are supported by experimental evidence:

  • PPAR Activation: PFAS like PFOA and PFOS activate PPARα, which disrupts lipid metabolism and is linked to hepatotoxicity and altered immune function. [6] This pathway is also relevant for PFDA.
  • NF-κB Signaling: PFOS has been shown to disturb immunomodulatory functions via NF-κB signaling in the liver of zebrafish. [4] Modulation of this pathway can dysregulate the production of cytokines like IL-1β and TNF-α. [4]
  • Oxidative Stress: Exposure to legacy and alternative PFAS (PFOA, PFOS, HFPO-DA, PFECHS) induces the excessive production of reactive oxygen species (ROS), leading to oxidative damage in immune cells. [4]
  • Calcium Signaling: Alteration of calcium signaling and homeostasis in immune cells is identified as a potential mechanism for PFAS-induced immunotoxicity. [1]

Key Takeaways for Researchers

  • Potency of PFDA: Regulatory bodies like ATSDR recognize PFDA, alongside PFOA and PFOS, as being associated with a decreased antibody response to vaccines in humans, marking it as a compound of significant concern. [1]
  • Beyond Chain Length: While long-chain PFAS are generally more potent, the immunotoxic potential cannot be predicted by chain length alone. Some short-chain (PFHxS) and even ultra-short-chain (TFA) compounds can exhibit significant immunosuppressive effects. [2] [3]
  • Alternatives Are Not Innocuous: Many emerging and alternative PFAS, such as HFPO-DA (GenX) and PFECHS, demonstrate immunotoxicity that is comparable to, and in some cases may exceed, that of the legacy compounds they replace. [4]
  • Sex-Specific Effects: Some studies note subtle immunosuppressive or immunostimulatory trends in female donors, suggesting that sex-dependent responses must be considered in risk assessment. [2]

References

PFDA carbon chain length toxicity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Carbon Chain Length and Toxicity Relationship

The core relationship is that longer carbon chain lengths in PFAS are associated with increased persistence, bioaccumulation potential, and cellular toxicity [1] [2]. The following table summarizes the key comparative data.

PFAS Compound Carbon Chain Length Cytotoxicity (Approx. Effective Concentration) Mitochondrial Toxicity (Mito Tox Index) Half-life (Rat, Male, Days)
PFDA C10 Significant cytotoxicity from ~100 µM [2] Highest inhibition and uncoupling [1] 39.9 [3]
PFNA C9 Significant cytotoxicity from ~100 µM [2] High [1] 29.5 [3]
PFOA C8 Significant cytotoxicity from ~100 µM [2] Moderate [1] 5.63 [3]
PFHxA C6 Low Low [1] Not prominent in results
PFBA C4 Minimal to no cytotoxicity [2] Very Low [1] 0.10 (for PFHA, C7) [3]
TFA C2 (Ultrashort) No cytotoxicity observed [2] Not prominent in results Not prominent in results

The increasing toxicity with chain length is primarily driven by two interconnected mechanisms:

  • Enhanced Mitochondrial Dysfunction: Longer-chain PFCAs act as more potent mitochondrial toxicants, disrupting cellular energy production by inhibiting the electron transport chain and acting as protonophores that uncouple oxidative phosphorylation [1].
  • Altered Toxicokinetics: Longer-chain PFCAs exhibit significantly longer biological half-lives and reduced clearance rates, leading to greater bioaccumulation [3].

Detailed Experimental Protocols

To evaluate PFAS toxicity, researchers use standardized in vitro methods. Below is a key protocol for assessing mitochondrial toxicity, a central mechanism of PFAS action.

1. Seahorse XF Mito Tox Assay for Mitochondrial Function

  • Objective: To quantify the effect of PFAS on mitochondrial function by measuring the Oxygen Consumption Rate (OCR) and calculating a Mito Tox Index (MTI) that distinguishes between inhibition and uncoupling [1].
  • Cell Line: HepG2 human liver cancer cells.
  • Procedure:
    • Cell Seeding: Seed HepG2 cells in a specialized Seahorse XF microplate at a density of 20,000 cells per well and culture for 24 hours [1].
    • Compound Treatment: On the day of the assay, wash cells and incubate them with PFAS compounds of varying chain lengths (e.g., from C3 to C10) dissolved in assay medium. A vehicle control and reference inhibitors (Rotenone/Antimycin A) are included [1].
    • OCR Measurement: Place the microplate in a Seahorse XF Analyzer, which sequentially injects modulators (Oligomycin, FCCP, Rotenone/Antimycin A) and measures real-time changes in OCR [1].
    • Data Analysis: The analyzer software automatically calculates two MTI values:
      • Inhibition MTI: Compares the maximum FCCP-induced OCR in treated cells vs. controls (scale 0 to -1) [1].
      • Uncoupling MTI: Compares the proton leak after Oligomycin injection in treated cells vs. the maximum FCCP-induced uncoupling in controls (scale 0 to 1) [1].
  • Supporting Assays:
    • Real-Time ATP Rate Assay: Run in parallel to translate OCR and PER data into mitochondrial and glycolytic ATP production rates, confirming bioenergetic failure [1].
    • xCelligence RTCA for Cytotoxicity: Monitor changes in cell impedance in real-time to assess overall cell viability and observe delayed cytotoxic effects that may follow mitochondrial damage [1].

Mechanism of Mitochondrial Toxicity

The diagram below illustrates how longer-chain PFAS like PFDA disrupt mitochondrial function, leading to cellular damage.

pfas_mitochondria_toxicity PFDA PFDA Enters Mitochondrion Enters Mitochondrion PFDA->Enters Mitochondrion Mitochondrion Mitochondrion ETC Complexes ETC Complexes Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) ETC Complexes->Reactive Oxygen Species (ROS)  Over-reduction Promotes ATP Synthase ATP Synthase Energy (ATP) Production Energy (ATP) Production ATP Synthase->Energy (ATP) Production Proton Gradient Proton Gradient Proton Gradient->ATP Synthase  Powers Proton Gradient->Energy (ATP) Production  Drives Cellular Damage Cellular Damage Energy (ATP) Production->Cellular Damage  Reduced Reactive Oxygen Species (ROS)->Cellular Damage Proton Leak Proton Leak Enters Mitochondrion->Proton Leak  Acts as Protonophore Proton Leak->ETC Complexes  Increases Electron Flow Proton Leak->Proton Gradient  Dissipates

Experimental Workflow for PFAS Toxicity Profiling

This flowchart outlines the integrated workflow for a comprehensive toxicity assessment of PFAS.

pfas_toxicity_workflow Cell Culture (HepG2) Cell Culture (HepG2) Treat with PFAS (C2-C10) Treat with PFAS (C2-C10) Cell Culture (HepG2)->Treat with PFAS (C2-C10) Real-Time Cell Analysis (xCelligence) Real-Time Cell Analysis (xCelligence) Treat with PFAS (C2-C10)->Real-Time Cell Analysis (xCelligence) Seahorse XF Mito Tox Assay Seahorse XF Mito Tox Assay Treat with PFAS (C2-C10)->Seahorse XF Mito Tox Assay Real-Time ATP Rate Assay Real-Time ATP Rate Assay Treat with PFAS (C2-C10)->Real-Time ATP Rate Assay Viability & Proliferation Data Viability & Proliferation Data Real-Time Cell Analysis (xCelligence)->Viability & Proliferation Data Mitochondrial Toxicity Index (MTI) Mitochondrial Toxicity Index (MTI) Seahorse XF Mito Tox Assay->Mitochondrial Toxicity Index (MTI) ATP Production Rates ATP Production Rates Real-Time ATP Rate Assay->ATP Production Rates Integrated Analysis & Reporting Integrated Analysis & Reporting Viability & Proliferation Data->Integrated Analysis & Reporting Mitochondrial Toxicity Index (MTI)->Integrated Analysis & Reporting ATP Production Rates->Integrated Analysis & Reporting

Key Insights for Research

  • Chain Length as a Predictor: Carbon chain length serves as a robust preliminary indicator of potential hazard for data-poor PFAS, with longer chains (C8-C10) requiring greater scrutiny [1] [2].
  • Mechanistic Link: The observed increase in cytotoxicity with chain length can be largely explained by the corresponding increase in mitochondrial dysfunction, which leads to bioenergetic failure [1].
  • Toxicokinetics Matter: The dramatically longer half-lives of longer-chain PFCAs like PFDA mean that even low-level exposure can lead to significant bioaccumulation over time, posing a greater chronic risk [3].

References

PFDA Serum Levels in the U.S. Population

Author: Smolecule Technical Support Team. Date: February 2026

Population / Study Group Time Period Geometric Mean (ng/mL) Key Characteristics / Notes
General U.S. Population (NHANES) 2005-2006 0.3 ng/mL (25th, 75th percentile: 0.2, 0.5) [1] Median and percentile values provided.
General U.S. Population (NHANES) 2017-2018 0.2 ng/mL (25th, 75th percentile: 0.1, 0.3) [1] Shows a decline from 2005-2006 levels.
U.S. Adult Workers (NHANES) 2005-2014 Varies by industry [2] See the dedicated Occupational Exposure table below.
Volunteer Firefighters (NJ Study) 2019 Elevated compared to NHANES [3] Specific levels not stated in the provided excerpt.
Affected Communities (Multi-site) 2019-2023 Not elevated in adults/children vs NHANES [4] PFHxS and PFOA were elevated, but PFDA was not.

Occupational and Special Exposure Groups

Certain occupations and communities with contaminated drinking water can have different exposure profiles. The table below highlights findings for specific groups.

Group / Industry PFDA Level (ng/mL) Comparison & Context
Construction (Industry) 0.33 Among the highest levels across studied industries [2].
Utilities (Industry) Data not specified Listed among industries with high PFAS levels [2].
Life/Physical/Social Science (Occupation) 0.33 Among the highest levels across studied occupations [2].
Installation/Maintenance/Repair (Occupation) Data not specified Listed among occupations with high PFAS levels [2].
Volunteer Firefighters Elevated Study found a different serum PFAS profile, with PFDA, PFNA, and PFDoA elevated compared to NHANES. PFDA levels were positively associated with years of firefighting [3].
Communities with Contaminated Water Not elevated A large multi-site study found PFHxS and PFOA were elevated in adults, but PFDA was not significantly elevated compared to NHANES [4].

NHANES Laboratory Methodology

The National Health and Nutrition Examination Survey (NHANES) provides nationally representative data. The following is the standard protocol used for measuring PFAS in serum, ensuring high-quality, comparable data [5].

workflow NHANES PFAS Serum Analysis Workflow Participant Selection Participant Selection Specimen Collection Specimen Collection Participant Selection->Specimen Collection Sample Preparation Sample Preparation Specimen Collection->Sample Preparation  Store at -30°C Online SPE-HPLC-TIS-MS/MS Online SPE-HPLC-TIS-MS/MS Sample Preparation->Online SPE-HPLC-TIS-MS/MS  Dilute with formic acid Data Processing Data Processing Online SPE-HPLC-TIS-MS/MS->Data Processing  Low ng/mL LOD Quality Weighted Estimates Quality Weighted Estimates Data Processing->Quality Weighted Estimates

Key Experimental Protocol Details:

  • Eligible Sample: A random one-third subsample of participants aged 12 years and older from the nationally representative NHANES survey [5].
  • Laboratory Methodology: Quantitative analysis using online solid phase extraction coupled to high performance liquid chromatography-turboionspray ionization-tandem mass spectrometry (online SPE-HPLC-TIS-MS/MS) [5] [6].
  • Quality Assurance & Control (QA/QC): Rigorous protocols meet Clinical Laboratory Improvement Amendments (CLIA) mandates. Procedures include [5]:
    • Use of structured competency assessments.
    • Analysis of blind split samples and duplicate testing.
    • Adherence to Westgard rules for quality control.
  • Data Processing & Reporting:
    • The limit of detection (LOD) for PFDA and other PFAS is 0.10 ng/mL [5].
    • Results below the LOD are handled with an imputed fill value (LOD/√2) to allow for statistical analysis [5] [6].
    • Special subsample weights are applied to generate estimates representative of the U.S. population [5].

Trends and Demographics

  • Overall Trend: Serum levels of PFDA in the general U.S. population have declined over time. Geometric mean concentrations fell by approximately 50% from 2000–2001 to 2015, consistent with the phase-out of certain long-chain PFAS [1] [7].
  • Demographic Variability: A 2023 study analyzing NHANES data from 1999–2018 concluded that demographic factors like race/ethnicity, age, and sex influence serum PFAS levels. Adults, males, and non-Hispanic White populations were identified as having higher exposure risks for the PFAS studied, including PFDA [8].

References

Comparative Table of PFDA Transfer Ratios

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative cord blood to maternal serum ratios for PFDA reported in key studies.

Study / Population Cord Blood to Maternal Serum Ratio for PFDA Sample Size (Mother-Infant Pairs) Key Context & Findings
Liu et al. (2011), China [1] 0.36 (Mean) 50 This early study established a baseline transfer rate, indicating that PFDA passes through the placental barrier less efficiently than PFOA.
Cariou et al. (2015), France [2] 0.54 (Median) 102 The higher ratio suggests that nearly half of the maternal PFDA circulates to the fetus, highlighting significant transfer. This was part of a detailed multi-PFAS profile investigation.
Kaboré et al. (2023), Lebanon [3] [4] Not Detected in cord serum 59 Despite PFDA being detected in maternal serum and breast milk, it was not found in the analyzed cord serum samples, suggesting potentially low or variable transfer.

Detailed Experimental Protocols

To assess the reliability and applicability of the data, here is a detailed breakdown of the experimental methodologies used in the key studies.

  • Liu et al. (2011) [1]

    • Sample Collection: Matched maternal blood, cord blood, and breast milk samples were collected from 50 pairs in Jinhu County, China.
    • Analytical Technique: PFAS concentrations were determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
    • Quantification: The transfer ratio was calculated as the concentration in cord serum divided by the concentration in maternal serum.
  • Cariou et al. (2015) [2]

    • Sample Collection: This study analyzed paired maternal serum and cord serum from 102 women in Toulouse, France, who gave birth via planned caesarean section.
    • Analytical Technique: A wide panel of perfluoroalkyl acids (PFAAs) was quantified using HPLC coupled with tandem mass spectrometry (HPLC/MS-MS).
    • Quality Control: The method's reliability was confirmed through strict validation, with intra-assay coefficients of variation ranging from 0.8% to 8.5%.

PFAS Placental Transfer Workflow

The following diagram illustrates the general pathway and key factors influencing the placental transfer of PFAS like PFDA, from maternal exposure to fetal cord blood.

pfas_transfer PFAS Placental Transfer Pathway Maternal Exposure\nSources Maternal Exposure Sources Maternal Serum\nPFAS Level Maternal Serum PFAS Level Maternal Exposure\nSources->Maternal Serum\nPFAS Level Ingestion/Inhalation Placental Barrier\n(Selective Transfer) Placental Barrier (Selective Transfer) Maternal Serum\nPFAS Level->Placental Barrier\n(Selective Transfer) Circulation Fetal Cord Blood\nPFAS Level Fetal Cord Blood PFAS Level Placental Barrier\n(Selective Transfer)->Fetal Cord Blood\nPFAS Level Transfer Efficiency (Ratio) Diet (Fish, Dairy) Diet (Fish, Dairy) Diet (Fish, Dairy)->Maternal Exposure\nSources Drinking Water Drinking Water Drinking Water->Maternal Exposure\nSources Consumer Products Consumer Products Consumer Products->Maternal Exposure\nSources PFAS Chain Length PFAS Chain Length PFAS Chain Length->Placental Barrier\n(Selective Transfer) Protein Binding Affinity Protein Binding Affinity Protein Binding Affinity->Placental Barrier\n(Selective Transfer)

Key Interpretative Insights

  • Comparative Transfer Efficiency: The data indicates that PFDA has a low to moderate placental transfer efficiency. Its ratio often falls between those of other common PFAS; for instance, PFOA (a C8 acid) typically shows a higher ratio (often >0.7 [1] [2]), while longer-chain PFAS like PFDoA may have lower ratios.
  • Implications for Drug Development: The variable and often limited transfer of PFDA across the placenta underscores the critical role of a molecule's physicochemical properties (e.g., carbon chain length, functional group, protein binding affinity) in determining fetal exposure. This is a vital consideration for designing biologics or small molecules intended for use during pregnancy.
  • Contextualizing 'Not Detected' Results: The failure to detect PFDA in some cord blood studies [3] [4] could be due to regional exposure differences, lower sensitivity of analytical methods, or true biological variability in transfer. It highlights the importance of method validation and population-specific assessment.

References

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key data on the temporal trend of PFDA in the general U.S. population, as monitored by the National Health and Nutrition Examination Survey (NHANES).

Time Period Median Serum Concentration (ng/mL) 25th, 75th Percentile (ng/mL) Data Source / Context
2005-2006 0.3 (0.2, 0.5) NHANES [1]
2017-2018 0.2 (0.1, 0.3) NHANES [1]
Additional Context
Geographic Scope: U.S. general population [1]
Biomarker: Serum [1]
Supporting Data: A study of American Red Cross donors also showed a 50% decline in geometric mean PFDA concentrations from 2000-2001 to 2015 [1]

This decline is part of a broader trend observed for several Per- and Polyfluoroalkyl Substances (PFAS), largely due to industry phase-outs and regulatory actions [2] [1].

Key Experimental Protocols

The data on temporal trends primarily comes from large-scale public health surveillance programs. Here are the methodologies relevant to the data presented:

1. NHANES Biomonitoring Protocol The NHANES program, run by the CDC, is the primary source for population-level biomonitoring data in the U.S. [2].

  • Study Design: A continuous, cross-sectional survey using a complex, multistage, probability sampling design to be representative of the non-institutionalized U.S. population [2].
  • Sample Collection: Blood samples are collected from participants.
  • Analytical Technique: PFAS are measured in serum samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [3]. The CDC employs rigorous quality control and participates in programs like the Ring Test for inter-laboratory comparison to ensure data quality and comparability over time [4].

2. Toxicokinetic (TK) Modeling While not a direct source for the trend table, TK modeling is a key methodology for interpreting biomonitoring data and connecting external exposure to internal dose. These models can be adapted to predict serum concentrations for PFAS like PFDA based on animal data, supporting risk assessment [5].

  • Model Type: Compartmental or Physiologically Based Toxicokinetic (PBTK) models.
  • General Workflow: Models are parameterized using animal data (e.g., from non-human primates) and then scaled to humans using human physiological parameters (e.g., body weight, cardiac output). Model parameters are calibrated to match known human half-lives where data exist [5].
  • Validation: Models are validated by checking if their predictions for well-studied PFAS (like PFOA and PFOS) align with observed human biomonitoring data [5].

Methodological Workflow and Pathway Analysis

The following diagrams illustrate the core processes behind generating the data and understanding the biological significance of PFDA exposure.

NHANES Biomonitoring Workflow Start Survey Population Selection (Multistage Probability Sampling) A Participant Interview & Informed Consent Start->A B Biological Sample Collection (Blood/Serum) A->B C Laboratory Analysis (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) B->C D Data Processing & Quality Control C->D E Statistical Analysis & Trend Calculation D->E F Public Data Release & Reporting of Temporal Trends E->F

PFAS Metabolic Pathway Analysis PFAS_Exposure PFAS Exposure (e.g., PFDA) MIE Molecular Initiating Event (e.g., PPARα Activation) PFAS_Exposure->MIE KE1 Key Event: Alteration in Lipid Metabolism MIE->KE1 KE2 Key Event: Disruption of Amino Acid Metabolism (e.g., Tryptophan, Urea Cycle) MIE->KE2 KE3 Key Event: Perturbation of Purine/Pyrimidine Metabolism MIE->KE3 AO1 Adverse Outcome: Dyslipidemia KE1->AO1 AO2 Adverse Outcome: Hypertension KE1->AO2 AO3 Adverse Outcome: Insulin Resistance KE2->AO3 KE3->AO3 AO2->AO3 AO4 Adverse Outcome: Obesity AO3->AO4

Research Recommendations and Data Gaps

To build a more comprehensive comparison guide as you envisioned, the following areas require further investigation:

  • Expand PFAS Comparison: Focus on obtaining parallel temporal trend data for other PFAS like PFOA, PFOS, PFHxS, and PFNA to enable a direct comparison of their decline rates and current serum levels [3] [1].
  • Refine Metabolic Pathways: The association between PFDA and specific metabolic outcomes is an area of active research. The pathways shown are commonly reported for PFAS as a class; confirming these for PFDA specifically requires deeper literature review [3] [6].
  • Leverage Advanced Tools: Using artificial intelligence tools like AOP-helpFinder can help systematically scour scientific literature to identify and confirm linkages between specific PFAS like PFDA and adverse metabolic outcomes, supporting the development of Adverse Outcome Pathways (AOPs) [6].

References

Comparison of PFDA PPARα Activation Potency vs. Other PFAS

Author: Smolecule Technical Support Team. Date: February 2026

PFAS Compound Chain Length Functional Group Relative PPARα Activation Potency (vs. PFDA or as reported) Experimental System Citation
PFNA C9 Carboxylate Stronger than PFDA COS-1 cells, transient transfection [1]
PFOA C8 Carboxylate Weaker than PFDA COS-1 cells, transient transfection [1]
PFDA C10 Carboxylate Reference Compound (Potent activator) COS-1 cells, transient transfection [1]
PFDoA C12 Carboxylate Activates mouse PPARα; does not activate human PPARα COS-1 cells, transient transfection [1]
PFOS C8 Sulfonate Weaker than carboxylates of similar chain length (e.g., PFOA) CALUX assay; various in vitro systems [2] [3] [1]
HFPO-DA (GenX) Ether Carboxylated Ether Among the most potent PFAS tested in rat and human PPARα assays PPARα ligand binding domain assays (human & rat) [3]
NBP2 - - Most potent PFAS tested in rat and human PPARγ assays PPARγ ligand binding domain assays (human & rat) [3]
4:2 FTOH - Polyfluorotelomer Alcohol Weak or no activation of PPARα or PPARγ PPARα/γ ligand binding domain assays [3]

Key Structural Determinants of Potency

The experimental data points to several key structural factors that influence a PFAS compound's ability to activate PPARα:

  • Chain Length: For perfluoroalkyl carboxylates, the potency of PPARα activation generally increases with carbon chain length from C4 to C9, with PFNA (C9) being the strongest activator in this series. PFDA (C10) is also a potent activator, but longer chains like PFDoA (C12) show divergent effects between species, failing to activate human PPARα [1].
  • Functional Group: When comparing compounds with the same number of (per)fluorinated carbons, carboxylates are consistently more potent PPARα activators than sulfonates [2] [1]. Furthermore, emerging compounds with ether groups (e.g., HFPO-DA/GenX) can be among the most potent activators [2] [3].
  • Species Specificity: Significant differences exist between species. Many PFAS, including PFDA, are more potent activators of mouse PPARα than human PPARα [4] [1]. Some effects observed in mice, like PFHxS-induced changes in liver weight, are mediated by mouse PPARα but not human PPARα [4].

Detailed Experimental Protocols

The comparative data presented rely on robust and standardized in vitro assays. Here are the methodologies for two key protocols cited:

Chemically Activated Luciferase Gene Expression (CALUX) Assay
  • Principle: This assay measures a compound's ability to activate a nuclear receptor (like PPARα) by quantifying the resulting expression of a luciferase reporter gene. The light produced is directly proportional to the level of receptor activation [2].
  • Application: Used to experimentally test and compare the PPARα activation efficacy and potency of various PFAS based on their structural differences [2].
PPAR Ligand Binding Domain (LBD) Assay
  • System: Utilizes cells (e.g., HEK293T) transfected with plasmids expressing the ligand binding domain of human or rat PPARα (or PPARγ) fused to a Gal4 DNA binding domain, along with a luciferase reporter gene [3] [5].
  • Procedure: Cells are exposed to test chemicals (PFAS, fatty acids, or reference agonists like WY14643). Receptor activation is measured via luciferase activity. Key metrics include the EC20 (effect concentration for 20% activation), maximal fold induction, and Area Under the Curve (AUC) to evaluate both potency and efficacy [3].

To help visualize the key relationships and experimental workflow, the following diagrams summarize the structural determinants and a common assay method.

G cluster_legend Key: Determinants of PFAS PPARα Activation Potency PFAS_Structure PFAS Chemical Structure Chain_Length Carbon Chain Length PFAS_Structure->Chain_Length Functional_Group Functional Group PFAS_Structure->Functional_Group Species Biological Species PFAS_Structure->Species Potency_Rule1 Potency ↑ with length (C4 to C9) PFNA (C9) > PFDA (C10) > PFOA (C8) Chain_Length->Potency_Rule1 Potency_Rule2 Carboxylates > Sulfonates Functional_Group->Potency_Rule2 Potency_Rule3 Ether-linked can be highly potent (e.g., HFPO-DA/GenX) Functional_Group->Potency_Rule3 Potency_Rule4 Mouse PPARα > Human PPARα Species->Potency_Rule4 LegendRoot Chemical & Biological Factors LegendDeterminant Key Determinant LegendObservation Observed Effect on Potency LegendDeterminant->LegendObservation LegendArrow Influence

G PPARα Ligand Binding Domain (LBD) Reporter Assay Workflow Start Start: Plate cells expressing PPARα-LBD & reporter Step1 Expose cells to test PFAS or control compounds Start->Step1 Step2 Incubation period (PFAS enters cells, may bind PPARα) Step1->Step2 Step3 Activated PPARα-LBD binds DNA, triggers transcription of luciferase Step2->Step3 Step4 Add luciferase substrate (initiates light-producing reaction) Step3->Step4 Step5 Measure luminescence (Light intensity ∝ PPARα activation) Step4->Step5 End End: Analyze data for EC20, efficacy, and potency Step5->End

Interpretation Guide for Professionals

When evaluating these results for drug development or risk assessment, consider:

  • Assay Selection Matters: The CALUX and LBD assays are excellent for high-throughput screening and mechanistic studies, but they measure a specific transcriptional endpoint. Always consider following up with more complex models for a holistic view.
  • Look Beyond PPARα: While PPARα is a primary target, many PFAS also activate PPARγ and other nuclear receptors like CAR and PXR [3] [4]. The overall toxicological profile may result from a combination of these activities.
  • Mind the Concentrations: In vitro activation often occurs at micromolar (µM) concentrations, which are much higher than typical human exposure levels (nanogram per milliliter range) [5]. Translating in vitro potency to in vivo relevance requires careful consideration of pharmacokinetics and bioaccumulation.

References

PFDA Bioaccumulation Factors Across Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles Bioaccumulation Factors (BAF) and Biomagnification Factors (BMF) for PFDA from various experimental and field studies.

Organism / Context Reported Value (BAF/BMF) Notes / Conditions Source
Freshwater Mussels (Sagittunio subrostratus) BAF: 4.80 ± 1.21 L/kg Laboratory-derived, 7-day exposure at 10 µg/L [1]
Tropical Lakes Food Web (Nigeria) BMF: >1 Indicated trophic level increase in a suburban lake [2]
Project 1007 Watershed (Minnesota, USA) BAF: Increases with Trophic Level Concentrations generally increased from plants to predatory fish [3]
Marine Environment (Review) High Persistence & Bioaccumulation PFDA and PFUnDA (C11) detected at high concentrations across several taxa [4]

Experimental Protocols for Key Studies

Here are the detailed methodologies from the cited experiments to support your evaluation of the data.

  • Freshwater Mussel Laboratory Study [1]: This study aimed to derive bioaccumulation kinetics for several PFAS, including PFDA.

    • Test Organism: Sagittunio subrostratus, a model freshwater pond mussel.
    • Exposure Regimen: Mussels were exposed to PFDA at a concentration of 10 µg/L for a 14-day uptake period.
    • Elimination Phase: This was followed by a 7-day depuration period in clean water.
    • Analysis: Bioaccumulation kinetics (uptake and elimination rate constants) were determined. The ratio-based BAF was calculated from chemical concentrations in the mussels and the exposure water at day 7.
  • Tropical Lakes Field Study [2]: This field investigation analyzed the real-world trophic transfer of PFAS.

    • Study Sites: Two tropical lakes in Southwestern Nigeria with contrasting urban intensities.
    • Sampling: Over 8 months, sediment and multiple fish species across different trophic levels were sampled.
    • Analysis: Various PFAS congeners were analyzed in the samples. The Biomagnification Factor (BMF) was estimated to quantify the increase in PFDA concentration between trophic levels.
  • Watershed-Scale Case Study [3]: This was a large-scale field assessment of a contaminated watershed.

    • Study Area: The Project 1007 conveyance system in Minnesota, USA, which includes historical PFAS disposal sites.
    • Sampling: Extensive sampling of abiotic media and a wide range of biotic media was conducted.
    • Trophic Analysis: The PFAS concentrations were evaluated across the aquatic food web, from plants to predatory fish, to identify site-specific bioaccumulation patterns.

The experimental workflow for assessing PFDA bioaccumulation, as synthesized from these studies, generally follows the path outlined below:

start Study Design lab Controlled Laboratory Exposure start->lab field Field Sampling start->field analysis Tissue & Media Analysis lab->analysis field->analysis calc BAF/BMF Calculation analysis->calc result Bioaccumulation Assessment calc->result

Key Insights for Comparison

When comparing PFDA's bioaccumulation to other substances, consider these patterns observed in the research:

  • Chain Length Dependence: PFDA is a long-chain Perfluoroalkyl Carboxylic Acid (PFCA). Studies consistently show that the bioaccumulation potential of PFCAs increases with carbon chain length [4] [5]. This is why PFDA generally shows higher bioaccumulation than shorter-chain alternatives like PFOA.
  • Trophic Magnification: Field studies confirm that PFDA can biomagnify, meaning its concentration increases with each step in the food web [2] [3]. This is a critical distinction from short-chain PFAS, which may not biomagnify to the same extent.
  • Interspecies Variability: Bioaccumulation is highly species-dependent. For example, the BAF for freshwater mussels was relatively low [1], whereas higher trophic level fish in field studies showed significant accumulation [2] [4].

References

PFDA Elimination Half-Life: Species Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes PFDA elimination half-life data from available human and non-human primate studies. All human data comes from observational studies of exposed populations, not controlled dosing experiments [1].

Species & Demographics Route of Exposure Elimination Half-Life (Mean Values) Study Reference
Human, >50 years, Male & Female Not Applicable (Observational) 12 years (SE ±1.5, Geometric Mean: 7.1 years) Zhang et al. 2013 [1]
Human, <50 years, Female Not Applicable (Observational) 4.5 years (SE ±0.4, Geometric Mean: 4.0 years) Zhang et al. 2013 [1]
Cynomolgus Monkey, Adult, Male Intravenous (Single dose) 32.6 days (SD ±8.0 days) Butenhoff et al. 2004c [1]
Cynomolgus Monkey, Adult, Female Intravenous (Single dose) 20.9 days (SD ±12.5 days) Butenhoff et al. 2004c [1]

> Note: The human data shows a significant difference in half-life based on age, with older individuals retaining PFDA for much longer. There also appears to be a sex-dependent difference in elimination in non-human primates, though this is less clear in the available human data.

Detailed Experimental Protocols

Understanding how this data was generated is crucial for interpretation. Here are the methodologies for the two main types of studies cited.

Observational Human Half-Life Study

This method estimates half-life by periodically measuring chemical concentrations in the blood of previously exposed individuals after exposure has ended [2].

  • Population: The study followed retired workers from a fluorochemical production facility. Their serum concentrations were expected to be high enough to track over time.
  • Sample Collection: Blood samples (approx. 10 mL) were collected from participants over five years. Serum was separated and stored in plastic vials at -80°C to preserve integrity.
  • Chemical Analysis: At the end of the study, serum concentrations of PFDA were measured using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
    • Quantification: This was done using an internal standard technique for accuracy, specifically using a stable isotope-labeled internal standard.
  • Half-Life Calculation: For each subject, the elimination of PFDA appeared linear on a semi-log plot. Therefore, a first-order kinetic model was used to estimate the elimination half-life from the slope of the concentration-time curve [2].
Bayesian Hierarchical Modeling for Animal Studies

Recent research has used advanced statistical methods to synthesize data from multiple animal studies, providing more robust and consistent pharmacokinetic parameter estimates [3] [4] [5].

  • Objective: To address variability in PK parameters from different studies by combining data using a consistent modeling approach.
  • Data Collection: A systematic literature search identified single-dose PK studies in mice, rats, and non-human primates that administered PFDA intravenously or via oral gavage and reported time-course blood concentration data.
  • Modeling Technique: A Bayesian hierarchical model was implemented.
    • This is a "partially-pooled" method where data from each individual study is used to estimate parameters, but these parameters are also informed by a higher-level "population" distribution from all studies.
    • It uses Markov Chain Monte Carlo (MCMC) simulation for fitting models and characterizing uncertainty.
  • Key Findings of the Methodology:
    • This approach improves parameter identifiability and allows for the incorporation of prior knowledge.
    • It provides population mean estimates for parameters like clearance and half-life, while also quantifying the underlying uncertainty and variability between studies [3] [4].
    • The analysis confirmed that standard allometric scaling assumptions for clearance do not work well for many PFAS, including PFDA, highlighting the importance of these sophisticated methods for cross-species extrapolation [3].

Experimental Workflow Visualization

The following diagram illustrates the workflow of the Bayesian hierarchical modeling approach used in the modern pharmacokinetic analysis of PFDA.

Start Start: Systematic Literature Review DataExtraction Extract Time-Course Concentration Data Start->DataExtraction ModelSpec Specify Hierarchical PK Model DataExtraction->ModelSpec MCMCFitting Fit Model using MCMC Simulation ModelSpec->MCMCFitting PosteriorAnalysis Analyze Posterior Distributions MCMCFitting->PosteriorAnalysis Results Report Population Mean Half-Life & Uncertainty PosteriorAnalysis->Results

Key Mechanisms Influencing PFDA Half-Life

Research points to several key mechanisms that explain the long and variable half-life of PFDA across species:

  • High Plasma Protein Binding: PFDA is highly bound (>99%) to proteins in plasma, particularly to albumin [2] [6]. This binding makes the compound unavailable for filtration and excretion, significantly prolonging its half-life. The binding affinity increases with carbon chain length.
  • Active Renal Reabsorption: Unlike many substances, PFDA is not just filtered out by the kidneys. It is actively reabsorbed back into the bloodstream via organic anion transporters (OATs) in the renal proximal tubule cells [2] [6]. This saturable resorption process is a major reason for the long half-life in humans and the significant species-specific differences, as transporter abundance and affinity vary.
  • Enterohepatic Circulation: Studies in rats indicate that PFDA undergoes enterohepatic circulation, meaning it is excreted in bile from the liver into the intestine, only to be reabsorbed back into the bloodstream, creating a recycling loop that further extends its residence time in the body [2].

The diagram below summarizes this multi-factorial elimination process for PFDA in the body.

PFDA PFDA Bound Bound to Plasma Proteins (Primarily Albumin) PFDA->Bound Free Free PFDA in Blood PFDA->Free Liver Liver Free->Liver Distribution Kidney Kidney Free->Kidney Recirc Enterohepatic Circulation Liver->Recirc Kidney->Free Active Reabsorption (via OATs) Elimination Elimination Kidney->Elimination  Filtration Recirc->Free

References

PFDA developmental effects autism spectrum association

Author: Smolecule Technical Support Team. Date: February 2026

The PFAS-Neurodevelopment Connection

The table below summarizes the current understanding of how early-life exposure to PFAS, as a chemical class, may affect neurodevelopment.

Aspect Key Findings on PFAS (Including PFDA) and Neurodevelopment
Overall Association with ASD & ADHD Epidemiological studies show mixed and inconsistent results; some report associations with increased ASD/ADHD risk or behavioral issues, while others find no link or even protective effects [1].
General Neurodevelopmental Toxicity More consistent evidence links early-life PFAS exposure to deficits in cognitive, motor, and language development in infants and toddlers [1].
Proposed Mechanisms PFAS can cross the placental barrier and affect the developing brain by disrupting neuroendocrine signaling (e.g., thyroid hormones), impacting dopamine and glutamate signaling, and causing epigenetic changes [1].
Inflammation as a Key Pathway PFDA has been shown to exacerbate intestinal inflammation via the cGAS/STING/NF-κB pathway. As neuroinflammation is a recognized theory in ASD pathophysiology, this represents a plausible indirect link [2] [3] [4].

Mechanistic Insight: PFDA and the Inflammatory Pathway

Although a direct PFDA-ASD link is not established, experimental studies reveal a specific mechanism through which PFDA can promote inflammation, a process relevant to ASD.

The following diagram illustrates the molecular signaling pathway through which PFDA exacerbates inflammation, as identified in recent experimental studies [2] [4].

G PFDA PFDA Macrophage\nActivation Macrophage Activation PFDA->Macrophage\nActivation cGAS/STING\nPathway cGAS/STING Pathway NF-κB\nActivation NF-κB Activation cGAS/STING\nPathway->NF-κB\nActivation Pro-inflammatory\nCytokines (e.g., IL-1β) Pro-inflammatory Cytokines (e.g., IL-1β) NF-κB\nActivation->Pro-inflammatory\nCytokines (e.g., IL-1β) Intestinal\nInflammation Intestinal Inflammation Pro-inflammatory\nCytokines (e.g., IL-1β)->Intestinal\nInflammation Macrophage\nActivation->cGAS/STING\nPathway

Pathway Explanation: Research demonstrates that exposure to environmentally relevant levels of PFDA can trigger inflammation in macrophages [2] [4]. RNA-seq screening and molecular experiments identified that PFDA primarily activates the non-canonical cGAS/STING pathway, which in turn leads to the activation of the NF-κB signaling cascade [4]. This cascade results in the increased production of pro-inflammatory cytokines, such as IL-1β, ultimately exacerbating conditions like intestinal inflammation, which was confirmed in a mouse model of inflammatory bowel disease (IBD) [2] [4]. Given the established role of neuroinflammation and gut-brain axis interactions in ASD, this pathway presents a plausible mechanistic link worthy of further investigation.

Experimental Models for Investigating Neurodevelopmental Disorders

For researchers aiming to study the association between environmental exposures like PFDA and ASD, various animal models are available. The table below compares common models used in ASD research [3] [5].

Model Type Examples Key Strengths Primary Limitations
Genetic Models Shank2/3 KO, Fmr1 KO (Fragile X), 15q11-13 dup High construct validity for monogenic forms of ASD; allows study of specific molecular pathways [3]. Does not model idiopathic (unknown cause) ASD or environmental triggers [3] [5].
Induced Models VPA (Valproic Acid), Maternal Immune Activation (MIA) Strong face validity, reproducing core behavioral phenotypes; models environmental risk factors [3]. Can have broad systemic effects, making it difficult to isolate specific mechanistic pathways [5].
Idiopathic Models BTBR T+ Itpr3tf/J (BTBR) inbred mice Exhibits core ASD-like behaviors (e.g., social deficits) without targeted genetic or chemical manipulation [3]. The underlying biological cause of the phenotype is often unknown, complicating mechanistic studies [3].
Non-Rodent Models Zebrafish, Fruit flies (D. melanogaster) High-throughput screening, genetic manipulability, low cost [3] [5]. Behavioral analyses have weaker correlation with complex human neurobehavioral symptoms [3].

Research Recommendations

To advance the understanding of a potential PFDA-ASD link, future studies could focus on:

  • Mixture Effects: Investigating the impact of PFDA in combination with other PFAS and environmental toxicants [1].
  • Advanced Models: Utilizing genetic ASD models exposed to PFDA to study gene-environment interactions.
  • Direct Assessment: Implementing behavioral tests relevant to ASD core symptoms (e.g., social interaction, repetitive behaviors) in animals following developmental PFDA exposure [3] [5].
  • Human Cohort Studies: Larger, longitudinal studies with precise exposure assessment are needed to clarify epidemiological links [1] [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Perfluorodecanoic acid is a liquid. (NTP, 1992)
Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

1

Exact Mass

513.9673143 Da

Monoisotopic Mass

513.9673143 Da

Boiling Point

424 °F at 740 mmHg (NTP, 1992)

Heavy Atom Count

31

Density

1.707 at 68 °F (NTP, 1992) - Denser than water; will sink

Appearance

Solid powder

Melting Point

171 to 174 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5XW2B8Q9E

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

-0.99 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

335-76-2

Wikipedia

Perfluorodecanoic_acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

General Manufacturing Information

Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-: ACTIVE

Dates

Last modified: 08-15-2023
1: Pan X, Ye J, Zhang H, Tang J, Pan D. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China. Int J Environ Res Public Health. 2019 May 14;16(10). pii: E1692. doi: 10.3390/ijerph16101692. PubMed PMID: 31091789.
2: Cui Q, Shi F, Pan Y, Zhang H, Dai J. Per- and polyfluoroalkyl substances (PFASs) in the blood of two colobine monkey species from China: Occurrence and exposure pathways. Sci Total Environ. 2019 Jul 15;674:524-531. doi: 10.1016/j.scitotenv.2019.04.118. Epub 2019 Apr 11. PubMed PMID: 31022542.
3: Domínguez A, Salazar Z, Betancourt M, Ducolomb Y, Casas E, Fernández F, Bahena I, Salomón A, Teteltitla M, Martínez R, Chaparro A, Cuapio P, Salazar-López C, Bonilla E. Effect of perfluorodecanoic acid on pig oocyte viability, intracellular calcium levels and gap junction intercellular communication during oocyte maturation in vitro. Toxicol In Vitro. 2019 Apr 1;58:224-229. doi: 10.1016/j.tiv.2019.03.041. [Epub ahead of print] PubMed PMID: 30946969.
4: Kim H, Ekpe OD, Lee JH, Kim DH, Oh JE. Field-scale evaluation of the uptake of Perfluoroalkyl substances from soil by rice in paddy fields in South Korea. Sci Total Environ. 2019 Jun 25;671:714-721. doi: 10.1016/j.scitotenv.2019.03.240. Epub 2019 Mar 16. PubMed PMID: 30939324.
5: Liu F, Fan Z, Song N, Han M, Yan M, Guo LH, Jihui J, Liu S. XRCC4, which is inhibited by PFDA, regulates DNA damage repair and cell chemosensitivity. J Cell Biochem. 2019 Mar 4. doi: 10.1002/jcb.28534. [Epub ahead of print] PubMed PMID: 30834581.
6: MacInnis JJ, Lehnherr I, Muir DCG, Quinlan R, De Silva AO. Characterization of perfluoroalkyl substances in sediment cores from High and Low Arctic lakes in Canada. Sci Total Environ. 2019 May 20;666:414-422. doi: 10.1016/j.scitotenv.2019.02.210. Epub 2019 Feb 15. PubMed PMID: 30802657.
7: Viada B, Cámara CI, Yudi LM. Destabilizing effect of perfluorodecanoic acid on simple membrane models. Soft Matter. 2019 Mar 13;15(11):2447-2462. doi: 10.1039/c8sm02301h. PubMed PMID: 30801603.
8: Mamsen LS, Björvang RD, Mucs D, Vinnars MT, Papadogiannakis N, Lindh CH, Andersen CY, Damdimopoulou P. Concentrations of perfluoroalkyl substances (PFASs) in human embryonic and fetal organs from first, second, and third trimester pregnancies. Environ Int. 2019 Mar;124:482-492. doi: 10.1016/j.envint.2019.01.010. Epub 2019 Jan 24. PubMed PMID: 30684806.
9: Gui D, Zhang M, Zhang T, Zhang B, Lin W, Sun X, Yu X, Liu W, Wu Y. Bioaccumulation behavior and spatiotemporal trends of per- and polyfluoroalkyl substances in Indo-Pacific humpback dolphins from the Pearl River Estuary, China. Sci Total Environ. 2019 Mar 25;658:1029-1038. doi: 10.1016/j.scitotenv.2018.12.278. Epub 2018 Dec 19. PubMed PMID: 30677968.
10: Jansen A, Müller MHB, Grønnestad R, Klungsøyr O, Polder A, Skjerve E, Aaseth J, Lyche JL. Decreased plasma levels of perfluoroalkylated substances one year after bariatric surgery. Sci Total Environ. 2019 Mar 20;657:863-870. doi: 10.1016/j.scitotenv.2018.11.453. Epub 2018 Dec 3. PubMed PMID: 30677951.
11: Ernst A, Brix N, Lauridsen LLB, Olsen J, Parner ET, Liew Z, Olsen LH, Ramlau-Hansen CH. Exposure to Perfluoroalkyl Substances during Fetal Life and Pubertal Development in Boys and Girls from the Danish National Birth Cohort. Environ Health Perspect. 2019 Jan;127(1):17004. doi: 10.1289/EHP3567. PubMed PMID: 30628845; PubMed Central PMCID: PMC6378681.
12: Shu H, Lindh CH, Wikström S, Bornehag CG. Temporal trends and predictors of perfluoroalkyl substances serum levels in Swedish pregnant women in the SELMA study. PLoS One. 2018 Dec 31;13(12):e0209255. doi: 10.1371/journal.pone.0209255. eCollection 2018. PubMed PMID: 30596681; PubMed Central PMCID: PMC6312341.
13: Jain RB, Ducatman A. Selective Associations of Recent Low Concentrations of Perfluoroalkyl Substances With Liver Function Biomarkers: NHANES 2011 to 2014 Data on US Adults Aged ≥20 Years. J Occup Environ Med. 2019 Apr;61(4):293-302. doi: 10.1097/JOM.0000000000001532. PubMed PMID: 30589657.
14: Jain RB, Ducatman A. Perfluoroalkyl substances follow inverted U-shaped distributions across various stages of glomerular function: Implications for future research. Environ Res. 2019 Feb;169:476-482. doi: 10.1016/j.envres.2018.11.033. Epub 2018 Nov 27. PubMed PMID: 30530087.
15: Kim SJ, Choi EJ, Choi GW, Lee YB, Cho HY. Exploring sex differences in human health risk assessment for PFNA and PFDA using a PBPK model. Arch Toxicol. 2019 Feb;93(2):311-330. doi: 10.1007/s00204-018-2365-y. Epub 2018 Nov 27. PubMed PMID: 30483840.
16: Zhang Z, Song N, Peng Y, Fan Z, Han M, Zhao M, Dong T, Liu S. Evironmental pollutant perfluorodecanoic acid upregulates cIAP2 to suppress gastric cell senescence. Oncol Rep. 2019 Feb;41(2):981-988. doi: 10.3892/or.2018.6856. Epub 2018 Nov 9. PubMed PMID: 30431128.
17: Jain RB, Ducatman A. Roles of gender and obesity in defining correlations between perfluoroalkyl substances and lipid/lipoproteins. Sci Total Environ. 2019 Feb 25;653:74-81. doi: 10.1016/j.scitotenv.2018.10.362. Epub 2018 Oct 29. PubMed PMID: 30408670.
18: Jain RB. Time trends over 2003-2014 in the concentrations of selected perfluoroalkyl substances among US adults aged ≥20 years: Interpretational issues. Sci Total Environ. 2018 Dec 15;645:946-957. doi: 10.1016/j.scitotenv.2018.07.198. Epub 2018 Jul 22. PubMed PMID: 30248883.
19: Ledda C, La Torre G, Cinà D, Paravizzini G, Vitale E, Pavone P, Iavicoli I, Rapisarda V. Serum concentrations of perfluorinated compounds among children living in Sicily (Italy). Toxicol Lett. 2018 Dec 1;298:186-193. doi: 10.1016/j.toxlet.2018.09.001. Epub 2018 Sep 11. PubMed PMID: 30217717.
20: Elmoznino J, Vlahos P, Whitney M. Occurrence and partitioning behavior of perfluoroalkyl acids in wastewater effluent discharging into the Long Island Sound. Environ Pollut. 2018 Dec;243(Pt A):453-461. doi: 10.1016/j.envpol.2018.07.076. Epub 2018 Jul 23. PubMed PMID: 30212799.

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